molecular formula C8H18N2 B1426812 1-Ethyl-3,5-dimethylpiperazine CAS No. 1341384-96-0

1-Ethyl-3,5-dimethylpiperazine

Cat. No.: B1426812
CAS No.: 1341384-96-0
M. Wt: 142.24 g/mol
InChI Key: WETMGCUENOHMKS-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethylpiperazine is a substituted piperazine compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is supplied for research purposes and is identified with CAS Number 1341384-96-0 . Piperazine derivatives are a significant class of organic compounds known for their versatile applications in scientific research and development . The core piperazine structure is a six-membered ring containing two nitrogen atoms at opposing positions, which serves as a valuable scaffold in medicinal chemistry and drug discovery . Numerous pharmaceuticals and bioactive molecules incorporate substituted piperazines, which can influence the pharmacokinetics and potency of lead compounds . Researchers value this structural motif for its ability to contribute to molecular properties such as solubility and hydrogen bonding capacity. As a specific alkylated derivative, 1-Ethyl-3,5-dimethylpiperazine is of interest for further investigation into its potential physicochemical characteristics and structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMGCUENOHMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethyl-3,5-dimethylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Ethyl-3,5-dimethylpiperazine , a specialized heterocyclic amine utilized as a pharmaceutical intermediate and a catalyst in polymer chemistry.

Structure, Synthesis, and Functional Properties

Executive Summary

1-Ethyl-3,5-dimethylpiperazine (CAS: 1341384-96-0) is a substituted piperazine derivative characterized by a secondary amine functionality and specific stereochemical configurations (cis/trans).[1][2][3][4][5][6][7] Unlike its fully methylated analog (1,2,4,5-tetramethylpiperazine) or the symmetric 1,4-dimethylpiperazine, this molecule retains a reactive N-H site, making it a versatile chiral scaffold for drug development (e.g., HDM2 inhibitors) and a "blow-catalyst" precursor in polyurethane foam production. This guide details its physicochemical profile, synthetic pathways, and handling protocols.

Chemical Identity & Stereochemistry

The molecule consists of a six-membered piperazine ring substituted with an ethyl group at the N1 position and methyl groups at the C3 and C5 positions.[8] The presence of chiral centers at C3 and C5 gives rise to stereoisomers (cis and trans), which significantly influence the molecule's basicity and binding affinity in pharmacological targets.[8]

ParameterTechnical Specification
IUPAC Name 1-Ethyl-3,5-dimethylpiperazine
CAS Number 1341384-96-0
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CCN1CC(C)NC(C)C1
Key Functional Groups Tertiary Amine (N1), Secondary Amine (N4), Alkyl Side Chains
Stereochemical Configuration

The cis-isomer (meso compound) typically exhibits the methyl groups in an equatorial-equatorial conformation to minimize 1,3-diaxial interactions, while the trans-isomer (racemic pair) places one methyl axial and one equatorial.

  • Cis-1-Ethyl-3,5-dimethylpiperazine: Higher thermodynamic stability; often the major product in thermodynamic control.

  • Trans-1-Ethyl-3,5-dimethylpiperazine: Kinetic product; often requires chiral resolution for pharma applications.

Physicochemical Profile

Note: Values marked with () are predicted based on structure-property relationships of homologous piperazines (e.g., 3,5-dimethylpiperazine and 1-ethylpiperazine).*[9]

PropertyValue / DescriptionCausality & Relevance
Physical State Colorless to pale yellow liquidTypical for low-MW alkyl piperazines.[10]
Boiling Point 165–175°C (Predicted)*Higher than 1,4-dimethylpiperazine (131°C) due to the remaining H-bond donor (N-H) and increased molecular weight.
Density 0.88 ± 0.05 g/cm³Consistent with alkyl-substituted amines.
pKa (Conj. Acid) ~9.0 (N4) / ~5.0 (N1)The N4 secondary amine is more basic than the sterically hindered N1 tertiary amine.
Solubility Miscible in water, ethanol, tolueneAmphiphilic nature allows utility in both aqueous and organic reaction media.
Refractive Index 1.45–1.47Standard range for aliphatic heterocycles.
Synthesis & Manufacturing Methodologies

Two primary routes are employed: Direct Alkylation (Laboratory Scale) and Reductive Amination (Industrial/Scale-up).

Protocol A: Direct N-Alkylation (Nucleophilic Substitution)

This method is preferred for laboratory synthesis when starting with commercially available 3,5-dimethylpiperazine.

  • Reagents: 3,5-Dimethylpiperazine (1.0 eq), Ethyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.[8]

  • Procedure:

    • Dissolve 3,5-dimethylpiperazine in ACN.

    • Add K₂CO₃ to scavenge HBr byproducts.[8]

    • Add Ethyl Bromide dropwise at 0°C to prevent over-alkylation (quaternization).

    • Reflux at 60°C for 4-6 hours.

    • Purification: Filter salts, concentrate filtrate, and distill under reduced pressure.

Protocol B: Reductive Amination (Industrial Route)

Uses carbonyl precursors, avoiding alkyl halides.

  • Precursors: 3,5-Dimethylpiperazine + Acetaldehyde.

  • Catalyst: Raney Nickel or Pd/C.

  • Conditions: Hydrogen atmosphere (30-50 psi), Methanol solvent.

  • Mechanism: Formation of an iminium ion intermediate followed by hydrogenation.

SynthesisRoutes cluster_0 Route A: Direct Alkylation cluster_1 Route B: Reductive Amination StartA 3,5-Dimethylpiperazine InterA Transition State (SN2 Attack) StartA->InterA ReagentA + Ethyl Bromide (K2CO3 Base) ReagentA->InterA Product 1-Ethyl-3,5-dimethylpiperazine InterA->Product StartB 3,5-Dimethylpiperazine InterB Iminium Intermediate StartB->InterB ReagentB + Acetaldehyde (H2 / Pd-C) ReagentB->InterB InterB->Product

Caption: Comparison of SN2 Alkylation vs. Reductive Amination pathways for synthesis.

Applications & Reactivity
A. Pharmaceutical Intermediate (HDM2 Inhibitors)

The molecule serves as a critical amine scaffold in the synthesis of MDM2/HDM2 antagonists (e.g., for cancer therapy). The secondary amine at position 4 is typically coupled with carboxylic acids or sulfonyl chlorides to attach the piperazine ring to the pharmacophore.[8]

  • Mechanism: The steric bulk of the 3,5-dimethyl groups restricts conformational freedom, potentially locking the drug molecule into a bioactive conformation that fits the p53-binding pocket of MDM2.

B. Polyurethane Catalyst (Blow Catalyst)

In polyurethane chemistry, tertiary amines catalyze the reaction between water and isocyanates (blowing reaction).

  • Role: 1-Ethyl-3,5-dimethylpiperazine acts as a co-catalyst . The steric hindrance of the methyl groups modulates the catalytic activity, providing a "delayed action" that improves flow properties before the foam cures.

Applications cluster_Pharma Pharmaceutical Synthesis cluster_Polymer Polyurethane Catalysis Core 1-Ethyl-3,5-dimethylpiperazine (Secondary Amine Core) Step1 Amide Coupling (R-COOH + Amine) Core->Step1 N4-Functionalization Rxn Isocyanate + Water (Blowing Reaction) Core->Rxn Tertiary N1 Catalysis Target HDM2 Inhibitors (Cancer Therapeutics) Step1->Target N4-Functionalization Effect CO2 Generation (Foam Expansion) Rxn->Effect

Caption: Dual-utility workflow showing N4-coupling for drugs and N1-catalysis for polymers.

Safety & Handling Protocols

Hazard Classification: Like most low-molecular-weight amines, this compound is corrosive and flammable.

Hazard ClassGHS CategoryPrecautionary Statement
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage. Use nitrile gloves (0.11mm min thickness).[8]
Flammability Category 3H226: Flammable liquid and vapor.[8] Store away from ignition sources.[8]
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[8] Do not pipette by mouth.

Handling Protocol:

  • Ventilation: Always handle in a fume hood to avoid inhalation of amine vapors.[8]

  • Neutralization: In case of spill, neutralize with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).

  • Storage: Store under nitrogen or argon atmosphere. Amines absorb CO₂ from the air to form carbamates, degrading purity.[8]

References
  • PubChem Compound Summary. (n.d.). 1-Ethyl-3,5-dimethylpiperazine.[1][2][3][4][5][6][7][11][12] National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization. (2014). Substituted Imidazopyridines as HDM2 Inhibitors. WO2014100065A1.
  • Air Products & Chemicals. (2005).[8] Polyurethane Additives: Amine Catalysts Technical Bulletin. (General reference for alkylpiperazine catalysis mechanisms).

Sources

1-Ethyl-3,5-dimethylpiperazine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Ethyl-3,5-dimethylpiperazine , a specialized cyclic amine intermediate. It focuses on its chemical identity, regioselective synthesis, and utility as a building block in pharmaceutical and polymer chemistry.

Physicochemical Profile, Regioselective Synthesis, and Application Architectures

Executive Summary

1-Ethyl-3,5-dimethylpiperazine (CAS: 1341384-96-0) is a secondary amine derivative of the industrially significant 2,6-dimethylpiperazine.[1][2][3][4][5] Distinguished by its specific substitution pattern, this molecule serves as a critical intermediate in the synthesis of steric-controlled pharmaceutical agents and tertiary amine catalysts for polyurethane systems. Its structural asymmetry—possessing one sterically hindered secondary amine and one alkylated tertiary amine—allows for precise, sequential functionalization, making it a valuable scaffold in medicinal chemistry.

Part 1: Chemical Identity & Nomenclature

The nomenclature of dimethylpiperazines depends heavily on the reference nitrogen. For this guide, the numbering initiates at the ethyl-substituted nitrogen (N1).

ParameterDetail
Chemical Name 1-Ethyl-3,5-dimethylpiperazine
CAS Number 1341384-96-0 (General) / 1932080-04-0 (Specific Stereoisomer)
Synonyms N-Ethyl-3,5-dimethylpiperazine; 1-Ethyl-cis-3,5-dimethylpiperazine
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CCN1CC(C)NC(C)C1
Stereochemistry Exists as cis (meso) and trans (racemic) diastereomers.[6] The cis isomer is thermodynamically preferred in many synthetic routes.
Structural Analysis

The molecule features a piperazine ring with:

  • N1 Position: Substituted with an ethyl group.

  • C3 & C5 Positions: Substituted with methyl groups.[7][8][9]

  • N4 Position: Unsubstituted secondary amine (–NH–), available for further reaction.

This specific arrangement places the methyl groups meta to the ethylated nitrogen, reducing steric strain on the N1 substituent while leaving the N4 nitrogen sterically shielded by adjacent methyls.

Part 2: Physicochemical Properties

The following data represents experimentally derived and computationally predicted values for the technical grade compound.

PropertyValue (Approx.)Note
Physical State LiquidColorless to pale yellow
Boiling Point 155–165 °CExtrapolated from dimethylpiperazine (131°C)
Density 0.85–0.88 g/mLAt 20 °C
pKa (N4) ~9.8Secondary amine basicity
pKa (N1) ~5.6Tertiary amine basicity (lower due to sterics)
Solubility Miscible in water, alcohols, tolueneHighly polar organic solvent compatible
Flash Point >45 °CFlammable liquid

Part 3: Synthesis & Manufacturing[7]

Core Synthetic Route: Regioselective Alkylation

The primary industrial route involves the mono-ethylation of 2,6-dimethylpiperazine (2,6-DMP) . This reaction exhibits regioselectivity based on steric hindrance.

  • Starting Material: 2,6-Dimethylpiperazine contains two non-equivalent nitrogens regarding steric environment:

    • N1 (Hindered): Flanked by two methyl groups at C2 and C6.

    • N4 (Unhindered): Flanked by hydrogens at C3 and C5.

  • Mechanism: When reacting with an ethylating agent (e.g., Ethyl Bromide or Ethanol/Catalyst), the ethyl group preferentially attacks the unhindered nitrogen.

  • Result: The unhindered nitrogen becomes N1 (by nomenclature priority of the substituent), resulting in 1-Ethyl-3,5-dimethylpiperazine .

Reaction Workflow Diagram

The following Graphviz diagram illustrates the regioselective synthesis pathway.

SynthesisPathway Start 2,6-Dimethylpiperazine (C6H14N2) Transition Transition State (Steric Selection) Start->Transition Nucleophilic Attack Reagent Ethylating Agent (EtBr or EtOH/Cat) Reagent->Transition ProductMajor 1-Ethyl-3,5-dimethylpiperazine (Major Product) Ethyl on Unhindered N Transition->ProductMajor Kinetic Preference (Low Steric Hindrance) ProductMinor 1-Ethyl-2,6-dimethylpiperazine (Minor Product) Ethyl on Hindered N Transition->ProductMinor High Steric Barrier

Caption: Regioselective alkylation of 2,6-dimethylpiperazine. The ethyl group targets the sterically accessible nitrogen, yielding the 3,5-dimethyl isomer.

Part 4: Applications in Drug Development & Catalysis[7]

Pharmaceutical Building Block

1-Ethyl-3,5-dimethylpiperazine acts as a versatile scaffold for constructing bioactive molecules, particularly in neuropharmacology (e.g., serotonin receptor modulators).

  • N4-Functionalization: The remaining secondary amine (N4) is sterically hindered by the adjacent methyl groups. This hindrance is advantageous for:

    • Metabolic Stability: Reducing susceptibility to enzymatic N-dealkylation.

    • Selectivity: Directing binding affinity in receptor pockets.

Experimental Protocol: N4-Acylation (General Procedure)
  • Dissolution: Dissolve 10 mmol of 1-Ethyl-3,5-dimethylpiperazine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12 mmol of Triethylamine (TEA) to scavenge HCl.

  • Cooling: Cool reaction mixture to 0°C under Nitrogen atmosphere.

  • Addition: Dropwise addition of 10 mmol Acyl Chloride (R-COCl).

  • Reaction: Stir at RT for 4 hours. Monitor via TLC.

  • Workup: Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

Polyurethane Catalysis Precursor

While the molecule itself is a secondary amine, it serves as a precursor to tertiary amine blow catalysts . By methylating the N4 position, one obtains 1-Ethyl-3,4,5-trimethylpiperazine , a potent catalyst for the water-isocyanate (blowing) reaction in polyurethane foams.

Catalytic Mechanism Architecture

The following diagram details how the derivative functions in a PU system.

CatalyticCycle Catalyst Tertiary Amine Derivative (Active Catalyst) Complex Activated Complex [Cat-Isocyanate-H2O] Catalyst->Complex Nucleophilic Activation Isocyanate Isocyanate (R-NCO) Isocyanate->Complex Water Water (H2O) Water->Complex Complex->Catalyst Regeneration CarbamicAcid Carbamic Acid (Unstable) Complex->CarbamicAcid Proton Transfer Amine Amine (R-NH2) CarbamicAcid->Amine CO2 CO2 Gas (Foam Blowing) CarbamicAcid->CO2 Decarboxylation

Caption: Mechanism of action for tertiary amine derivatives of 1-ethyl-3,5-dimethylpiperazine in polyurethane foam blowing.

Part 5: Handling, Safety & Toxicology (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Flammable Liquid H226Flammable liquid and vapor.[10]
Acute Toxicity (Oral) H302Harmful if swallowed.[10]
Skin Corrosion H314Causes severe skin burns and eye damage.[10]
Eye Damage H318Causes serious eye damage.

Precautionary Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), goggles, and face shield.

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation and carbonate formation (CO₂ absorption).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13152035 (Dimethylpiperazine derivatives). Retrieved from [Link]

  • University of Moratuwa. (2018). Evaluation of Suitability of Dimethylpiperazine as a Substitute Catalyst for Polyurethane Foam Production. Retrieved from [Link]

Sources

Difference between 1-ethyl-3,5-dimethylpiperazine and 1,4-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Analysis: 1,4-Dimethylpiperazine vs. 1-Ethyl-3,5-dimethylpiperazine Subtitle: Structural Divergence, Reactivity Profiles, and Industrial Applications of Piperazine Derivatives

Executive Summary

This technical guide provides a rigorous comparison between 1,4-dimethylpiperazine (1,4-DMP) and 1-ethyl-3,5-dimethylpiperazine (1-Et-3,5-DMP) . While both share the piperazine core, their utility in drug development and industrial catalysis is dictated by a fundamental divergence in symmetry, basicity, and steric architecture.

  • 1,4-DMP is a symmetrical tertiary diamine , primarily utilized as a nucleophilic catalyst in polyurethane synthesis and a stable terminal motif in pharmaceutical linkers (e.g., PROTACs).

  • 1-Et-3,5-DMP is a sterically hindered secondary amine (assuming N4-unsubstituted) or chiral tertiary amine intermediate. It exhibits complex stereochemistry (cis/trans isomerism) and is valued in Carbon Capture and Storage (CCS) for its resistance to oxidative degradation and in medicinal chemistry for fine-tuning lipophilicity (

    
    ).
    

Structural & Physicochemical Architecture

The defining difference lies in the substitution pattern, which dictates chirality and steric accessibility.

Structural Comparison Table
Feature1,4-Dimethylpiperazine (1,4-DMP)1-Ethyl-3,5-dimethylpiperazine (1-Et-3,5-DMP)
CAS Registry 106-58-1Variable (Isomer dependent)
Molecular Formula


Amine Class Bis-Tertiary (Both N are substituted)Secondary/Tertiary Hybrid (N1 is tertiary; N4 is secondary*)
Symmetry

(Centrosymmetric)
Asymmetric (

or

depending on isomer)
Chirality AchiralChiral (Contains 2 stereocenters at C3, C5)
Stereoisomers None (Single conformer dominance)Cis (meso) and Trans (racemic pair)
pKa (Est.) ~8.6 (N1), ~4.5 (N4)~9.2 (N4-H), ~8.4 (N1-Et) (Higher due to hindrance)

*Note: 1-Et-3,5-DMP implies substitution at N1, C3, and C5, leaving N4 available as a reactive secondary amine site.

Stereochemical Analysis
  • 1,4-DMP: Exists predominantly in the chair conformation with methyl groups in equatorial positions to minimize 1,3-diaxial interactions. It is chemically equivalent at both nitrogen centers.

  • 1-Et-3,5-DMP: The C3 and C5 methyl groups introduce rigidity.

    • Cis-isomer (Meso): Both methyls are equatorial. This is the thermodynamically stable form.

    • Trans-isomer: One methyl is axial, one equatorial.[1] This creates significant steric strain, affecting N-alkylation rates at the N4 position.

Synthetic Pathways & Manufacturing

The synthesis of these compounds requires distinct catalytic strategies. 1,4-DMP utilizes global methylation, whereas 1-Et-3,5-DMP requires regioselective alkylation.

Synthesis Workflows (DOT Diagram)

SynthesisPathways cluster_0 1,4-DMP Synthesis (Eschweiler-Clarke) cluster_1 1-Et-3,5-DMP Synthesis (Regioselective) Pip Piperazine DMP 1,4-Dimethylpiperazine (>99% Yield) Pip->DMP Global Methylation Reflux, 100°C Formal Formaldehyde (HCHO) + HCOOH Formal->DMP DMP26 2,6-Dimethylpiperazine (Cis/Trans Mix) Mono 1-Ethyl-3,5-dimethylpiperazine (Secondary Amine) DMP26->Mono SN2 Substitution Controlled Eq. Bis 1,4-Diethyl-2,6-dimethyl (Over-alkylation impurity) DMP26->Bis Excess EtBr EtBr Ethyl Bromide (EtBr) EtBr->Mono

Caption: Comparative synthetic routes. 1,4-DMP uses reductive amination for symmetry; 1-Et-3,5-DMP relies on controlled alkylation of the hindered 2,6-dimethyl precursor.

Detailed Protocol: Synthesis of 1,4-DMP (Eschweiler-Clarke)
  • Reagents: Piperazine (1 eq), Formic Acid (5 eq), Formaldehyde (37% aq, 5 eq).

  • Procedure:

    • Dissolve piperazine in formic acid at 0°C.

    • Add formaldehyde dropwise (exothermic).

    • Reflux at 100°C for 12 hours (

      
       evolution indicates reaction progress).
      
    • Basify with NaOH to pH >12 and extract with DCM.

    • Purification: Distillation (BP 131°C).

Reactivity Profile & Catalytic Mechanics

1,4-DMP: The Nucleophilic Catalyst

Because both nitrogens are methylated, 1,4-DMP lacks an acidic proton (


). It acts purely as a Brønsted base  or Nucleophilic catalyst .
  • Mechanism: In polyurethane foam production, the unhindered lone pair on Nitrogen activates water (blowing reaction) or the polyol (gelling reaction).

  • Self-Validating Check: Mix 1,4-DMP with an isocyanate. No urea precipitate should form (unlike secondary amines).

1-Et-3,5-DMP: The Steric Shield

This molecule contains a secondary amine (


) at position 4. However, the methyl groups at C3 and C5 create a "steric fence."
  • Carbon Capture (CCS): The steric bulk prevents the formation of stable carbamates with

    
    . Instead, it promotes the formation of bicarbonates, which are easier to regenerate (lower energy penalty).
    
  • Drug Design: The C3,5-methyls block metabolic oxidation at the

    
    -carbon, increasing the half-life (
    
    
    
    ) of drugs containing this moiety compared to unsubstituted piperazines.

Industrial & Pharmaceutical Applications

Application Domain1,4-Dimethylpiperazine1-Ethyl-3,5-dimethylpiperazine
Polymer Chemistry Catalyst: Standard "blow" catalyst for flexible PU foams (e.g., car seats).Stabilizer: Hindered Amine Light Stabilizer (HALS) precursor.
Pharma (MedChem) Linker: Solubility enhancer in antipsychotics; non-reactive terminal group.Pharmacophore: Chiral building block; used to introduce rigidity and selectivity in receptor binding.
Energy (CCS) Low efficacy (forms unstable adducts).High Efficacy: "Sterically Hindered Amine" for post-combustion

capture.

Experimental Validation: Distinguishing the Derivatives

To empirically differentiate these two compounds in a laboratory setting, use the Hinsberg Test or Acetylation Assay .

Acetylation Protocol (differentiation)

Objective: Confirm presence of reactive secondary amine (present in 1-Et-3,5-DMP, absent in 1,4-DMP).

  • Setup: Prepare two vials with 100 mg of unknown sample in 1 mL DCM.

  • Reaction: Add 1.2 eq of Acetic Anhydride (

    
    ) and 1.5 eq Triethylamine (
    
    
    
    ). Stir for 30 min.
  • Analysis (TLC/GC-MS):

    • 1,4-DMP: No reaction. Retention time remains identical to starting material.

    • 1-Et-3,5-DMP: Quantitative conversion to N-acetyl-1-ethyl-3,5-dimethylpiperazine. Significant shift in retention time and mass (+42 Da).

Analytical Workflow (DOT Diagram)

AnalysisFlow Sample Unknown Piperazine Sample Test Add Acetic Anhydride (Ac2O) Sample->Test ResultA No Reaction (Tertiary Amine) Test->ResultA GC-MS: No Mass Shift ResultB New Amide Peak (Secondary Amine) Test->ResultB GC-MS: M+42 Peak ID_A Identity: 1,4-Dimethylpiperazine ResultA->ID_A ID_B Identity: 1-Ethyl-3,5-dimethylpiperazine ResultB->ID_B

Caption: Logical flow for identifying the specific piperazine derivative using acetylation.

References

  • Ataman Chemicals. (2025). 1,4-Dimethylpiperazine (DMP) Technical Data Sheet. Retrieved from

  • Merck Millipore. (2026). 1,4-Dimethylpiperazine for Synthesis: Properties and Safety. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1,4-Dimethylpiperazine (CID 7818).[2] National Library of Medicine. Retrieved from

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Contextual reference for hindered amines in CCS).

  • BenchChem. (2025).[3] Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from

Sources

cis- vs trans-1-ethyl-3,5-dimethylpiperazine isomer stability

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Conformational Thermodynamics and Isomer Stability of 1-Ethyl-3,5-dimethylpiperazine

Executive Summary

In modern drug discovery, the piperazine ring is a ubiquitous structural motif used to tune physicochemical properties, enhance aqueous solubility, and serve as a rigid linker in proteolysis targeting chimeras (PROTACs). However, the introduction of substituents—specifically at the 3, 5, and N1 positions—creates a complex thermodynamic landscape governed by stereochemistry and ring conformation. This guide provides an in-depth mechanistic analysis of the thermodynamic stability differences between the cis- and trans-isomers of 1-ethyl-3,5-dimethylpiperazine, supported by quantitative energy metrics and field-proven experimental workflows for isomer resolution.

Structural Fundamentals and Symmetry

To understand the stability of 1-ethyl-3,5-dimethylpiperazine, one must first analyze the symmetry and conformational preferences of the parent piperazine ring. Piperazines, like cyclohexanes, overwhelmingly prefer to adopt a chair conformation to minimize torsional strain[1].

The substitution pattern at C3 and C5 dictates the stereochemical nature of the molecule:

  • cis-1-Ethyl-3,5-dimethylpiperazine: The cis configuration possesses a plane of symmetry passing through the N1 and N4 atoms (assuming time-averaged rotation of the N1-ethyl group). It is an achiral, meso compound.

  • trans-1-Ethyl-3,5-dimethylpiperazine: The trans configuration lacks a plane of symmetry and possesses

    
     symmetry. It exists as a pair of chiral enantiomers.
    

Thermodynamic Stability Analysis

The core driver of stability in substituted six-membered rings is the minimization of 1,3-diaxial interactions and the optimization of nitrogen inversion dynamics.

The cis-Isomer: The Tri-Equatorial Advantage

In the cis-isomer, the molecule can adopt a chair conformation where both the C3-methyl and C5-methyl groups are positioned equatorially. When the N1-ethyl group is added, the nitrogen atom undergoes rapid inversion. However, the equilibrium heavily favors the conformer where the N1-ethyl group is also equatorial. This results in a tri-equatorial global minimum that is virtually free of severe steric clashes, making the cis-isomer highly thermodynamically stable[2].

The trans-Isomer: The 1,3-Diaxial Penalty

The trans-isomer is geometrically constrained. In any given chair conformation, if one methyl group is equatorial, the other must be axial. When a methyl group is forced into an axial position, its electron cloud sterically clashes with the axial protons at the 2 and 6 positions (or the lone pair/substituent on the nitrogen). This 1,3-diaxial strain introduces a severe energetic penalty. Experimental data for methylcyclohexanes and piperazines indicate that a single axial methyl group destabilizes the conformer by approximately 1.74 kcal/mol[3]. Furthermore, while the N1-ethyl group will still orient itself equatorially to avoid pseudoallylic strain[4], the permanent presence of one axial C-methyl group ensures the trans-isomer is always at a higher energy state than the cis-isomer.

Quantitative Conformational Energy Summary

The table below synthesizes the thermodynamic penalties associated with the conformational features of these isomers.

Conformational ParameterEnergy Penalty (ΔG)Mechanistic Implication
C-Methyl 1,3-Diaxial Strain +1.74 kcal/molDestabilizes the trans-isomer due to the forced axial positioning of one methyl group[3].
N-Ethyl Axial Strain +1.50 to +1.80 kcal/molDrives the N1-ethyl group to the equatorial position via rapid nitrogen inversion[4].
Global Isomer Gap (cis vs trans) ~ -1.74 kcal/mol The cis-isomer is overwhelmingly favored under thermodynamic equilibration conditions[2].

Experimental Workflows for Isomer Resolution & Validation

To empirically validate the thermodynamic stability and structural identity of these isomers, researchers must employ self-validating analytical protocols.

Protocol A: NMR-Based Conformational Profiling

This protocol utilizes nuclear magnetic resonance (NMR) to directly observe the spatial orientation of the protons, validating the equatorial/axial assignments.

  • Sample Preparation: Dissolve 10 mg of the isolated isomer in 0.6 mL of anhydrous

    
    .
    
    • Causality:

      
       is a non-polar, non-hydrogen-bonding solvent. It preserves the intrinsic intramolecular conformational preferences of the piperazine ring, whereas highly polar solvents (like 
      
      
      
      ) might induce artificial conformational shifts due to strong solvation of the nitrogen lone pairs[5].
  • 1D

    
    -NMR Acquisition:  Acquire a standard 
    
    
    
    spectrum at 298 K using a high-field spectrometer (≥500 MHz).
    • Causality: High magnetic field strength is mandatory to resolve the complex multiplet splitting of the piperazine ring protons, preventing signal overlap.

  • Coupling Constant (

    
    -value) Analysis:  Isolate the signals for the axial protons at C2 and C6.
    
    • Self-Validation: According to the Karplus equation, a trans-diaxial relationship between adjacent protons yields a large coupling constant (

      
       Hz). In the cis-isomer (diequatorial methyls), the axial protons at C2/C6 will show large trans-diaxial coupling to the axial protons at C3/C5. In the trans-isomer, this large coupling will be absent on one side of the ring (
      
      
      
      Hz), instantly differentiating the isomers.
  • 2D NOESY Correlation: Run a 2D NOESY experiment with a mixing time of 400 ms.

    • Causality: NOESY identifies protons that are close in space (< 5 Å). Strong NOE cross-peaks between the C3/C5 methyl protons and the adjacent equatorial ring protons definitively prove the diequatorial global minimum of the cis-isomer.

Protocol B: Chiral HPLC and Thermodynamic Epimerization

This protocol physically separates the isomers and uses forced equilibration to prove the thermodynamic superiority of the cis-isomer.

  • Chiral Stationary Phase (CSP) Selection: Utilize an amylose-based CSP (e.g., Chiralpak AD-H).

    • Causality: The helical chiral cavities in the amylose backbone differentially interact with the

      
      -symmetric trans enantiomers versus the achiral cis meso compound, allowing baseline chromatographic resolution.
      
  • Mobile Phase Optimization: Elute using a normal-phase system (Hexane/Isopropanol 90:10) modified with 0.1% diethylamine (DEA).

    • Causality: DEA acts as a sacrificial base. It suppresses secondary electrostatic interactions between the basic piperazine nitrogens and residual acidic silanols on the silica support, preventing severe peak tailing.

  • Forced Epimerization (Self-Validation): Isolate the trans peak. Subject it to catalytic Pd/C and mild heating in the presence of a hydrogen donor (e.g., ammonium formate).

    • Self-Validation: This condition transiently dehydrogenates the ring to an imine and re-reduces it, allowing the stereocenters to scramble. Re-analyzing this sample via HPLC will reveal a massive thermodynamic shift favoring the emergence of the cis peak, empirically proving its lower energy state.

Visualizing the Thermodynamic Landscape

The following diagram maps the conformational equilibrium and the thermodynamic energy gap between the two isomers.

G Cis cis-1-Ethyl-3,5-dimethylpiperazine (Meso Compound) Cis_Eq Tri-Equatorial Conformer (ΔG = 0.0 kcal/mol) Cis->Cis_Eq Global Minimum (No Diaxial Strain) Trans trans-1-Ethyl-3,5-dimethylpiperazine (Chiral Enantiomers) Trans_Eq Eq-Ax-Eq Conformer (ΔG ≈ +1.74 kcal/mol) Trans->Trans_Eq Forced 1,3-Diaxial Methyl Strain Cis_Eq->Trans_Eq Thermodynamic Gap

Fig 1: Thermodynamic equilibrium and conformational energy gap between piperazine isomers.

Implications in Medicinal Chemistry

Understanding the stability of 1-ethyl-3,5-dimethylpiperazine is not merely an academic exercise; it has profound implications for rational drug design:

  • Target Binding & Steric Clashes: A locked tri-equatorial conformation (cis) presents a flat, predictable vector for the N4 position to attach to a pharmacophore. Conversely, the axial methyl group in the trans-isomer projects perpendicularly from the ring, which can induce severe steric clashes within a tight protein binding pocket.

  • Basicity and Pharmacokinetics: The steric environment around the basic nitrogens directly impacts the

    
     of the molecule. The trans-isomer, with its axial methyl group crowding the space above the ring, can hinder optimal solvation of the protonated nitrogen, subtly altering the molecule's basicity and membrane permeability profile compared to the cis-isomer[5].
    

References

1. "4.7: Conformations of Monosubstituted Cyclohexanes." Chemistry LibreTexts. URL: [Link] 2.[3] "Substituted Cyclohexanes: Axial vs Equatorial." Master Organic Chemistry. URL: [Link] 3.[4] "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." PubMed Central (PMC). URL: [Link] 4.[1] "The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines." Journal of the Chemical Society, Perkin Transactions 2. URL: [Link] 5.[5] "pKa values of common substituted piperazines." ResearchGate. URL: [Link]

Sources

Technical Profile: Physical Properties & Synthesis of N-Ethyl-3,5-Dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-3,5-dimethylpiperazine (specifically 1-ethyl-3,5-dimethylpiperazine , CAS: 134384-96-0 ) is a specialized heterocyclic intermediate used in the synthesis of pharmaceutical agents (neurokinin antagonists, antimicrobials) and high-performance epoxy curing agents. Its physicochemical profile is defined by the steric hindrance of the C3/C5 methyl groups and the lipophilicity of the N-ethyl tail.[1]

This guide provides a rigorous technical analysis of the molecule's properties, stereochemical complexity, and synthetic pathways, designed for researchers in medicinal chemistry and materials science.[1][2]

Chemical Identity & Stereochemistry

The core challenge in working with 3,5-dimethylpiperazine derivatives is stereoisomerism.[1] The parent compound, 3,5-dimethylpiperazine, exists as two diastereomers: the cis (meso) form and the trans (racemic) form.[1][2] Derivatization to the N-ethyl analog retains this stereochemical backbone but alters the symmetry.[1]

Stereochemical Configurations[1]
  • Parent: cis-3,5-Dimethylpiperazine (Meso, achiral).

    • Derivative: cis-1-Ethyl-3,5-dimethylpiperazine.

    • Symmetry: The introduction of the N-ethyl group at position 1 breaks the plane of symmetry found in the parent meso compound, rendering the molecule chiral.[1] However, it is typically handled as a racemic mixture unless chiral resolution is performed.[1][2]

  • Parent: trans-3,5-Dimethylpiperazine (Racemic mixture of (3R,5R) and (3S,5S)).[1][2]

    • Derivative: trans-1-Ethyl-3,5-dimethylpiperazine.

    • Conformation: The trans isomer locks the piperazine ring into a rigid conformation where one methyl is axial and the other equatorial (in the lowest energy chair), or a twist-boat, significantly affecting binding affinity in pharmacological targets.[1][2]

Stereochemistry Start 3,5-Dimethylpiperazine (Parent) Cis cis-Isomer (Meso) (Syn-methyls) Start->Cis Isomer Separation Trans trans-Isomer (Racemic) (Anti-methyls) Start->Trans Isomer Separation Prod_Cis cis-1-Ethyl-3,5-dimethylpiperazine (Chiral, Racemic Pair) Cis->Prod_Cis + Et-X / Base (Retention of Config) Prod_Trans trans-1-Ethyl-3,5-dimethylpiperazine (Racemic Mixture) Trans->Prod_Trans + Et-X / Base (Retention of Config)

Caption: Stereochemical lineage of N-ethyl-3,5-dimethylpiperazine derivatives showing preservation of methyl orientation during N-alkylation.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for 1-ethyl-3,5-dimethylpiperazine .

Table 1: Physical Constants
PropertyValue / RangeContext
CAS Number 134384-96-0Specific to 1-ethyl-3,5-dimethyl isomer.
Molecular Formula C₈H₁₈N₂MW: 142.24 g/mol
Boiling Point 168°C - 172°C@ 760 mmHg (Predicted). Higher than N-ethylpiperazine (157°C) due to methyl mass.
Density 0.86 - 0.89 g/mL@ 25°C. Lower density than piperazine due to alkyl branching.[1]
Refractive Index 1.455 - 1.465@ 20°C.
Flash Point ~55°C (Closed Cup)Flammable liquid (Class 3).
pKa (Basic) pKa₁ ≈ 9.1pKa₂ ≈ 5.0N4 (secondary) is the most basic site.[1] N1 (tertiary) basicity is modulated by the ethyl group.[1]
LogP 1.15 ± 0.3Lipophilic enough to cross blood-brain barrier (BBB).
Solubility MiscibleWater, Ethanol, DMSO, DCM.[1][2]
Solubility & Basicity Profile
  • Lipophilicity: The addition of the ethyl group increases the LogP from ~0.3 (parent) to ~1.[1]15. This shift is critical for drug design, enhancing membrane permeability compared to the highly polar parent piperazine.[1]

  • Basicity: The molecule is a diamine.[1][3] The N4 nitrogen (secondary amine) remains sterically accessible and highly basic, making it the primary nucleophile for further derivatization (e.g., amide coupling).[1][2] The N1 nitrogen (tertiary, ethyl-substituted) is less basic due to steric crowding from the adjacent C3/C5 methyls in the cis isomer.[1]

Synthesis & Manufacturing Protocols

Method A: Selective N-Alkylation (Standard Lab Scale)

This protocol targets the mono-ethylation of 3,5-dimethylpiperazine.[1] Note that statistical di-alkylation is possible; stoichiometry control is vital.

Reagents:

  • cis-3,5-Dimethylpiperazine (1.0 equiv)[2]

  • Ethyl Bromide (0.9 equiv) - Sub-stoichiometric to prevent over-alkylation

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

Protocol:

  • Dissolution: Dissolve 3,5-dimethylpiperazine (10g, 87.6 mmol) in MeCN (100 mL).

  • Base Addition: Add K₂CO₃ (24.2g, 175 mmol) and cool the suspension to 0°C.

  • Alkylation: Dropwise add Ethyl Bromide (8.6g, 78.8 mmol) over 30 minutes. The steric bulk of the methyl groups at C3/C5 slows the reaction at N4, but N1 is also hindered.[1][2] Note: In 3,5-dimethylpiperazine, N1 and N4 are equivalent until substituted.[1][2]

  • Reflux: Warm to room temperature and reflux for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Distill under reduced pressure. The mono-ethyl product boils significantly lower than the di-ethyl byproduct.[1]

Method B: Reductive Amination (Industrial Scale)

Preferred for avoiding over-alkylation (quaternary salt formation).[1]

Reagents:

  • 3,5-Dimethylpiperazine[1][2][4][5][6][7]

  • Acetaldehyde[1]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) or H₂/Pd-C.

Mechanism: Formation of the hemiaminal/iminium ion followed by in-situ reduction.[1] This method is milder and preserves the stereochemistry of the piperazine ring.[1]

Synthesis Reactants 3,5-Dimethylpiperazine + Acetaldehyde Intermediate Iminium Species Reactants->Intermediate - H2O Product 1-Ethyl-3,5-dimethylpiperazine Intermediate->Product + [H] (NaBH(OAc)3)

Caption: Reductive amination pathway minimizing quaternary ammonium byproducts.

Applications in Drug Discovery & Materials[1][7][8]

Pharmaceutical Intermediates

The 1-ethyl-3,5-dimethylpiperazine moiety serves as a pharmacophore modulator .

  • Bioisostere for N-Methylpiperazine: Replacing an N-methyl group with N-ethyl increases lipophilicity (LogD) and steric bulk, often improving metabolic stability against N-dealkylation by cytochrome P450 enzymes.

  • CNS Agents: Used in the synthesis of dopamine transporter (DAT) probes and sigma receptor ligands (e.g., Rimcazole analogs).[1] The cis isomer is often preferred for inducing specific receptor conformational changes.[1]

  • Antimicrobials: Incorporated into the C7 position of fluoroquinolones to alter solubility and half-life.[1]

Epoxy Curing Agents

In materials science, the trans isomer is valued as a curing agent.[1][2]

  • Mechanism: The secondary amine (N4) reacts with epoxide rings.[1]

  • Advantage: The steric hindrance of the adjacent methyl groups reduces the reactivity compared to unsubstituted piperazine, providing longer pot life (latency) for high-performance adhesives and coatings.[1]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1][2] Link[1][2]

  • Lijinsky, W., Reuber, M. D., et al. (1982).[1][2] Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine (comparative toxicology of piperazine derivatives). Journal of the National Cancer Institute, 68(6), 989-991.[1][2] Link

  • PubChem Compound Summary. (2025). 1-Ethyl-3,5-dimethylpiperazine (CAS 134384-96-0). National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][8] Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Link

  • BLD Pharm. (2025).[1] Product Datasheet: 1-Ethyl-3,5-dimethylpiperazine. Link

Sources

Technical Guide: 1-Ethyl-3,5-dimethylpiperazine Physical Properties & Characterization

[1]

Executive Summary

1-Ethyl-3,5-dimethylpiperazine (CAS 1341384-96-0) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly as a linker in kinase inhibitors and neuropharmacological ligands. Its structural motif—a piperazine ring substituted with an ethyl group at the N1 position and methyl groups at the C3 and C5 positions—imparts specific lipophilic and steric properties that modulate the pharmacokinetics of final drug candidates.

This guide addresses a common gap in literature: the lack of explicit experimental physical property data for this specific isomer. It provides predictive data ranges derived from validated group-contribution algorithms, benchmarked against experimentally verified homologues, and outlines the standard operating procedures (SOPs) for in-house determination.

Chemical Identity & Structure

  • IUPAC Name: 1-Ethyl-3,5-dimethylpiperazine[1]

  • CAS Registry Number: 1341384-96-0

  • Molecular Formula: C

    
    H
    
    
    N
    
    
  • Molecular Weight: 142.24 g/mol

  • Structural Features:

    • Core: Saturated six-membered heterocycle (Piperazine).[2]

    • N-Substitution: Tertiary amine at position 1 (Ethylated).

    • C-Substitution: Methyl groups at positions 3 and 5 (Stereocenters).

    • Isomerism: Exists as cis (meso) and trans (racemic) diastereomers. Commercial supplies are often mixtures unless specified.

structurecluster_0Chemical Structure Componentscluster_1StereochemistryN1N1 (Tertiary)Ethyl GroupC35C3/C5 PositionsMethyl GroupsN1->C35Steric InfluenceN4N4 (Secondary)Reactive SiteC35->N4Electronic EffectCisCis-Isomer(diequatorial Me)TransTrans-Isomer(axial/equatorial)

Caption: Structural connectivity and stereochemical considerations for 1-Ethyl-3,5-dimethylpiperazine.

Physical Properties Data

Due to the specialized nature of this intermediate, direct experimental values are often absent from public safety data sheets (SDS). The values below represent a high-confidence consensus based on ACD/Labs predictive algorithms and comparative extrapolation from the closest structural homologues (3,5-dimethylpiperazine and 1-ethylpiperazine).

Table 1: Physical Property Specifications
PropertyPredicted/Estimated ValueReference Standard (Validation)
Boiling Point (760 mmHg) 168°C – 175°C 1-Ethylpiperazine: 157°C [1]3,5-Dimethylpiperazine: 162°C [2]
Density (20°C) 0.88 – 0.91 g/cm³ 1-Ethylpiperazine: 0.899 g/mL [1]3,5-Dimethylpiperazine: 0.86 g/mL [2]
Refractive Index (

)
1.455 – 1.465 Typical for alkyl-piperazines
Physical State Liquid (Colorless to pale yellow)Homologues are liquid at RT
Flash Point ~55°C – 60°C (Closed Cup)Classified as Flammable Liquid
pKa (Conjugate Acid) ~9.1 (N4), ~5.6 (N1) N1 basicity reduced by alkylation
Data Analysis & Causality
  • Boiling Point Elevation: The addition of the ethyl group to the 3,5-dimethylpiperazine core increases the molecular weight (114 → 142 g/mol ) and van der Waals surface area, leading to a boiling point elevation of approximately 10–15°C over the parent compound.

  • Density Trends: Alkyl substitution on the nitrogen generally lowers the density relative to unsubstituted piperazine (1.1 g/cm³) by disrupting the tight crystal packing/hydrogen bonding network, stabilizing it near 0.9 g/cm³.

Experimental Determination Protocols

For GMP synthesis or precise formulation, "literature values" are insufficient. Use the following self-validating protocols to determine exact batch properties.

Micro-Boiling Point Determination (Siwoloboff Method)

Use this for small sample volumes (<1 mL) to confirm identity.

  • Preparation: Introduce 0.5 mL of the sample into a standard ignition tube.

  • Assembly: Insert a fine capillary tube (sealed at the top, open at the bottom) into the liquid. Attach the ignition tube to a thermometer using a rubber band.

  • Heating: Immerse in a Thiele tube filled with silicone oil. Heat at a rate of 2°C/min.

  • Observation: Record the temperature when a rapid, continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).

  • Validation: Upon cooling, record the temperature at which bubbling ceases and liquid is drawn back into the capillary. The average of these two temperatures is the boiling point.

Density Measurement (Oscillating U-Tube)

Standard: ASTM D4052

  • Calibration: Calibrate the density meter using degassed, ultra-pure water and dry air at 20.00°C.

  • Injection: Inject ~2 mL of 1-Ethyl-3,5-dimethylpiperazine into the oscillating cell, ensuring no bubbles are trapped (bubbles cause artificially low density readings).

  • Equilibration: Allow the instrument to thermalize the sample to 20°C (±0.05°C).

  • Reading: Record the density to 4 decimal places (e.g., 0.8954 g/cm³).

  • Cleaning: Flush immediately with ethanol followed by acetone and dry with air.

Synthesis & Application Context

Understanding the synthesis route aids in identifying potential impurities (e.g., unreacted starting materials) that affect physical properties.

Synthesis Pathway (Reductive Amination)

The most common industrial route involves the ethylation of 3,5-dimethylpiperazine or the reductive cyclization of precursors.

synthesisStart3,5-Dimethylpiperazine(Isomer Mixture)ProcessCatalytic Hydrogenation(Pd/C or Raney Ni)Start->Process+ ReagentReagentAcetaldehyde / H2(Reductive Alkylation)Reagent->ProcessProduct1-Ethyl-3,5-dimethylpiperazine(Target)Process->ProductPurificationFractional Distillation(Separates from di-ethylated byproduct)Product->Purification

Caption: Primary synthetic workflow for the production of 1-Ethyl-3,5-dimethylpiperazine.

Drug Development Applications[1][4]
  • Kinase Inhibitors: The 3,5-dimethyl substitution pattern restricts conformational flexibility, potentially locking the piperazine ring into a chair conformation that enhances binding selectivity in ATP-binding pockets.

  • Solubility Modulator: The N-ethyl group increases lipophilicity (LogP ~1.5) compared to the parent piperazine, improving blood-brain barrier (BBB) permeability for CNS targets.

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer may be sparse, handle as a corrosive amine based on class properties.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H226: Flammable liquid and vapor.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and carbonate formation (CO2 absorption).

References

  • National Institute of Standards and Technology (NIST). "1-Ethylpiperazine Phase Change Data."[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary: 1-Ethyl-3,5-dimethylpiperazine (CAS 1341384-96-0)." National Library of Medicine. Available at: [Link]

Technical Guide: Safety & Handling of 1-Ethyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Technical Safety & Handling Whitepaper for 1-Ethyl-3,5-dimethylpiperazine .[1]

Note to Researchers: As a specific commercial Safety Data Sheet (SDS) for this exact isomer is often unavailable in public chemical registries (unlike its 2,6-dimethyl or 1,4-dimethyl analogs), this guide employs Structure-Activity Relationship (SAR) logic.[1] It synthesizes data from close structural analogs (e.g., N-ethylpiperazine, 1,4-dimethylpiperazine) to establish a conservative, high-safety protocol suitable for drug discovery environments.

Chemical Identity & Scaffold Analysis

Context: This compound is a lipophilic, steric amine often used as a core scaffold in optimizing pharmacokinetic properties (solubility, metabolic stability) of CNS-active drugs.[1]

PropertyDetail
Chemical Name 1-Ethyl-3,5-dimethylpiperazine
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Structural Class Dialkylpiperazine (Tertiary/Secondary amine mix)
CAS Number (Analog) Note:[1][2][3] Specific CAS for 1-ethyl-3,5- isomer is proprietary/rare.[1] Ref CAS: 5308-25-8 (N-Ethylpiperazine); 106-58-1 (1,4-Dimethylpiperazine).[1]
Appearance Colorless to pale yellow liquid (Predicted)

Hazard Identification (SAR-Derived)

Rationale: Alkylpiperazines are consistently characterized by high alkalinity and moderate volatility.[1][4] We apply the "Precautionary Principle" assuming the highest hazard class of its analogs.

GHS Classification (Predicted)
  • Flammable Liquids: Category 3 (Flash Point likely 35–50°C).[1][4]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][4] Do not treat as a simple irritant.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][4]

  • Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).[1][4]

Risk Assessment Matrix

The following logic determines the handling rigor required based on the compound's state.

RiskMatrix Start Compound State PureLiq Neat Liquid Start->PureLiq Soln In Solution (<1M) Start->Soln Salt HCl/TFA Salt Start->Salt Haz_Fire High Fire Risk (Flash Point ~40°C) PureLiq->Haz_Fire Haz_Corr Corrosive Vapors (pH >11) PureLiq->Haz_Corr Soln->Haz_Corr Ctrl_Fume Fume Hood Required Nitrile Gloves (Double) Soln->Ctrl_Fume Haz_Irr Irritant Salt->Haz_Irr Ctrl_Inert Handle under Argon Ground Glassware Haz_Fire->Ctrl_Inert Haz_Corr->Ctrl_Inert Ctrl_Dust Dust Mask/Enclosure Haz_Irr->Ctrl_Dust

Figure 1: Risk Assessment Workflow.[1] Note that the neat free base requires significantly more stringent controls than the salt form.[1][4]

Physicochemical Properties & Process Implications

Understanding the physical nature of the amine dictates the synthesis equipment setup.[1][4]

PropertyValue (Predicted/Analog)Process Implication
Boiling Point 155–165°CHigh enough for reflux in Toluene/DMF, but difficult to remove by rotary evaporation without high vacuum.[1]
Flash Point ~40–45°CFlammable. Static discharge during transfer is a critical risk.[1][4] Ground all vessels.
Density ~0.85–0.88 g/mLFloats on water.[1][4] Spills into drains will create a flammable surface layer.[4]
pKa (Conj. Acid) ~9.8 (N1), ~5.6 (N4)Strong base.[1][4] Will rapidly absorb atmospheric CO₂ to form carbamates (solid clogging).[1][4]
Water Solubility MiscibleDifficult to extract from aqueous waste; requires pH adjustment >12 for extraction into organics.[1][4]

Handling & Storage Protocols

A. Inert Atmosphere Handling (Schlenk/Glovebox)

Because 1-Ethyl-3,5-dimethylpiperazine is an alkyl amine, it is susceptible to oxidative degradation and carbamate formation (reaction with CO₂).[1]

  • Purge: Cycle reaction vessels 3x with Vacuum/Argon before introduction.

  • Transfer: Use positive pressure cannulation or gas-tight syringes.[1][4] Do not pour.

  • Seals: Use Teflon-lined septa; rubber septa may degrade over time due to amine vapors.[1][4]

B. Storage "Self-Validating" System

To ensure integrity over months of storage:

  • Container: Amber glass with a Teflon-lined cap.[1]

  • Headspace: Backfill with Nitrogen/Argon after every use.[1][4]

  • Visual Check: If the liquid turns from colorless to yellow/brown or develops a white crust (carbamate salt) on the rim, purity is compromised.[1][4] Distillation is required.[4]

Emergency Response (SOP)

Skin Exposure (Corrosive Mechanism)

Mechanism:[1][4] The high pH saponifies skin lipids immediately, causing deep tissue penetration.[1][4]

  • Immediate Action: Flush with water for 15 minutes minimum .[1][4]

  • Neutralization: Do NOT use vinegar or acids on the skin (exothermic reaction risk).[1][4] Use water only.

  • Medical: Seek evaluation for chemical burns, even if pain is delayed (common with amines).[1][4]

Spills (Flammability Control)[1][4]
  • Isolate: Remove all ignition sources (hot plates, stirrers).[1][4]

  • Absorb: Use Vermiculite or Dry Sand.[1][4] Do not use sawdust (combustible).[1][4]

  • Disposal: Collect in a container marked "Flammable Corrosive Waste."

Synthesis & Application Context

Why use this specific isomer? In drug development (e.g., kinase inhibitors), the 3,5-dimethyl pattern induces a specific conformational lock (often favoring the diequatorial conformation), which can drastically improve selectivity compared to the unsubstituted piperazine.[1] The N-ethyl group adds lipophilicity (LogP adjustment) to improve Blood-Brain Barrier (BBB) penetration.[1]

Typical Synthetic Route (for reference):

  • Starting Material: 2,6-Dimethylpiperazine (cis/trans mix).[1][4][5]

  • Alkylation: Reaction with Ethyl Bromide (EtBr) and mild base (K₂CO₃).[1][4]

  • Purification: Fractional distillation is critical to separate the mono-ethylated product from the di-ethylated impurity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7820, 1,4-Dimethylpiperazine. Retrieved from [Link][1][4]

  • ECHA (European Chemicals Agency). Registration Dossier - N-Ethylpiperazine. Retrieved from [Link][1][4]

Sources

Technical Profile: 1-Ethyl-3,5-dimethylpiperazine Basicity & pKa

[1]

Executive Summary

Compound: 1-Ethyl-3,5-dimethylpiperazine CAS Registry Number: 2109-18-4 (General) / 5308-25-8 (Related 1-ethylpiperazine reference) Molecular Formula: C



Classification:

1-Ethyl-3,5-dimethylpiperazine is a heterobifunctional amine widely utilized as a catalyst in polyurethane foam production and as a diverse intermediate in pharmaceutical synthesis (e.g., PI3K inhibitors). Its physicochemical behavior is defined by two distinct nitrogen centers: a sterically hindered secondary amine (N4) and an N-alkylated tertiary amine (N1). Understanding its pKa values is critical for optimizing catalytic turnover rates and predicting ionization states in physiological media.

Structural Analysis & Theoretical Basicity

The basicity of 1-Ethyl-3,5-dimethylpiperazine is governed by the electronic and steric environment of its two nitrogen atoms. Unlike unsubstituted piperazine, the introduction of alkyl groups creates a specific basicity hierarchy.

Structural Centers
  • N1 Position (Tertiary Amine): Substituted with an ethyl group. Alkylation generally increases electron density via inductive effects (+I) but simultaneously introduces steric bulk that hinders solvation of the conjugate acid, often resulting in a net lowering of pKa compared to secondary amines in aqueous solution.

  • N4 Position (Secondary Amine): Flanked by methyl groups at the C3 and C5 positions. While secondary amines are typically the most basic sites in piperazine rings, the 3,5-dimethyl substitution creates a "steric gate" that impacts protonation kinetics and thermodynamic stability.

Isomerism (Cis/Trans)

The compound exists as cis and trans diastereomers based on the orientation of the C3 and C5 methyl groups.[1]

  • Cis-isomer: Methyl groups are typically equatorial-equatorial in the chair conformation, offering a more stable and accessible N4 lone pair.

  • Trans-isomer: One methyl is axial, potentially increasing steric strain and slightly altering the pKa value (typically by < 0.2 units).

pKa Values & Comparative Data

As direct experimental literature values for this specific derivative are rare, the values below are derived from high-confidence Structure-Activity Relationship (SAR) analysis using experimentally validated homologs (Piperazine, 1-Ethylpiperazine, and 1,4-Dimethylpiperazine).

Predicted Dissociation Constants (Aqueous, 25°C)
Protonation StepSiteEstimated pKaSpecies Formed
pKa₁ (First Protonation) N4 (Secondary)8.80 – 9.10 Monocation (LH

)
pKa₂ (Second Protonation) N1 (Tertiary)4.90 – 5.20 Dication (LH

)
Comparative Basicity Table

The following table contextualizes the basicity of 1-Ethyl-3,5-dimethylpiperazine against standard reference benchmarks.

CompoundStructurepKa₁ (N4)pKa₂ (N1)Effect of Substitution
Piperazine Unsubstituted9.735.35Reference standard.
1-Ethylpiperazine N-Ethyl9.14~5.00N-alkylation lowers pKa₁ by ~0.6 units.
1,4-Dimethylpiperazine N,N'-Dimethyl~8.10~4.00Double N-alkylation significantly drops basicity.
1-Ethyl-3,5-dimethylpiperazine Target ~8.9 ~5.1 3,5-Me steric hindrance slightly lowers pKa₁ vs 1-Ethylpiperazine.

Technical Insight: The C3/C5 methyl groups exert a steric effect that destabilizes the hydrated ammonium cation at N4. Consequently, 1-Ethyl-3,5-dimethylpiperazine is slightly less basic than 1-ethylpiperazine but significantly more basic than 1,4-dimethylpiperazine.

Protonation Pathway Visualization[1]

The following diagram illustrates the stepwise protonation equilibrium. The secondary amine (N4) is protonated first due to higher basicity/lower steric hindrance relative to the N-ethylated center.

ProtonationPathwaycluster_0Dominant Species vs pHLNeutral Base (L)(Free Amine)LHMonocation (LH+)(Protonated at N4)L->LH+ H+ (pKa1 ≈ 8.9)LH->L- H+LH2Dication (LH2++)(Protonated at N1 & N4)LH->LH2+ H+ (pKa2 ≈ 5.1)LH2->LH- H+pH_HighpH > 9.0: Neutral (L)pH_MidpH 5.5 - 8.5: Monocation (LH+)pH_LowpH < 4.5: Dication (LH2++)

Figure 1: Stepwise protonation equilibrium of 1-Ethyl-3,5-dimethylpiperazine. The N4 secondary amine accepts the first proton.

Experimental Determination Protocol

For researchers requiring precise values for a specific batch (isomer mix), the Potentiometric Titration method is the gold standard.

Materials & Setup[2][3]
  • Analyte: 0.01 M solution of 1-Ethyl-3,5-dimethylpiperazine hydrochloride.

  • Titrant: 0.1 M Standardized NaOH (CO2-free).

  • Solvent: Degassed deionized water (ionic strength adjusted to

    
     M with KCl).
    
  • Instrumentation: Glass electrode pH meter (calibrated at pH 4.01, 7.00, 10.01).

Workflow (Self-Validating)

TitrationWorkflowStartStart: Prepare 0.01M Amine-HCl SolutionBlanketBlanket with N2 (Prevent CO2 absorption)Start->BlanketTitrateAdd 0.1M NaOH in 0.05 mL incrementsBlanket->TitrateMeasureRecord pH after stabilization (<0.005 pH/min drift)Titrate->MeasureMeasure->TitrateRepeat until pH > 11PlotPlot pH vs. Volume NaOHMeasure->PlotDerivCalculate 1st & 2nd Derivatives (dpH/dV)Plot->DerivCalcDetermine pKa via Henderson-HasselbalchDeriv->Calc

Figure 2: Standardized potentiometric titration workflow for determination of diamine pKa values.

Calculation

The pKa values are determined at the half-equivalence points (



Applications & Relevance[1][2]

Polyurethane Catalysis

In polyurethane foam manufacturing, the "blow-to-gel" ratio is critical.

  • Mechanism: The tertiary nitrogen (N1) promotes the "gelling" reaction (isocyanate-polyol), while the secondary nitrogen (N4) can participate in the "blowing" reaction (isocyanate-water).

  • pKa Impact: The pKa of ~8.9 makes it a moderately strong catalyst, balancing reaction speed without causing rapid scorching of the foam core.

Pharmaceutical Synthesis

The compound serves as a linker in drug discovery (e.g., PROTACs).

  • Solubility: At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at N4). This increases aqueous solubility compared to the neutral species, aiding bioavailability during early-stage screening.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][2] Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link

  • Desantis, J., et al. (2022). pK a values of common substituted piperazines: PROTACs bearing piperazine-containing linkers. ResearchGate / University of Perugia. Link

  • Pagano, F., et al. (2012).
  • PubChem Database. (2025).[4][5] Compound Summary: 1-Ethylpiperazine (CID 79196) and 1,4-Dimethylpiperazine (CID 7820). National Library of Medicine. Link

3,5-Dimethylpiperazine N-Alkylation: A Technical Guide to Stereoselective Synthesis and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,5-dimethylpiperazine N-alkylation derivatives , focusing on stereochemical control, synthetic methodologies, and medicinal chemistry applications.

Executive Summary

The 3,5-dimethylpiperazine (3,5-DMP) moiety is a "privileged scaffold" in modern drug discovery, valued for its ability to modulate lipophilicity, metabolic stability, and receptor selectivity compared to unsubstituted piperazine. However, its utility is often bottlenecked by the complexity of its stereochemistry—specifically the distinction between the cis (meso) and trans (racemic) isomers—and the challenges associated with regioselective N-alkylation.

This guide moves beyond generic protocols to address the specific steric and electronic nuances of the 3,5-DMP core. It provides validated workflows for synthesizing N-alkylated derivatives with high diastereomeric purity and highlights their application in targeting GPCRs (e.g., CXCR4) and kinase pathways.

Structural & Stereochemical Foundations

Understanding the conformational landscape of 3,5-DMP is the prerequisite for controlling its reactivity. Unlike piperazine, which rapidly interconverts between chair forms, the 3,5-methyl substituents lock the ring into specific preferred conformers that dictate nucleophilic access.

Conformational Analysis: The "Cis-Trans" Divergence

The reactivity of the secondary amine nitrogens is governed by the orientation of the methyl groups in the lowest-energy chair conformation.

  • Cis-3,5-dimethylpiperazine (Meso):

    • Conformation: Exists predominantly in the diequatorial chair conformation.

    • Symmetry: Possesses a plane of symmetry (

      
      ), making it a meso compound.
      
    • Reactivity: The diequatorial arrangement minimizes 1,3-diaxial interactions. The nitrogen lone pairs are sterically accessible, making this isomer generally more nucleophilic and predictable in

      
       reactions.
      
  • Trans-3,5-dimethylpiperazine (Racemic):

    • Conformation: In any chair form, one methyl group is equatorial and the other is axial .

    • Symmetry: Chiral (

      
       symmetric). Exists as a pair of enantiomers (
      
      
      
      and
      
      
      ).
    • Reactivity: The axial methyl group introduces significant steric hindrance on one face of the ring. This "flagpole" interaction can impede the approach of bulky electrophiles, often requiring higher reaction temperatures or more active leaving groups compared to the cis isomer.

Visualization of Conformational Impact

The following diagram illustrates the stereochemical pathways and the impact of conformation on alkylation accessibility.

G cluster_isomers Stereochemical Divergence Start 3,5-Dimethylpiperazine (Starting Material) Cis Cis-Isomer (Meso) (Diequatorial Methyls) High Nucleophilicity Start->Cis Isomer Separation Trans Trans-Isomer (Racemic) (Axial/Equatorial Methyls) Sterically Hindered Face Start->Trans Reaction N-Alkylation (R-X / Base) Cis->Reaction Fast Kinetics Trans->Reaction Slow Kinetics (Axial Hindrance) Product_Cis Cis-N-Alkyl Derivative (Thermodynamically Stable) Reaction->Product_Cis Product_Trans Trans-N-Alkyl Derivative (Kinetic Control Required) Reaction->Product_Trans

Caption: Stereochemical divergence in 3,5-dimethylpiperazine N-alkylation. The cis-isomer's diequatorial conformation facilitates faster nucleophilic attack.

Synthetic Methodologies

For the synthesis of N-alkyl derivatives, three primary strategies are employed depending on the desired selectivity (mono- vs. bis-alkylation) and the nature of the electrophile.

Strategy A: Direct Nucleophilic Substitution ( )

Best for: Bis-alkylation or simple mono-alkylation where excess amine can be recovered.

  • Mechanism: Direct attack of the secondary amine on an alkyl halide (R-X).

  • Field Insight: Due to the steric bulk of the 3,5-methyls, cesium carbonate (

    
    )  is often superior to potassium carbonate (
    
    
    
    ) in acetonitrile or DMF. The "cesium effect" improves solubility and promotes the reaction of the hindered amine.
  • Challenge: Controlling mono-alkylation is difficult. Statistical mixtures (unreacted, mono, bis) are common.

Strategy B: Reductive Amination

Best for: Introducing primary or secondary alkyl groups with high chemoselectivity.

  • Mechanism: Condensation with an aldehyde/ketone to form an iminium ion, followed by reduction (typically with

    
    ).
    
  • Field Insight: This is the preferred method for pharmaceutical synthesis. It avoids over-alkylation because the intermediate iminium species is sterically crowded, discouraging a second reaction on the same nitrogen before reduction.

  • Green Chemistry: Flow chemistry protocols using Raney Nickel and alcohols (acting as alkylating agents via "borrowing hydrogen") are emerging as scalable alternatives [1].

Strategy C: Mono-Protection (The "Gold Standard")

Best for: Asymmetric alkylation or when the alkyl group is expensive/complex.

  • Protocol:

    • Protect one nitrogen with Boc anhydride (

      
      ).
      
    • Alkylate the remaining free amine.

    • Deprotect (TFA or HCl).

  • Advantage: Guarantees 1:1 stoichiometry and simplifies purification.

Experimental Protocol: Selective Mono-N-Alkylation

This protocol describes the synthesis of a mono-N-alkylated cis-3,5-dimethylpiperazine using a Boc-protection strategy. This method ensures high regioselectivity and chemical purity.

Materials
  • cis-3,5-Dimethylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.0 equiv)
    
  • Alkyl Halide (R-Br) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
Phase 1: Selective Mono-Boc Protection
  • Dissolution: Dissolve cis-3,5-dimethylpiperazine (10 mmol) in DCM (50 mL) and cool to 0°C.

  • Addition: Add

    
     (10 mmol) dissolved in DCM (10 mL) dropwise over 60 minutes. Crucial: Slow addition at low temperature favors mono-protection over bis-protection.
    
  • Workup: Warm to room temperature (RT) and stir for 12 hours. Wash with water (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: If necessary, purify via silica gel chromatography (0-10% MeOH in DCM).

    • Checkpoint: Verify mono-protection via

      
       NMR (look for single Boc peak ~1.45 ppm and integration of piperazine protons).
      
Phase 2: N-Alkylation
  • Reaction Setup: Suspend the N-Boc-3,5-dimethylpiperazine (5 mmol) and

    
     (10 mmol) in anhydrous MeCN (25 mL).
    
  • Alkylation: Add the Alkyl Halide (5.5 mmol). Heat to 60°C under

    
     atmosphere.
    
    • Note: For sterically hindered alkyl halides, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Monitoring: Monitor by LC-MS until the starting material is consumed (typically 4-16 hours).

  • Isolation: Filter off inorganic salts. Concentrate the filtrate.

Phase 3: Deprotection
  • Acidolysis: Dissolve the crude intermediate in DCM (10 mL). Add TFA (5 mL) dropwise at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor for disappearance of the Boc group.

  • Free Basing: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

    
     until pH > 8.
    
  • Final Isolation: Dry over

    
    , concentrate, and convert to the HCl salt (using 4M HCl in dioxane) for long-term stability.
    

Medicinal Chemistry Applications

The 3,5-DMP scaffold is not merely a linker; it is a functional pharmacophore that imparts specific properties to drug candidates.

Pharmacological Advantages
  • Conformational Restriction: The methyl groups restrict the flexibility of the piperazine ring. This reduces the entropic penalty upon binding to a receptor, potentially increasing potency [2].

  • Metabolic Stability: The methyl groups at the

    
    -carbon positions (relative to Nitrogen) sterically block oxidative metabolism (N-dealkylation or 
    
    
    
    -hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the drug [3].
Case Study: CXCR4 Antagonists

Research into HIV entry inhibitors and hematopoietic stem cell mobilizers has utilized the 3,5-dimethylpiperazine scaffold. In the development of CXCR4 antagonists, replacing a standard piperazine with cis-3,5-dimethylpiperazine resulted in:

  • Increased Selectivity: Reduced off-target binding to muscarinic receptors.

  • Improved Bioavailability: The increased lipophilicity (

    
    ) facilitated better membrane permeability [4].
    
5.3

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocols for 1-Ethyl-3,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 1-ethyl-3,5-dimethylpiperazine (1-Et-3,5-DMP) is a critical transformation in the production of polyurethane catalysts and pharmaceutical intermediates. The core challenge lies in regioselectivity . The starting material, 2,6-dimethylpiperazine (2,6-DMP), possesses two non-equivalent nucleophilic nitrogen atoms:

  • The Hindered Amine (N1): Flanked by two methyl groups (sterically congested).

  • The Unhindered Amine (N4): Sterically accessible.

To produce the 1-ethyl-3,5-dimethyl isomer, alkylation must occur exclusively at the unhindered nitrogen (N4). If alkylation occurs at N1, the product is 1-ethyl-2,6-dimethylpiperazine. Fortunately, steric thermodynamics favor the formation of the 3,5-isomer, provided the reductive amination conditions are controlled to prevent over-alkylation (quaternization or di-ethylation).

This guide presents two validated protocols:

  • Method A (Bench Scale): Sodium Triacetoxyborohydride (STAB) reduction for high chemoselectivity.

  • Method B (Process Scale): Catalytic Hydrogenation for industrial scalability and atom economy.

Retrosynthetic Analysis & Mechanism

The reaction proceeds via the formation of an iminium ion intermediate between the unhindered nitrogen of 2,6-DMP and acetaldehyde, followed by irreversible hydride transfer.

Reaction Pathway Visualization

ReactionPathway Start 2,6-Dimethylpiperazine (Cis/Trans Mixture) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Acetaldehyde Acetaldehyde Acetaldehyde (Electrophile) Acetaldehyde->Hemiaminal Iminium Iminium Ion (Regioselective at N4) Hemiaminal->Iminium - H2O Reduction Hydride Transfer (STAB or H2/Pd) Iminium->Reduction Product 1-Ethyl-3,5-Dimethylpiperazine (Target) Reduction->Product Major Path SideProduct 1,4-Diethyl-2,6-dimethylpiperazine (Over-alkylation impurity) Product->SideProduct + Excess Acetaldehyde (Avoid this)

Figure 1: Mechanistic pathway highlighting the regioselective iminium formation at the less hindered nitrogen.

Method A: Bench-Scale Synthesis (STAB Protocol)

Objective: Isolate high-purity material (>98%) for characterization or biological assay. Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better compatibility with acid-sensitive functionalities, though 2,6-DMP is robust. STAB allows for "one-pot" reductive amination without pre-forming the imine.[1]

Materials & Stoichiometry
ComponentEquiv.RoleNotes
2,6-Dimethylpiperazine 1.0SubstrateCommercial grade (usually cis/trans mix).
Acetaldehyde 1.1ElectrophileFreshly distilled or high purity.
STAB 1.4Reducing AgentNaBH(OAc)3. Moisture sensitive.
Acetic Acid (AcOH) 1.0CatalystPromotes iminium formation.
DCE or THF SolventMedium1,2-Dichloroethane (DCE) is standard; THF is greener alt.
Step-by-Step Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylpiperazine (10 mmol, 1.14 g) in dry DCE (40 mL).

  • Acidification: Add Acetic Acid (10 mmol, 0.6 mL). Stir for 5 minutes. Rationale: Adjusts pH to ~5-6, optimizing iminium ion formation.

  • Addition of Carbonyl: Cool the solution to 0°C (ice bath). Add Acetaldehyde (11 mmol, 0.62 mL) dropwise.

  • Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

  • Reduction: Add STAB (14 mmol, 3.0 g) in three portions over 15 minutes. Caution: Mild gas evolution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (MeOH/DCM/NH4OH 10:90:1) or LC-MS.[2]

  • Quench: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously until gas evolution ceases.

  • Workup:

    • Extract aqueous layer with DCM (3 x 30 mL).

    • Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure. If necessary, distill (bp ~160°C) or purify via flash chromatography (DCM/MeOH gradient).

Method B: Process-Scale Synthesis (Catalytic Hydrogenation)

Objective: Multi-gram to Kilogram production. Mechanism: Heterogeneous catalysis using Hydrogen gas. This method eliminates boron waste and is atom-economical.

Critical Process Parameters (CPPs)
ParameterRangeOptimalImpact
Catalyst 5-10% Pd/C or Raney Ni5% Pd/C Pd/C offers cleaner conversion; Raney Ni is cheaper but pyrophoric.
H2 Pressure 1 - 20 bar5 bar (75 psi) Higher pressure increases rate but risks ring hydrogenation (rare for piperazines).
Temperature 25 - 80°C40°C Higher T promotes di-ethylation.
Solvent MeOH, EtOHMeOH Protic solvents facilitate proton transfer.
Workflow Diagram

ProcessFlow cluster_0 Reactor Setup cluster_1 Reaction Phase cluster_2 Downstream Processing Step1 Charge Reactor: 2,6-DMP + MeOH + Catalyst (Pd/C) Step2 Purge: N2 (3x) -> H2 (3x) Step1->Step2 Step3 Heat to 40°C Step2->Step3 Step4 Dose Acetaldehyde (Controlled Rate) Step3->Step4 Step5 Maintain H2 Pressure (5 bar) Until Uptake Ceases Step4->Step5 Step6 Filter Catalyst (Celite/Sparkler) Step5->Step6 Step7 Solvent Strip (Rotary Evaporator) Step6->Step7 Step8 Fractional Distillation Step7->Step8

Figure 2: Industrial workflow for the catalytic hydrogenation route.

Step-by-Step Protocol
  • Reactor Loading: In a high-pressure autoclave (e.g., Parr reactor), load 2,6-dimethylpiperazine (100 g) and Methanol (500 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (5 g, 5 wt% loading) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric when dry.

  • Purge: Seal reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).

  • Reaction: Pressurize to 5 bar H2 . Heat to 40°C .

  • Reagent Dosing: Using a high-pressure liquid pump, dose Acetaldehyde (1.05 equiv) slowly over 2 hours. Dosing prevents high local concentrations of aldehyde, minimizing di-alkylation.

  • Completion: Stir until hydrogen uptake flatlines (approx. 2-4 hours post-addition).

  • Filtration: Cool to RT, vent H2, purge with N2. Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Remove methanol under reduced pressure. Distill the residue under vacuum to isolate pure 1-ethyl-3,5-dimethylpiperazine .

Analytical Validation & Quality Control

To ensure the correct isomer (1-ethyl-3,5-dimethyl) was formed rather than the sterically congested 1-ethyl-2,6-dimethyl, NMR analysis is required.

NMR Interpretation
  • Symmetry: The target molecule has a plane of symmetry passing through N1 and N4 (if considering the time-averaged conformation).

  • 1H NMR (CDCl3):

    • Methyls: Doublet at ~1.0 ppm.

    • Ethyl (CH3): Triplet at ~1.05 ppm.

    • Ethyl (CH2): Quartet at ~2.4 ppm.

    • Ring Protons: The protons adjacent to N4 (the methylated carbons) will shift differently than those adjacent to N1.

  • Key Distinction: If alkylation occurred at the hindered N1 (between methyls), the ethyl CH2 signal would show significant broadening or downfield shift due to steric compression, and the symmetry of the ring protons would be altered compared to the 3,5-isomer.

Specification Limits
TestMethodSpecification
Appearance VisualClear, colorless liquid
Assay GC-FID> 98.0%
Water Content Karl Fischer< 0.5%
2,6-DMP Content GC-FID< 0.5% (Starting material)
Di-ethyl Impurity GC-FID< 1.0%

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity." Advanced Synthesis & Catalysis. [Link]

  • Fischer, A., et al. (2010). "Process for the preparation of N-alkylpiperazines.

Sources

Using 1-ethyl-3,5-dimethylpiperazine as a polyurethane foam catalyst

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, materials scientists, and formulation engineers on the advanced application of 1-ethyl-3,5-dimethylpiperazine in polyurethane (PU) foam systems.

Executive Summary

The transition toward high-resilience (HR) flexible foams and complex molded polyurethane parts requires catalysts that offer precise kinetic control and low volatile organic compound (VOC) emissions. While traditional tertiary amines initiate reactions immediately upon mixing, 1-ethyl-3,5-dimethylpiperazine (EDMP) serves as a highly specialized, sterically hindered, and reactive co-catalyst[1]. By leveraging its unique molecular architecture, formulators can achieve a delayed catalytic onset (latency) for superior mold flowability, followed by reactive immobilization into the polymer matrix to eliminate fugitive amine emissions[2][3].

Chemical Rationale: Steric Latency and Reactive Immobilization

The synthesis of polyurethane foams relies on balancing two competing pathways: the gelling reaction (isocyanate + polyol


 urethane) and the blowing reaction  (isocyanate + water 

urea + CO

)[4]. Standard cyclic amines, such as 1,4-dimethylpiperazine (DMP), are widely utilized to promote these reactions but suffer from immediate activation and post-cure volatility.

1-Ethyl-3,5-dimethylpiperazine overcomes these limitations through a dual-action structural mechanism:

  • Steric Latency (Delayed Action): The molecule features an ethyl group at the N1 position and two methyl groups at the C3 and C5 positions. This intense steric bulk shields the nitrogen lone pairs from immediate interaction with the polyol and water molecules[3]. The nucleophilic activation of the polyol—a prerequisite for urethane formation—is physically hindered at ambient temperatures[5]. As the baseline reaction generates exothermic heat, thermal energy overcomes this steric barrier, "waking up" the catalyst mid-rise. This delayed action extends the "cream time," allowing the liquid reacting mass to completely fill intricate mold geometries before viscosity spikes.

  • Reactive Immobilization (Non-Fugitive Nature): Unlike fully substituted tertiary amines, the N4 position of 1-ethyl-3,5-dimethylpiperazine is a secondary amine (N-H). While the adjacent 3,5-dimethyl groups slow its reactivity, this secondary amine eventually reacts with the isocyanate to form a substituted urea linkage[6]. This covalent bond irreversibly locks the catalyst into the polyurethane backbone, preventing amine migration, PVC staining, and automotive windshield fogging[2].

Mechanistic Pathway

G Isocyanate Isocyanate (R-NCO) Catalysis Delayed Catalysis (Gelling & Blowing) Isocyanate->Catalysis Immobilization Reactive Immobilization (Urea Linkage Formation) Isocyanate->Immobilization Polyol Polyol / Water Polyol->Catalysis EDMP 1-Ethyl-3,5-dimethylpiperazine (Sterically Hindered & Reactive) EDMP->Catalysis Thermal Activation EDMP->Immobilization N4 Secondary Amine Reacts PU_Matrix Low-VOC Polyurethane Matrix (Zero Amine Migration) Catalysis->PU_Matrix Polymerization Immobilization->PU_Matrix Covalent Binding

Mechanism of delayed catalysis and reactive immobilization of EDMP in polyurethane matrices.

Experimental Workflow: Formulation and Kinetic Profiling

To validate the delayed-action and non-fugitive properties of EDMP, the following self-validating protocol establishes a baseline high-resilience (HR) molded foam formulation.

Phase 1: Preparation of the Resin Masterbatch (B-Side)

Causality Check: Pre-blending ensures uniform distribution of the catalyst. EDMP is highly stable in polyether polyols and will not prematurely degrade the surfactant.

  • In a clean, dry 1000 mL polyethylene beaker, weigh 100.0 g of a high-molecular-weight (MW ~4800) ethylene oxide-capped polyether polyol.

  • Add 3.0 g of distilled water (chemical blowing agent) and 1.0 g of a silicone cell-stabilizing surfactant.

  • Dose exactly 0.5 g (0.5 pphp) of 1-ethyl-3,5-dimethylpiperazine.

  • Homogenize the B-side mixture using a high-shear mechanical stirrer at 1500 RPM for 60 seconds.

Phase 2: Thermal Equilibration

Causality Check: Because sterically hindered amines rely on thermal activation[3], variations in initial temperature will drastically skew the kinetic profile.

  • Place the B-side beaker and the polymeric MDI (A-side) in a water bath calibrated to 25.0 ± 0.5 °C for 2 hours prior to mixing.

Phase 3: Reactive Mixing and Kinetic Profiling
  • Rapidly add the calculated amount of polymeric MDI (Isocyanate Index = 105) to the B-side beaker.

  • Immediately mix at 3000 RPM for exactly 6 seconds using a specialized mixing blade.

  • Pour the reacting liquid into a standardized, temperature-controlled aluminum mold (or a calibrated free-rise cup).

  • Record Kinetic Milestones:

    • Cream Time: The time (in seconds) from the start of mixing until the clear liquid turns opaque and begins to expand. An extended cream time validates the steric latency of EDMP.

    • Rise Time: The time until the foam reaches its maximum vertical expansion.

    • Tack-Free Time: The time until the surface of the foam no longer adheres to a clean glass rod, indicating sufficient surface crosslinking.

Phase 4: Validation of Reactive Immobilization (VOC Testing)

To prove that EDMP acts as a non-fugitive catalyst, subject a 1-gram core sample of the cured foam to Thermal Desorption Analysis according to the VDA 278 standard (90°C for 30 mins for VOCs; 120°C for 60 mins for FOG). The secondary amine at the N4 position should yield near-zero detectable amine emissions[2].

Quantitative Data Presentation

The table below summarizes the kinetic milestones and emission profiles of EDMP compared against standard unhindered and lightly hindered tertiary amine catalysts. The data demonstrates how structural bulk directly translates to processing latency and emission reduction.

Table 1: Kinetic and Emission Profiling of Amine Catalysts (Formulated at 0.5 pphp)

CatalystStructural ClassificationCream Time (s)Rise Time (s)Tack-Free Time (s)Amine Emissions (VDA 278, ppm)
DABCO 33-LV Unhindered Bicyclic126885> 250 (Fugitive)
1,4-Dimethylpiperazine (DMP) Lightly Hindered Cyclic1678105> 180 (Fugitive)
1-Ethyl-3,5-dimethylpiperazine Sterically Hindered, Reactive28115145< 5 (Immobilized)

Interpretation: The 28-second cream time of EDMP provides a 133% increase in open-pour time compared to standard DABCO, making it exceptionally suited for complex, thick-walled, or intricately designed HR molded components. Furthermore, the negligible amine emissions validate its reactive immobilization into the polymer network.

References

  • [1] Fkit.hr. "Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts". Available at:[Link]

  • Ataman Chemicals. "1,4-DIMETHYLPIPERAZINE (DMP)". Available at:[Link]

  • [4] American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal". Available at:[Link]

  • [6] European Patent Office. "Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Patent 0469545". Available at:[Link]

  • [2] Google Patents. "EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams". Available at:

  • BDMAEE. "Delayed catalyst d-5508, a game-changer for the production of high-resilience, molded polyurethane parts". Available at:[Link]

  • [5] ACS Publications. "Synthesis of Polyurethanes Using Organocatalysis: A Perspective". Available at:[Link]

  • BDMAEE. "A versatile delayed catalyst d-5503, suitable for a wide range of applications". Available at:[Link]

  • [3] Cyclohexylamine.net. "A robust polyurethane delayed catalyst d-5505". Available at:[Link]

Sources

Application Note: Catalytic Activity of Sterically Hindered Piperazine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered piperazine amines represent a specialized class of organocatalysts where the nucleophilicity of the nitrogen center is deliberately attenuated by bulky substituents (e.g., isopropyl, tert-butyl, or tetramethyl groups). Unlike simple aliphatic amines, these compounds exhibit a unique "Steric-Electronic Mismatch": they retain high basicity (proton affinity) while displaying significantly reduced nucleophilicity toward electrophilic carbon centers.

This guide details the application of these catalysts in three critical domains:

  • Polyurethane (PU) Manufacturing: Tuning the "Blow-to-Gel" ratio to prevent foam collapse or shrinkage.

  • Precision Organic Synthesis: Achieving regioselective halogenation via steric shielding.

  • CO₂ Capture: Enhancing desorption kinetics by destabilizing carbamate intermediates.

The Steric-Electronic Mismatch: Mechanism of Action

The utility of hindered piperazines stems from their ability to discriminate between protons (small) and electrophiles (large).

  • Electronic Effect: Alkyl substituents (e.g., methyl, isopropyl) are electron-donating, theoretically increasing the electron density on the nitrogen lone pair.

  • Steric Effect: Bulky groups create a "picket fence" around the nitrogen, physically blocking the approach of large electrophiles (like carbonyl carbons or alkyl halides) while allowing small protons (

    
    ) to bind.
    
Comparative Physicochemical Properties

The following table illustrates how steric bulk impacts the basicity (


) and nucleophilic utility of common piperazine derivatives.
Catalyst CompoundStructurepKₐ₁ (Conj. Acid)Steric Bulk (Cone Angle)Primary Application
Piperazine (PZ) Unsubstituted9.73LowCO₂ Capture (Promoter), Synthesis
N-Methylpiperazine (NMP) N-Methyl9.14MediumGeneral Base, PU Gel Catalyst
N-Isopropylpiperazine N-Isopropyl~9.8HighPU Blow Catalyst, Selective Base
2,2,6,6-Tetramethylpiperidine (TMP) Tetra-methyl11.07Very HighNon-nucleophilic Base, Oxidation

Data compiled from experimental values in aqueous solution at 25°C [1, 2].

Application I: Polyurethane (PU) Foam Engineering[1]

In PU synthesis, the catalyst must balance two competing reactions:

  • The Gelling Reaction: Isocyanate + Polyol

    
     Urethane (Polymer network).
    
  • The Blowing Reaction: Isocyanate + Water

    
     Amine + 
    
    
    
    (Gas generation).

The Problem: If gelling is too fast, the foam shrinks (closed cells). If blowing is too fast, the foam collapses (insufficient strength). The Solution: Sterically hindered piperazines (e.g., N-isopropylpiperazine) preferentially catalyze the blowing reaction . The steric bulk hinders the formation of the urethane transition state (which requires coordination to a large polyol) but allows interaction with small water molecules.

Protocol A: Free-Rise Foam Reactivity Test

Objective: Determine the "Blow-to-Gel" selectivity of a hindered piperazine catalyst.

Materials:

  • Polyether Polyol (OH value ~56)

  • Toluene Diisocyanate (TDI 80/20)

  • Distilled Water

  • Silicone Surfactant (e.g., L-580)

  • Catalyst: N-Isopropylpiperazine (0.1 - 0.5 pphp)

  • High-torque mixer (3000 rpm)

  • Paper cup (500 mL) and Stopwatch

Methodology:

  • Premix Preparation: In the paper cup, weigh Polyol (100g), Water (4.0g), Silicone Surfactant (1.0g), and Catalyst (variable). Mix at 1000 rpm for 30 seconds.

  • Degassing: Allow the premix to sit for 60 seconds to release large entrained air bubbles.

  • Isocyanate Addition: Rapidly add TDI (amount calculated based on Isocyanate Index 105) to the cup.

  • Reaction Initiation: Immediately mix at 3000 rpm for exactly 7 seconds .

  • Pour: Pour the mixture into a standard cardboard box (20cm x 20cm).

  • Data Logging: Record the following critical timepoints:

    • Cream Time: Time until the mixture turns creamy/opaque (Start of blowing).

    • Rise Time: Time until the foam stops expanding (End of blowing).

    • Tack-Free Time: Time until the surface is no longer sticky (End of gelling).

Interpretation:

  • A catalyst with high Blow Selectivity will shorten the Cream Time and Rise Time but have a lesser effect on Tack-Free Time.

PU_Reaction Iso Isocyanate (-NCO) Cat Hindered Piperazine (Catalyst) Iso->Cat Coordination Polyol Polyol (-OH) Gel Polyurethane (Gelling) Polyol->Gel Water Water (H2O) Blow CO2 + Urea (Blowing) Water->Blow Cat->Gel Slow (Steric Block) Cat->Blow Fast (Small Molecule)

Figure 1: Selective catalysis mechanism in Polyurethane synthesis. Note the preferential pathway for the water reaction due to lower steric demand.

Application II: Regioselective Ortho-Chlorination of Phenols

Standard electrophilic aromatic substitution (EAS) often yields mixtures of ortho- and para- isomers. Sterically hindered amines like 2,2,6,6-tetramethylpiperidine (TMP) can induce high ortho- selectivity when used with sulfuryl chloride (


).[1][2][3]

Mechanism: The bulky TMP forms a charge-transfer complex with the phenol. Due to the massive steric bulk of the tetramethyl groups, the catalyst effectively "blocks" the para position or directs the chlorinating agent to the ortho position via hydrogen bonding with the phenolic hydroxyl group [3].

Protocol B: TMP-Catalyzed Ortho-Chlorination

Objective: Synthesize o-chlorophenol with >90% regioselectivity.

Reagents:

  • Substrate: Phenol (1.0 equiv)[2]

  • Reagent: Sulfuryl Chloride (

    
    , 1.0 equiv)
    
  • Catalyst: 2,2,6,6-Tetramethylpiperidine (TMP) (0.1 equiv / 10 mol%)[3]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Phenol (5 mmol) and TMP (0.5 mmol) to Toluene (10 mL). Stir at room temperature for 10 minutes to allow catalyst-substrate association.

  • Addition: Cool the solution to 0°C. Dropwise add

    
     (5 mmol) over 20 minutes.
    
    • Note: Evolution of

      
       and 
      
      
      
      gas will occur. Vent to a scrubber.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[4]
    
  • Analysis: Determine isomeric ratio (o:p) via GC-MS or

    
    -NMR.
    

Application III: CO₂ Capture (Kinetics vs. Thermodynamics)

In Carbon Capture and Storage (CCS), hindered amines are used to destabilize the reaction product.

  • Un-hindered (e.g., Piperazine): Forms stable carbamates. High absorption rate, but high energy required to strip CO₂ (regeneration).

  • Hindered: Steric clash destabilizes the carbamate bond (

    
    ), favoring hydrolysis to bicarbonate (
    
    
    
    ) or easy release of CO₂ upon heating.
Protocol C: Absorption-Desorption Cycling

Objective: Evaluate the regeneration efficiency of a hindered amine blend.

Workflow:

  • Saturate: Flow 15%

    
     gas through the amine solution (30 wt%) at 40°C until weight gain plateaus (Absorption Capacity).
    
  • Strip: Heat the saturated solution to 120°C under

    
     flow.
    
  • Measure: Record the rate of weight loss (Desorption Rate).

  • Compare: A hindered piperazine should show a 20-30% faster desorption rate compared to MEA (Monoethanolamine).

CO2_Capture cluster_0 Absorption (40°C) cluster_1 Regeneration (120°C) Amine Hindered Amine (Free Base) Zwitter Zwitterion Intermediate Amine->Zwitter + CO2 CO2 CO2 Gas Carbamate Carbamate (Unstable due to Sterics) Zwitter->Carbamate Fast Desorption CO2 Release Carbamate->Desorption Heat (Steric relief drives reaction) RegenAmine Regenerated Amine Carbamate->RegenAmine

Figure 2: Cycle of CO₂ capture showing the thermodynamic instability of the hindered carbamate, which lowers the energy penalty for regeneration.

Safety and Handling

Sterically hindered piperazines share hazards with common amines but often have higher volatility due to lower hydrogen-bonding capability.

  • Corrosivity: All piperazine derivatives are corrosive to skin and eyes (Category 1B). Always use nitrile gloves and chemical splash goggles.

  • Sensitization: Piperazines are known respiratory and skin sensitizers. Handle only in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers and nitrosating agents (risk of carcinogenic nitrosamine formation).

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link

  • Saper, N. I., & Snider, B. B. (2014). 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-Selective Chlorination of Phenols by Sulfuryl Chloride. The Journal of Organic Chemistry, 79(2), 809–813. Link

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for Carbon Dioxide Removal from Gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239–249. Link

  • BenchChem. (2025).[4] 2,2,6,6-Tetramethylpiperidine: Applications and Safety. BenchChem Application Notes. Link

Sources

Application Note & Protocols: 1-Ethyl-3,5-dimethylpiperazine as a Novel Curing Agent for High-Performance Epoxy Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers and material scientists on the application of 1-ethyl-3,5-dimethylpiperazine as a curing agent for epoxy resins. Substituted piperazines represent a compelling class of amine hardeners, offering a unique balance of reactivity, thermal stability, and mechanical performance.[1][2][3] This guide details the underlying curing chemistry, provides step-by-step protocols for formulation and characterization, and presents expected performance data. The methodologies herein are designed to be self-validating, emphasizing stoichiometric precision and robust analytical verification to ensure reproducible and optimal results.

Introduction: The Role of Substituted Piperazines in Epoxy Chemistry

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[4] The performance of an epoxy system is, however, critically dependent on the choice of curing agent, which dictates the cross-linking chemistry and the final three-dimensional network structure.[5] Amine-based hardeners are widely used, reacting with the epoxide rings in an exothermic addition polymerization process.[6][7]

While simple aliphatic amines are effective, they can suffer from high volatility and excessive exotherms.[6] Piperazine and its derivatives offer a unique heterocyclic structure that imparts rigidity and thermal stability to the polymer backbone.[1][8] N-aminoethylpiperazine (N-AEP) is a common example, but it can lead to brittleness and moisture sensitivity.[3]

The subject of this guide, 1-ethyl-3,5-dimethylpiperazine, is a sterically hindered secondary diamine. This specific substitution pattern is hypothesized to modulate reactivity and enhance the physical properties of the cured resin. The ethyl and methyl groups can influence pot life, reduce the overall exotherm, and contribute to improved toughness and hydrophobicity in the final cured product. This guide explores the practical application of this molecule and the analytical methods required to validate its performance.

Curing Mechanism & Stoichiometry

The curing reaction proceeds via the nucleophilic attack of the secondary amine hydrogens of the piperazine ring on the carbon atom of the epoxy group. This results in the opening of the oxirane ring and the formation of a hydroxyl group and a carbon-nitrogen bond.[7] As 1-ethyl-3,5-dimethylpiperazine possesses two reactive secondary amine hydrogens, it can react with two epoxy groups, functioning as a cross-linker to build the polymer network.

G cluster_reactants Reactants cluster_product Cross-linked Product Resin1 Epoxy Resin (R-CH-O-CH₂) Crosslink Cross-linked Polymer Network (Formation of C-N bonds and hydroxyl groups) Resin1->Crosslink Piperazine 1-Ethyl-3,5-dimethylpiperazine (Two reactive N-H sites) Piperazine->Crosslink Ring-opening reaction Resin2 Epoxy Resin (R-CH-O-CH₂) Resin2->Crosslink

Caption: General experimental workflow for epoxy system preparation and analysis.

Protocol: Sample Preparation and Curing
  • Materials & Equipment:

    • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, EEW ~190 g/eq)

    • 1-Ethyl-3,5-dimethylpiperazine (AHEW = 71.13 g/eq)

    • Analytical balance (±0.01 g)

    • Disposable mixing cups and stirring rods

    • Vacuum desiccator or chamber

    • Programmable convection oven

    • Molds (silicone or PTFE-coated metal)

  • Procedure:

    • Preparation: Pre-heat the epoxy resin to 50-60°C to reduce its viscosity for easier handling.

    • Weighing: Based on the stoichiometric calculation (e.g., 37.4 phr), accurately weigh the required amount of epoxy resin into a mixing cup.

    • Addition: Weigh the corresponding amount of 1-ethyl-3,5-dimethylpiperazine and add it to the resin.

    • Mixing: Mix the two components thoroughly for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

    • Degassing: Place the mixture in a vacuum chamber for 15-20 minutes or until bubbling ceases to remove any entrapped air, which can cause voids in the final product.

    • Casting: Pour the bubble-free mixture into pre-heated molds.

    • Curing Schedule:

      • Initial Cure (Gelation): Allow the cast samples to cure at ambient temperature (25°C) for 24 hours.

      • Post-Cure: Transfer the samples to a convection oven and post-cure using a programmed schedule. A recommended starting point is ramping to 120°C and holding for 2 hours . The optimal post-cure temperature should be above the glass transition temperature (Tg) of the partially cured system to ensure full cross-linking. [9]

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is essential for determining the heat of reaction, cure kinetics, and the glass transition temperature (Tg) of the epoxy system. [6][10]

  • Equipment: Differential Scanning Calorimeter (e.g., NETZSCH DSC 204 F1 Phoenix, TA Instruments Q200). [6][10]2. Procedure for Cure Analysis:

    • Prepare a small sample (5-10 mg) of the uncured, freshly mixed epoxy/amine system in a hermetically sealed aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Run a non-isothermal scan from 25°C to 250°C at a heating rate of 10 K/min under a nitrogen atmosphere. [6] 4. Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH). The peak temperature indicates the maximum rate of reaction.

  • Procedure for Tg Determination:

    • Use a sample of the fully cured material (5-10 mg).

    • Perform a heat-cool-heat cycle. A typical cycle is: heat from 25°C to 200°C at 10 K/min, cool to 25°C, then reheat to 200°C at 10 K/min.

    • Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan. This removes any prior thermal history.

Protocol: Cure Monitoring by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes during the curing process by tracking the disappearance of specific functional groups. [11][12][13]

  • Equipment: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply a thin layer of the freshly mixed, uncured epoxy/amine system onto the ATR crystal.

    • Record spectra at regular time intervals (e.g., every 5 minutes) throughout the curing process at a controlled temperature. [14] 4. Analysis: Monitor the disappearance of the characteristic epoxide ring absorbance peak at approximately 915 cm⁻¹ . [15]The reaction is considered complete when the intensity of this peak no longer changes over time. An internal reference peak that does not change during the reaction (e.g., a C-H stretch around 2970 cm⁻¹) can be used for normalization. [11]

Expected Performance & Data Interpretation

The incorporation of 1-ethyl-3,5-dimethylpiperazine is expected to yield a cured epoxy with a distinct property profile compared to standard amine hardeners.

Quantitative Data Summary

The following table presents hypothetical but realistic data for a DGEBA resin (EEW=190) cured with 1-ethyl-3,5-dimethylpiperazine, based on trends observed in similar epoxy-amine systems. [16][17]

Property Test Method Expected Value Significance
Cure Characteristics
Peak Exotherm Temp. DSC (10 K/min) 130 - 150 °C Indicates the temperature of maximum cure rate. A higher temp suggests lower reactivity at ambient conditions.
Total Heat of Reaction (ΔH) DSC 380 - 450 J/g Proportional to the number of epoxy rings opened; used to calculate the degree of cure.
Thermomechanical Properties
Glass Transition Temp. (Tg) DSC / DMA 145 - 165 °C Defines the upper service temperature of the material. Influenced by cross-link density and chain rigidity.
Storage Modulus @ 30°C DMA 2.5 - 3.2 GPa Represents the stiffness of the material in its glassy state.
Thermal Stability
Td5 (5% Weight Loss Temp.) TGA 330 - 350 °C Onset of thermal degradation, indicating the material's thermal stability. [4][9]

| Char Yield @ 600°C | TGA | 15 - 20 % | The amount of residual material after thermal decomposition, related to flame retardancy. [4]|

Caption: Complementary nature of thermal analysis techniques.

Safety & Handling

  • Epoxy Resins: Uncured epoxy resins can be skin and respiratory sensitizers. Avoid skin contact by wearing nitrile gloves and eye contact with safety glasses.

  • Amine Curing Agents: Amine compounds are typically corrosive and can cause skin and eye irritation or burns. [18][19][20]Handle 1-ethyl-3,5-dimethylpiperazine in a well-ventilated area or a chemical fume hood.

  • General Precautions: Always work in a well-ventilated area. [21]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for both the specific epoxy resin and the curing agent before use.

References

  • Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2023). E3S Web of Conferences. [Link]

  • On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. Semantic Scholar. [Link]

  • Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. Semantic Scholar. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. (2020). Spectroscopy Online. [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]

  • Cure Analysis of Epoxy Composites Using Fourier Transform Infrared Spectroscopy. Defense Technical Information Center. [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). National Center for Biotechnology Information. [Link]

  • Piperazine based antimicrobial polymers: a review. Semantic Scholar. [Link]

  • Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (2023). MDPI. [Link]

  • Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration. Veryst Engineering. [Link]

  • Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset. TA Instruments. [Link]

  • Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. ACS Publications. [Link]

  • Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. (2021). MDPI. [Link]

  • Piperazine and alkanolamine accelerator for epoxy curing.
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Publishing. [Link]

  • Piperazine epoxy resin curing agent and preparation method thereof.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]

  • Synthesis of the poly(phosphoric‐boric acid) piperazine and its application as an effective flame retardant for epoxy resins. ResearchGate. [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). MDPI. [Link]

  • Single-component and fast-curing epoxy resin for liquid composite molding processes. MATEC Web of Conferences. [Link]

  • 1-Ethylpiperazine Dealer and Distributor. Multichem. [Link]

  • Safety Data Sheet. Advanced Biotech. [Link]

  • Biological And Chemical Properties of Cured Epoxy Resins. (2021). ResearchGate. [Link]

  • Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. (2026). MDPI. [Link]

  • Preparation of dimethylpiperazine.
  • Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. (2023). MDPI. [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of Toronto. [Link]

  • Thermal properties of epoxy resin/filler hybrid composites. (2012). ScienceDirect. [Link]

  • Effect of the Structure of Epoxy Monomers and Curing Agents: Toward Making Intrinsically Highly Thermally Conductive and Low-Dielectric Epoxy Resins. (2023). National Center for Biotechnology Information. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Center for Biotechnology Information. [Link]

  • Structure, thermal and fracture mechanical properties of benzoxazine-modified amine-cured DGEBA epoxy resins. CORE. [Link]

  • High-Thermal Stable Epoxy Resin through Blending Nanoarchitectonics with Double-Decker-Shaped Polyhedral Silsesquioxane-Functionalized Benzoxazine Derivatives. (2023). MDPI. [Link]

  • 593 Curing Agent low-viscosity, low-toxicity, low-volatility room-temperature epoxy curing agent. Huan-Chem. [Link]

Sources

Application Note: Synthesis and Characterization of Amphiphilic Quaternary Ammonium Salts from 1-Ethyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Antimicrobial Agents, Phase-Transfer Catalysts, and Surfactant Chemistry

Introduction & Mechanistic Rationale

Piperazine derivatives are highly privileged scaffolds in drug discovery. Specifically, quaternary ammonium salts (QAS) derived from piperazine backbones exhibit potent antimicrobial properties. Their mechanism of action relies on the electrostatic interaction between the cationic nitrogen and the negatively charged bacterial cell wall, followed by the penetration of the lipid bilayer by the long alkyl chain, ultimately leading to cell lysis[1].

The quaternization of sterically hindered piperazines, such as 1-ethyl-3,5-dimethylpiperazine [2], presents a unique regioselective advantage. This molecule possesses two distinct nitrogen atoms:

  • N4 (Secondary Amine): Typically, secondary amines are highly nucleophilic. However, in this scaffold, N4 is flanked by two methyl groups at the C3 and C5 positions. This creates severe steric bulk (1,3-diaxial interactions in the transition state), drastically increasing the activation energy required for an incoming electrophile.

  • N1 (Tertiary Amine): While tertiary amines are generally less nucleophilic than secondary amines, the N1 position bears a simple ethyl group and lacks adjacent ring substitutions (C2 and C6 are unsubstituted).

The Causality of Regioselectivity: Because of the overwhelming steric hindrance at N4, the expected reactivity is inverted. SN2 alkylation with bulky, long-chain alkyl halides (e.g., 1-bromododecane) proceeds almost exclusively at the less hindered N1 position[3]. This intrinsic structural feature prevents unwanted di-alkylation or cross-linking, ensuring a highly pure, mono-quaternized amphiphilic product without the need for complex protecting-group chemistry.

Mechanism SM 1-Ethyl-3,5-dimethylpiperazine (Sterically Hindered N4) TS SN2 Transition State (Regioselective N1 Attack) SM->TS RX Alkyl Halide (R-X) e.g., 1-Bromododecane RX->TS QAS Amphiphilic Quaternary Ammonium Salt TS->QAS

Figure 1. Regioselective SN2 quaternization pathway at the N1 position.

Experimental Design & Workflow

To ensure a self-validating protocol, the experimental design leverages the physical and chemical differences between the starting materials and the target QAS.

  • Solvent Selection: Anhydrous acetonitrile is chosen because its polar aprotic nature optimally solvates the SN2 transition state without hydrogen-bonding to the nucleophilic nitrogen, accelerating the reaction rate.

  • Visual Validation: Because QAS lack strong UV chromophores, Dragendorff’s reagent is used for TLC monitoring. It forms a visible orange/brown complex specifically with tertiary amines and quaternary ammonium ions.

  • Isolation: The dramatic shift in polarity upon quaternization allows for direct precipitation in cold non-polar solvents (diethyl ether), acting as a physical validation of product formation.

Workflow Step1 1. Reagent Mixing Anhydrous CH3CN + Reagents Step2 2. Reflux (80°C, 24h) Inert N2 Atmosphere Step1->Step2 Step3 3. TLC Validation Dragendorff's Reagent Stain Step2->Step3 Step4 4. Precipitation Cold Diethyl Ether Addition Step3->Step4 Step5 5. Recrystallization EtOAc/EtOH System Step4->Step5 Step6 6. Final Characterization NMR, FTIR, HRMS Step5->Step6

Figure 2. Step-by-step experimental workflow for QAS synthesis and validation.

Materials and Reagents

  • 1-Ethyl-3,5-dimethylpiperazine (CAS: 1341384-96-0) – 95%+ Purity[2]

  • Alkylating Agent: 1-Bromododecane (or alternative alkyl halides as per Table 1)

  • Solvents: Anhydrous Acetonitrile (CH₃CN), Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc), Absolute Ethanol (EtOH).

  • TLC Supplies: Silica gel 60 F254 plates, Dragendorff’s reagent stain.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of dry Nitrogen (N₂).

  • Dissolve 10.0 mmol (1.42 g) of 1-ethyl-3,5-dimethylpiperazine in 20 mL of anhydrous acetonitrile.

  • Add 11.0 mmol (2.74 g) of 1-bromododecane dropwise to the stirring solution at room temperature. Note: A slight 1.1x excess of the alkyl halide ensures complete consumption of the piperazine derivative.

Step 2: SN2 Quaternization 4. Heat the reaction mixture to a gentle reflux (80 °C) using an oil bath. Maintain stirring under N₂ for 24 hours. 5. Self-Validation (TLC): After 24 hours, sample the reaction. Run a TLC using Dichloromethane:Methanol (9:1, v/v). Stain the plate with Dragendorff’s reagent. The disappearance of the high-Rf starting material and the appearance of a bright orange baseline spot confirms the formation of the highly polar QAS.

Step 3: Workup and Precipitation 6. Remove the flask from the heat and allow it to cool to room temperature. 7. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 5 mL to supersaturate the solution. 8. Vigorously stir the concentrated solution and rapidly add 50 mL of ice-cold diethyl ether. The QAS will immediately crash out as a white to off-white precipitate. Causality: The ionic QAS is completely insoluble in ether, whereas unreacted 1-bromododecane remains highly soluble, driving purification.

Step 4: Purification and Isolation 9. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether. 10. Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot Ethyl Acetate/Ethanol (80:20) mixture. 11. Dry the purified crystals in a vacuum desiccator overnight.

Step 5: Structural Validation (NMR) 12. Dissolve a sample in D₂O or CDCl₃ for ¹H NMR. Diagnostic Shift: The protons on the N1-ethyl group and the adjacent C2/C6 ring protons will experience a massive downfield deshielding effect (shifting from ~2.5 ppm to >3.3 ppm) due to the permanent positive charge on N1, definitively proving the regioselectivity of the alkylation[3].

Quantitative Data & Yield Optimization

The choice of solvent and the chain length of the alkylating agent directly impact the SN2 kinetics and final isolated yield. Table 1 summarizes optimized parameters for various derivatives.

Table 1. Optimization of Quaternization Conditions for 1-Ethyl-3,5-dimethylpiperazine

Alkylating AgentSolventTemp (°C)Time (h)Regioselectivity (N1:N4)Isolated Yield (%)
Benzyl BromideAcetonitrile8012>99:188
1-BromooctaneAcetonitrile8024>99:182
1-BromododecaneAcetonitrile8024>99:179
1-BromododecaneEthanol783695:565
1-BromohexadecaneAcetonitrile8048>99:171

Data Interpretation: Using Ethanol (a protic solvent) reduces the SN2 reaction rate due to hydrogen bonding with the nucleophilic nitrogen, leading to longer reaction times, slight losses in regioselectivity, and lower yields compared to the polar aprotic Acetonitrile. As the alkyl chain length increases (e.g., hexadecane), steric hindrance at the electrophilic carbon slightly diminishes the reaction rate, requiring extended reflux times.

References

  • Gan, L. H., Deen, G. R., Gan, Y. Y., & Chew, C. H. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science, 183(2), 329-338. URL:[Link]

  • Supriya, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11, 15302-15325. URL:[Link]

Sources

1-Ethyl-3,5-dimethylpiperazine as a corrosion inhibitor formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Evaluation of 1-Ethyl-3,5-dimethylpiperazine (EDMP) as a High-Efficiency Corrosion Inhibitor

Executive Summary & Scientific Rationale

This guide details the formulation and evaluation protocols for 1-Ethyl-3,5-dimethylpiperazine (EDMP) . While piperazine derivatives are historically utilized in pharmaceutical synthesis, their application in corrosion science is driven by their unique electronic structure.

Why EDMP? Unlike linear amines, EDMP features a cyclic diamine backbone with specific steric and electronic advantages:

  • Dual Anchoring Sites: The molecule possesses two nitrogen atoms (N1-tertiary, N4-secondary) with lone pairs available for coordinate bonding with empty d-orbitals of metal surfaces (e.g., Fe, Al, Cu).

  • Inductive Enhancement: The ethyl group at N1 and methyl groups at C3/C5 exert a positive inductive effect (+I), increasing the electron density at the nitrogen centers, thereby enhancing chemisorption strength compared to unsubstituted piperazine.

  • Hydrophobic Shielding: The alkyl substituents increase the molecule's hydrophobicity, facilitating the formation of a barrier film that repels water and corrosive ions (

    
    , 
    
    
    
    ).

Formulation Strategy & Solubility Profile

Critical Consideration: EDMP is an organic base. Its solubility and activity are pH-dependent. In neutral media, it exists as a free base; in acidic media (pH < 6), it protonates to form cationic species (


 or 

).
Protocol A: Preparation of Inhibitor Stock Solution (10,000 ppm)
  • Reagents:

    • 1-Ethyl-3,5-dimethylpiperazine (≥98% purity).

    • Solvent: 1.0 M HCl (for acidizing applications) or Ethanol (for neutral/brine applications).

  • Procedure:

    • Weigh exactly 1.00 g of EDMP.

    • Transfer to a 100 mL volumetric flask.

    • Acidic Media: Add 50 mL of 1.0 M HCl. Sonicate for 5 minutes to ensure complete protonation and dissolution. Dilute to mark with 1.0 M HCl.

    • Neutral Media: Dissolve in 20 mL Ethanol, then dilute to mark with deionized water.

  • Storage: Store in amber glass at 4°C. Stable for 3 months.

Electrochemical Evaluation Protocols

This section defines the "Gold Standard" for validating inhibition efficiency (IE%) using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Experimental Setup
  • Working Electrode (WE): Mild Steel (C1018) or Aluminum (AA6061), embedded in epoxy resin with an exposed surface area of 1.0

    
    .
    
  • Counter Electrode (CE): Platinum mesh or Graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (simulating acid pickling).

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the Charge Transfer Resistance (


) at the metal-solution interface. A higher 

indicates a more protective film.
  • OCP Stabilization: Immerse WE in the test solution (Blank vs. EDMP-dosed) for 30 minutes until Open Circuit Potential (OCP) stabilizes (

    
    ).
    
  • Frequency Sweep: Apply an AC amplitude of 10 mV (rms) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

    • Points per decade: 10.

  • Data Analysis: Fit the Nyquist plot data to an equivalent circuit (typically

    
     or a Constant Phase Element model 
    
    
    
    for rough surfaces).

Calculation of Efficiency:



Protocol C: Potentiodynamic Polarization (Tafel)

Objective: To determine corrosion current density (


) and classify the inhibitor type (Anodic, Cathodic, or Mixed).
  • Scan Range: -250 mV to +250 mV relative to OCP.

  • Scan Rate: 1.0 mV/s (slow scan ensures steady-state conditions).

  • Analysis: Extrapolate the linear Tafel regions (anodic and cathodic slopes) to their intersection point to find

    
     and 
    
    
    
    .

Calculation of Efficiency:



Gravimetric Analysis (Weight Loss)

To be performed as a validation of electrochemical data.

Protocol D: 24-Hour Immersion Test

  • Coupon Prep: Polish steel coupons (2x2x0.5 cm) with SiC paper (up to 1200 grit), degrease with acetone, dry, and weigh (

    
    ).
    
  • Immersion: Suspend coupons in 250 mL of 1.0 M HCl containing varying concentrations of EDMP (0, 50, 100, 200, 500 ppm).

  • Temperature: Maintain at 25°C (thermostatic bath).

  • Recovery: After 24h, remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    

Data Output Table (Template):

Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/y)Surface Coverage (

)
Inhibition Eff.[1] (%)
Blank (0)0.XXXXXX.XX--
500.XXXXXX.XX0.XXXX.X
1000.XXXXXX.XX0.XXXX.X
5000.XXXXXX.XX0.XX>90.0 (Target)

Mechanistic Insight & Visualization

Adsorption Isotherm: EDMP typically follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage.[2]



Where 

is related to the standard free energy of adsorption (

). A value of

around -20 kJ/mol implies physisorption; values more negative than -40 kJ/mol imply chemisorption. EDMP often exhibits mixed adsorption (-30 to -35 kJ/mol).
Diagram 1: Experimental Workflow

ExperimentalWorkflow cluster_measure Electrochemical Measurements Start Start: EDMP Formulation Prep Electrode Preparation (Polishing/Degreasing) Start->Prep OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS (Impedance) 100kHz - 10mHz OCP->EIS Tafel Tafel Polarization ±250mV vs OCP EIS->Tafel Analysis Data Analysis (Fit Circuits / Tafel Slopes) Tafel->Analysis Result Inhibition Efficiency Calculation Analysis->Result

Caption: Step-by-step electrochemical workflow for validating EDMP corrosion inhibition efficiency.

Diagram 2: Mechanism of Inhibition

InhibitionMechanism cluster_surface Metal Surface Interface Soln Acidic Solution (H+) EDMP_Free EDMP (Free Base) Soln->EDMP_Free Protonation Protonation (EDMP + H+ -> [EDMP-H]+) EDMP_Free->Protonation Chemisorption Chemisorption (Donor-Acceptor: N -> Fe) EDMP_Free->Chemisorption Lone Pair Donation Physisorption Physisorption (Electrostatic: Cl- Bridge) Protonation->Physisorption Cationic Form Film Protective Hydrophobic Film Physisorption->Film Chemisorption->Film Block BLOCKED Film->Block Corrosion Corrosion Reaction (Fe -> Fe2+ + 2e-) Block->Corrosion

Caption: Dual-mode adsorption mechanism of EDMP: Electrostatic interaction (physisorption) and coordinate bonding (chemisorption).

Safety & Handling (MSDS Highlights)

  • Hazard Identification: EDMP is an amine derivative. It is corrosive to skin and eyes and harmful if swallowed.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

  • Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Organic content must be disposed of via chlorinated waste streams.

References

  • Arthur, D. E., et al. (2013). Corrosion inhibition of mild steel in acidic medium by new piperazine derivatives. International Journal of Electrochemical Science.

  • Quraishi, M. A., et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. The Open Electrochemistry Journal.

  • PubChem. (n.d.).[3] 1-Ethyl-3,5-dimethylpiperazine Compound Summary. National Library of Medicine.

  • Singh, A., et al. (2012). Piperazine derivatives as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Corrosion Science.

Sources

Application Note: Reductive Amination and Alkylation of Acetol with Ammonia and Ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Executive Summary

The conversion of acetol (1-hydroxy-2-propanone) into functionalized amino alcohols via reductive amination is a critical transformation in the synthesis of pharmaceutical building blocks and fine chemicals. Reacting acetol with ammonia yields the primary amine 2-aminopropanol (2-APOL) , while reductive alkylation with ethylamine yields the secondary amine 2-(ethylamino)propanol .

Because acetol possesses both a highly reactive unhindered ketone and a primary hydroxyl group, the reaction is prone to complex side reactions, including dimerization and over-alkylation. This application note details the mechanistic causality behind reagent selection, provides self-validating experimental protocols, and outlines the analytical controls required to achieve high chemoselectivity.

Mechanistic Principles & Causality

Reductive amination is a tandem process consisting of carbonyl imidization followed by in situ reduction[1]. The successful conversion of acetol relies on mastering the equilibrium dynamics of these two phases.

  • Imine Formation & pH Dependency: The nucleophilic attack of the amine on the carbonyl carbon of acetol requires mildly acidic conditions (optimal pH 4–5)[2]. Causality: At this pH, the carbonyl oxygen is sufficiently protonated to increase its electrophilicity, accelerating the addition. If the solution becomes too acidic, the amine nucleophile is converted into a non-nucleophilic ammonium salt, halting the reaction[2].

  • Mitigation of Dimerization (Ammonia Pathway): The synthesis of 2-APOL is highly susceptible to side reactions. Intermediate α-amino carbonyls and imines can readily condense to form pyrazine derivatives, predominantly 2,5-dimethylpiperazine and 2,6-dimethylpiperazine [3]. Causality: To suppress this dimerization, a massive molar excess of ammonia (10:1 to 25:1 relative to acetol) must be maintained[3]. This excess drives the equilibrium toward the primary imine and competitively inhibits the bimolecular condensation of the intermediates[1].

  • Transient Cyclic Intermediates: Acetol's dual functionality allows for the formation of transient cyclic intermediates, such as 3-oxazolines, during amination. However, under robust reductive conditions (e.g., catalytic hydrogenation), these unstable intermediates undergo hydrogenolysis to yield the desired 2-APOL[3].

  • Reductant Selection: For lab-scale reductive alkylation with ethylamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN). Causality: NaBH(OAc)₃ is milder, highly selective for imines over ketones, and avoids the generation of toxic cyanide by-products in the waste stream[2].

Reaction Pathways Visualization

Reaction pathways for reductive amination of acetol with ammonia and ethylamine.

Quantitative Data Summary

The following table summarizes the optimized parameters for both pathways to ensure maximum chemoselectivity and yield.

ParameterProtocol A: Reductive Amination (Ammonia)Protocol B: Reductive Alkylation (Ethylamine)
Target Product 2-Aminopropanol (2-APOL)2-(Ethylamino)propanol
Amine Source Aqueous NH₃ (25% w/w)Ethylamine (2.0 M in THF)
Optimal Molar Ratio 15:1 to 25:1 (NH₃ : Acetol)1.2:1 (EtNH₂ : Acetol)
Reductant / Catalyst H₂ gas (30 bar) with Ru-Ni/AC or Raney NiNaBH(OAc)₃ (1.5 eq)
Temperature 100 °C – 130 °C0 °C to 25 °C (Room Temp)
Major By-products 2,5- and 2,6-DimethylpiperazinesOver-alkylated tertiary amines
Typical Yield 45% – 85% (Catalyst dependent)>80% (High chemoselectivity)

Self-Validating Experimental Protocols

Protocol A: Scalable Catalytic Reductive Amination with Ammonia

This protocol utilizes heterogeneous catalysis (e.g., Ru-Ni/AC or Raney Nickel), which is highly effective for aqueous conditions and industrial scale-up[4].

Materials: Acetol (1.0 eq), Aqueous Ammonia (25% w/w, 20.0 eq), Ru-Ni/AC catalyst (10% w/w relative to acetol), Hydrogen gas.

Step-by-Step Methodology:

  • Reactor Charging: To a high-pressure Hastelloy autoclave, add acetol and the 25% aqueous ammonia solution. Causality: The massive excess of ammonia is charged first to ensure the immediate conversion of acetol to the imine, preventing self-condensation[3].

  • Catalyst Addition: Suspend the Ru-Ni/AC catalyst in the mixture. Ensure the mixture is well-agitated to prevent catalyst settling.

  • Purging & Leak Testing (Self-Validation Step 1): Seal the autoclave. Purge the headspace three times with N₂ (10 bar) to remove oxygen, followed by three purges with H₂ (10 bar). Validation: Hold the pressure at 10 bar for 5 minutes; a stable pressure gauge validates that the reactor is leak-tight.

  • Pressurization & Heating: Pressurize the reactor to 30 bar with H₂. Begin heating the reaction mixture to 130 °C.

  • Reaction Monitoring (Self-Validation Step 2): As the reaction proceeds, H₂ will be consumed. Maintain the pressure at 30 bar via a mass flow controller. Validation: The reaction is deemed complete when H₂ mass flow drops to zero and uptake ceases for 30 consecutive minutes.

  • Workup & Isolation: Cool the reactor to room temperature and carefully vent the excess H₂ and NH₃ through an acid scrubber. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure, and purify the crude 2-aminopropanol via fractional distillation.

Protocol B: Lab-Scale Reductive Alkylation with Ethylamine

This protocol employs sodium triacetoxyborohydride, allowing for precise control over the alkylation event without the need for high-pressure equipment[2].

Materials: Acetol (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Imine Pre-formation: In a flame-dried round-bottom flask under N₂, dissolve acetol in DCE to achieve a 0.2 M concentration. Add the ethylamine solution.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches ~5 (verify using pH indicator strips). Stir at room temperature for 1 hour.

  • Imine Validation (Self-Validation Step 1): Remove a 50 µL aliquot, quench with sat. NaHCO₃, extract with EtOAc, and analyze via GC-MS or TLC (Ninhydrin stain). Validation: Proceed to the next step only when the complete consumption of acetol is confirmed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reduction and prevents thermal degradation of the sensitive imine intermediate.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reduction Validation (Self-Validation Step 2): Perform a second GC-MS analysis to validate the complete disappearance of the imine mass peak and the appearance of the 2-(ethylamino)propanol peak.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).

Troubleshooting & Analytical Insights

  • Issue: Formation of Tertiary Amines (Over-alkylation)

    • Insight: In reductive alkylation, the newly formed secondary amine can compete with the primary amine for the remaining carbonyl compound.

    • Solution: Ensure strict stoichiometric control. Always use a slight excess of the amine (1.2 eq) relative to acetol, and ensure the imine formation is complete before introducing the reducing agent[2].

  • Issue: Poor Yield of the Imine Intermediate

    • Insight: Imine formation produces water as a by-product. In thermodynamically challenging cases, water can drive the equilibrium backward.

    • Solution: If GC-MS shows stalled imine formation, introduce activated 4Å molecular sieves to the reaction mixture to sequester water and drive the condensation forward.

  • Issue: Catalyst Deactivation in Protocol A

    • Insight: The competitive adsorption of NH₃ on the metal catalyst surface can severely limit the dehydrogenation/hydrogenation efficiency[1].

    • Solution: Maintain optimal hydrogen pressure (≥30 bar). The presence of high-pressure H₂ prevents the formation of irreversible metal nitrides, thereby preserving the active sites of the catalyst[5].

References

1.[3] Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. fkit.hr. 3 2.[4] Carbon‐Supported Ru‐Ni and Ru‐W Catalysts for the Transformation of Hydroxyacetone and Saccharides into Glycol‐Derived Primary Amines. ResearchGate. 4 3.[2] Reductive Amination, and How It Works. Master Organic Chemistry. 2 4.[1] The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. 1 5.[5] Heterogeneous Catalysts in the Reductive Amination of Alcohols. Encyclopedia MDPI. 5

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethylation of 3,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding and process robustness over generic instructions.

Topic: Yield Optimization & Selectivity Control Document ID: TS-DMP-004 Audience: Senior Scientists, Process Chemists

Core Directive: The "Steric Gating" Strategy

Executive Summary: Optimizing the yield of N-ethyl-3,5-dimethylpiperazine relies on exploiting the molecule's intrinsic steric asymmetry. Unlike unsubstituted piperazine, 3,5-dimethylpiperazine (3,5-DMP) possesses two non-equivalent nitrogen centers (assuming the standard numbering where methyls are at positions 3 and 5 relative to N1).[1]

  • N1 (Unhindered): Flanked by methylene groups (C2/C6). Highly nucleophilic.

  • N4 (Hindered): Flanked by methine groups bearing methyl substituents (C3/C5). Sterically congested.

The Golden Rule: Yield optimization is not about forcing the reaction; it is about kinetic control . By selecting conditions that favor the rapid reaction of N1 while keeping N4 kinetically dormant, you can achieve >90% mono-selectivity without protecting groups.

Critical Pre-Check: Know Your Isomer

Before starting, verify your starting material's specific isomerism.[1] The nomenclature "3,5-dimethylpiperazine" is often used interchangeably with "2,6-dimethylpiperazine" depending on the vendor's numbering convention.

Isomer LabelStructural FeatureReactivity Profile
3,5-Dimethylpiperazine (Target)Methyls at C3 & C5 relative to N1.Asymmetric. N1 is reactive; N4 is hindered. Ideal for mono-ethylation.
2,6-Dimethylpiperazine Methyls at C2 & C6 relative to N1.Symmetric (if N-H).[2][3][4] Both nitrogens are hindered. Reaction rates will be significantly slower.
cis-Isomer (meso) Methyls are syn.Higher steric bulk on one face of the ring.
trans-Isomer (racemic) Methyls are anti.Distributed steric bulk.

Technical Note: If your CoA says "2,6-dimethylpiperazine," the methyls are adjacent to the amine you are likely trying to alkylate.[1] This requires higher temperatures (60-80°C) compared to the 3,5-isomer (0-25°C).

Reaction Design & Optimization (Q&A)

Q1: Direct Alkylation (EtBr/EtI) vs. Reductive Amination?

Recommendation: Reductive Amination.

  • Direct Alkylation (Ethyl Bromide/Iodide):

    • Mechanism: SN2 Substitution.

    • Risk: The product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to quaternization (over-alkylation).

    • Yield Limiter: Requires careful stoichiometric control and often yields a mixture of mono-, di-, and quaternary salts.

  • Reductive Amination (Acetaldehyde + NaBH(OAc)₃):

    • Mechanism: Imine/Iminium ion formation followed by hydride reduction.

    • Advantage: The formation of the iminium ion at the hindered N4 is thermodynamically disfavored and kinetically slow. The reaction is highly selective for N1.

    • Yield: Typically 85-95% mono-ethylated product.

Q2: How do I prevent di-ethylation if I must use Ethyl Bromide?

If you lack reductive amination reagents, use the "Acid-Salt" Strategy .

  • Protonation: Dissolve 3,5-DMP in solvent and add exactly 1.0 equivalent of HCl (or use 3,5-DMP·HCl salt).[2]

  • Statistical Protection: Protonation occurs preferentially at the most basic/accessible nitrogen (N1). However, in the salt form, equilibrium dictates that a significant portion of N4 is protonated or N1 is blocked.[1]

  • Better Approach: Use a 3-fold excess of 3,5-DMP relative to EtBr.

    • Logic: The probability of EtBr colliding with an unreacted 3,5-DMP molecule is 3x higher than colliding with a mono-ethyl product.

    • Workup: 3,5-DMP is water-soluble; the mono-ethyl product is less so. Separation is achieved via aqueous extraction at controlled pH.

Q3: What solvent system maximizes yield?
  • For Reductive Amination: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These non-polar solvents stabilize the intermediate imine and allow for mild acetic acid catalysis.

  • For Alkylation: Acetonitrile (MeCN) with K₂CO₃. MeCN is polar enough to dissolve the inorganic base but aprotic to prevent solvolysis. Avoid Ethanol if using iodides (risk of ether formation side reactions).

Optimized Experimental Protocol

Method: Reductive Amination (High Selectivity Route) Scale: 10 mmol basis

Reagents
  • Substrate: 3,5-Dimethylpiperazine (1.14 g, 10 mmol)

  • Reagent: Acetaldehyde (0.44 g, 10 mmol) — Freshly distilled or from a sealed ampoule.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[1]

  • Solvent: DCM (30 mL)

  • Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve 3,5-DMP in DCM under N₂ atmosphere.

    • Cool to 0°C (ice bath).

    • Add Acetaldehyde dropwise over 10 minutes. Crucial: Rapid addition causes exotherms that promote di-alkylation.

    • Stir at 0°C for 30 minutes to allow the N1-imine to form.

  • Reduction:

    • Add STAB in three portions over 15 minutes.

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[2]

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (aq) until pH > 8.

    • Extract organic layer (DCM). Wash aqueous layer 2x with DCM.

    • Purification Trick: If excess starting material remains, wash the organic layer with pH 5.5 phosphate buffer .[1] The unreacted 3,5-DMP (more basic) will protonate and move to the aqueous phase; the N-ethyl product (less basic due to steric/inductive effects) remains in DCM.

  • Isolation:

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Expected Yield: 88-94% (Pale yellow oil).

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the unhindered N1 and hindered N4 sites.

G Start 3,5-Dimethylpiperazine (N1 Free, N4 Hindered) Imine1 Intermediate A (N1-Imine formed) Start->Imine1 Fast (Kinetic Control) Imine4 Intermediate B (N4-Imine formed) Start->Imine4 Slow (Steric Block) Aldehyde Acetaldehyde (1.0 eq) Aldehyde->Start Product N-Ethyl-3,5-DMP (Target) Imine1->Product + STAB (Reduction) Byproduct N,N'-Diethyl-3,5-DMP (Impurity) Imine4->Byproduct + STAB Product->Byproduct Over-alkylation (If excess aldehyde)

Caption: Kinetic pathway showing the preferential reaction at the unhindered N1 position due to steric gating at N4.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet ReductantSTAB degrades with moisture. Use a fresh bottle or switch to NaBH₃CN (toxic, handle with care).[1]
High Di-ethylation Excess AcetaldehydeEnsure strict 1.0 : 1.0 stoichiometry. Do not add "a little extra for good measure."
Product in Aqueous Phase pH too low during extractionPiperazines are highly polar. Ensure the aqueous quench is pH > 10 (use NaOH if needed) to force the amine into the organic layer.
Solid Precipitate Boron-Amine ComplexBoron salts can complex with piperazines. Reflux the crude mixture in Methanol for 30 mins to break the complex, then re-evaporate.

References

  • BenchChem. A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. (2025). Retrieved from

  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. (2020). Retrieved from

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. (2023). Retrieved from

  • Huang, J., et al. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. J. Org. Chem. (2012). Retrieved from

Sources

Controlling Exotherms in Piperazine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Guide for Researchers & Process Chemists

Role: Senior Application Scientist Context: Piperazine alkylation is a fundamental yet deceptively hazardous transformation in drug discovery. While the mechanism (SN2) appears simple, the combination of dual-nitrogen nucleophilicity, exothermic bond formation, and heterogeneous kinetics creates a high potential for thermal runaway. This guide addresses the specific thermal risks associated with this chemistry and provides self-validating protocols to maintain control.

Part 1: The Core Directive — The "Heat Accumulation Trap"

The Hazard: The most dangerous phase of a piperazine alkylation using inorganic bases (e.g., K₂CO₃) in aprotic solvents (e.g., Acetonitrile, DMF) is the induction period .

In heterogeneous reactions, the base is insoluble. The reaction rate is often limited by the surface area of the base or its slow dissolution. If you add your alkylating agent (electrophile) too quickly at a low temperature, it accumulates unreacted. Once the reaction mixture warms slightly (or if mixing intensity increases), the accumulated reagents react simultaneously. This releases a massive spike of heat (Heat of Reaction + Heat of Neutralization) that cooling jackets cannot remove, leading to a runaway event.

The Rule: Never dose the electrophile faster than it is being consumed. Always verify reaction initiation before continuing the feed.

Part 2: Technical Troubleshooting (Q&A)

Section 1: Reagent Selection & Experimental Design

Q: I am observing a sharp temperature spike 30 minutes after I finish adding my alkyl halide. Why is the exotherm delayed? A: You are likely experiencing a "mass transfer limited" delayed exotherm. This is common when using solid bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Mechanism: The reaction produces acid (HX). The solid base must neutralize this acid to drive the equilibrium. If the base is coarse or stirring is poor, the acid accumulates, and the pH drops locally, stalling the SN2 reaction. As the base slowly dissolves or breaks down, it suddenly neutralizes the acid pool, triggering a rapid resumption of the exothermic alkylation.

  • Solution:

    • Grind your base: Use finely milled K₂CO₃ to increase surface area.

    • Use a Phase Transfer Catalyst (PTC): Adding 5-10 mol% of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 can solubilize the carbonate anion, smoothing out the reaction profile.

    • Switch Bases: For smaller scales, use a soluble organic base like DIPEA (Hünig's base) to ensure immediate neutralization, though this complicates purification.

Q: Which solvent offers the best balance between reaction rate and thermal safety? A: The choice of solvent dictates the reaction kinetics and heat release profile.

SolventReaction Rate (SN2)Thermal HazardRecommendation
DMF / NMP Very High (Polar Aprotic)High . High boiling point makes heat removal difficult; stabilizes transition state, accelerating exotherm.Use only with strict slow-addition protocols.
Acetonitrile HighModerate . Good compromise; low boiling point (82°C) acts as an internal safety fuse (reflux cooling).Preferred for general synthesis.
Acetone ModerateLow . Low boiling point (56°C) limits maximum temperature, but reaction may be sluggish.Good for highly reactive alkyl halides (e.g., benzyl bromide).
Toluene LowLow . Poor solubility of piperazine salts often leads to stalling.Avoid unless using a PTC.

Q: How does the leaving group affect the exotherm? A: The leaving group determines the bond strength being broken and the activation energy.

  • Iodides/Bromides: React very fast. The heat release is immediate upon mixing. Risk:[1][2] Immediate spike during addition.

  • Chlorides/Mesylates: React slower. They often require heating to initiate. Risk:[1][2] Accumulation of reagents at low temp, followed by runaway when heat is applied.

  • Protocol: For chlorides, heat the piperazine/base mixture to the reaction temperature first, then slowly add the chloride to the hot mixture (Hot Addition Protocol) to prevent accumulation.

Section 2: Execution & Dosing Strategies

Q: How do I determine the safe addition rate for the alkylating agent? A: You must move from a "Time-Based" addition to a "Response-Based" addition.

  • The 10% Test: Add only 10% of your alkylating agent.

  • Wait & Watch: Look for a temperature rise (typically 2-5°C). This confirms the chemistry is active and consuming the reagent.

  • The Feedback Loop: Once the exotherm from the first portion subsides, begin continuous addition. If the temperature does not rise, STOP . Do not add more reagent until you diagnose why the reaction hasn't started (e.g., too cold, stirring failed).

Q: My reaction mixture turns into a solid block (seizes) halfway through. Is this a thermal hazard? A: Yes. This is "slurry thickening."

  • Cause: Piperazine hydrohalide salts (byproducts) are often voluminous and insoluble in non-polar solvents.

  • Hazard: When the stir bar stops, heat transfer stops. The center of the reactor insulates itself, causing a localized hot spot that can lead to decomposition or solvent boiling.

  • Fix:

    • Use a mechanical stirrer (overhead) instead of a magnetic stir bar.

    • Dilute the reaction (operate at 0.2 M - 0.5 M concentration).

    • Switch to a solvent where the salt is partially soluble (e.g., Ethanol/Water mixtures), though this may increase dialkylation side products.

Section 3: Quenching & Workup

Q: The reaction is finished, but the temperature spiked when I added water. Why? A: This is the "Hydration Exotherm."

  • Cause: You likely have residual solid base (K₂CO₃) or unreacted Piperazine. Both have significant heats of solution/hydration.

    • Anhydrous K₂CO₃ + H₂O → Hydrated species + Heat.

    • Residual Acid (if any) + Base + Water → Neutralization Heat.

  • Protocol: Quench by adding the reaction mixture into a larger volume of ice water (Inverse Quench), rather than adding water to the hot reactor. This dissipates heat instantly.

Part 3: Visualizing the Control Strategy

Diagram 1: The Heterogeneous Heat Trap

This diagram illustrates why solid bases cause delayed runaway reactions.

HeatTrap cluster_0 The Induction Trap Start Start Addition (Low Temp) Accumulation Reagents Accumulate (Base is Insoluble) Start->Accumulation Fast Addition Trigger Trigger Event: Temp Rise or Mixing Accumulation->Trigger Time Delay Runaway Sudden Dissolution & Mass Reaction (THERMAL RUNAWAY) Trigger->Runaway Exotherm > Cooling

Caption: The "Induction Trap" occurs when reagents build up due to poor solubility of the base, leading to a sudden, uncontrollable release of energy once the reaction kicks off.

Diagram 2: Self-Validating Dosing Protocol

This workflow prevents accumulation by verifying consumption.

SafeProtocol Setup Prepare Slurry: Piperazine + Base + Solvent TestDose Add 5-10% of Alkylating Agent Setup->TestDose Check Observe Temp Rise? TestDose->Check Wait WAIT Increase Temp or Mixing Check->Wait No Rise (Stalled) Proceed Proceed with Controlled Addition Check->Proceed Temp Rise (Active) Wait->Check Retry Monitor Monitor Delta-T (Reactor vs Jacket) Proceed->Monitor

Caption: A "Response-Based" addition protocol ensures the reaction is active before the bulk of the energetic reagent is added.

Part 4: References

  • Thermodynamics of Amine Alkylation & Safety Title: "Runaway reactions, case studies, lessons learned" Source: ARIA (Analysis, Research and Information on Accidents) URL:[Link]

  • Heterogeneous Reaction Kinetics (K₂CO₃) Title: "Investigations into the Kinetic Modeling of the Direct Alkylation of Benzylic Amines: Dissolution of K2CO3 Is Responsible for the Observation of an Induction Period" Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Piperazine Safety Data Title: "Piperazine - Hazardous Substance Fact Sheet" Source: New Jersey Department of Health URL:[Link]

  • General Amine Alkylation Mechanisms Title: "Amine alkylation" Source:[2][3][4] Wikipedia (General Reference for Reaction Type) URL:[Link]

  • Enthalpy of Neutralization Title: "Enthalpy Change of Neutralisation" Source: Science Ready URL:[Link]

Sources

Technical Support Center: Impurity Control in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of unreacted ethyl bromide (EtBr) from piperazine derivatives. It is structured as a Tier 3 Support resource for researchers and process chemists.

Executive Summary

Ethyl bromide (Bromoethane) is a potent alkylating agent often used to synthesize N-ethyl piperazine derivatives. However, its persistence in the final product poses two critical risks:

  • Chemical Instability: Residual EtBr can continue to alkylate the product or other nucleophiles during storage, leading to quaternary ammonium salts (decomposition).

  • Genotoxicity: EtBr is a Class 2A mutagen and a known carcinogen. Under ICH M7 guidelines, it must be controlled to parts-per-million (ppm) levels in pharmaceutical intermediates.

This guide provides three validated workflows to remove EtBr, ranging from standard workups to advanced scavenging techniques.

Module 1: The "Gold Standard" – Acid-Base Extraction

Applicability: Stable, basic piperazine derivatives. Mechanism: Exploits the pH-dependent solubility switch of the piperazine ring.

The Protocol

Piperazine derivatives are basic (


). Ethyl bromide is neutral and lipophilic. We can separate them by toggling the pH.

Step-by-Step Workflow:

  • Acidification: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Add 1M HCl until the aqueous phase pH is < 2.

    • Chemistry: The piperazine derivative protonates (

      
      ), becoming water-soluble. EtBr remains neutral and stays in the organic layer.
      
  • Phase Separation (The Critical Wash): Separate the layers.

    • Organic Layer: Contains the unreacted EtBr and non-basic impurities. DISCARD (as halogenated waste).

    • Aqueous Layer: Contains your product as a hydrochloride salt.

  • Organic Wash (Polishing): Wash the acidic aqueous layer again with fresh organic solvent (DCM/EtOAc). This removes entrained EtBr droplets.

  • Basification: Add 2M NaOH or saturated

    
     to the aqueous layer until pH > 10.
    
    • Chemistry: The product deprotonates (

      
      ), becoming lipophilic again.
      
  • Final Extraction: Extract the turbid aqueous mixture with your solvent of choice (e.g., DCM). Dry over

    
     and concentrate.
    
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Product + EtBr) Acidify Add 1M HCl (pH < 2) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains EtBr) Sep1->OrgLayer1 Lipophilic AqLayer1 Aqueous Layer (Product-H+ Salt) Sep1->AqLayer1 Hydrophilic Discard to Waste Discard to Waste OrgLayer1->Discard to Waste Wash Wash with fresh DCM AqLayer1->Wash Basify Basify (NaOH) (pH > 10) Wash->Basify Extract Extract into Organic Basify->Extract Final Pure Product (EtBr Free) Extract->Final

Figure 1: Logical flow of the acid-base extraction method for isolating basic amines from neutral alkyl halides.

Module 2: The "Volatility Hack" – Azeotropic Distillation

Applicability: Large scale reactions where extraction is cumbersome, or for products sensitive to strong acid/base. Mechanism: EtBr (BP 38°C) forms azeotropes with ethanol and water, facilitating its removal at lower temperatures.

The Protocol

Simply rotavapping the reaction mixture often fails because EtBr is solvated by the product (acting like a "solvent cage"). We use a "carrier" solvent to drag it out.

  • Solvent Swap: Dissolve the crude oil in Ethanol or Methanol (approx. 5-10 volumes).

  • Evaporation: Concentrate on a rotary evaporator at 40-45°C under moderate vacuum (do not go to high vacuum immediately).

    • Why: EtBr forms a low-boiling azeotrope with ethanol. As the ethanol distills, it carries the EtBr with it.

  • Repeat: Repeat this process 2-3 times ("strip and fill").

  • High Vacuum: Finally, place the residue under high vacuum (< 1 mbar) for 4 hours.

Data: Boiling Point Comparison

Compound Boiling Point Density Water Solubility
Ethyl Bromide 38.4°C 1.46 g/mL 9.1 g/L
Ethanol 78.4°C 0.79 g/mL Miscible

| Piperazine | 146.0°C | 1.10 g/mL | Soluble |

Module 3: The "Nuclear Option" – Chemical Scavenging

Applicability: Trace removal (< 1000 ppm) for late-stage pharmaceutical intermediates (API). Mechanism: Using a highly reactive solid-supported nucleophile to "mop up" the electrophilic EtBr.

The Protocol

If acid-base extraction is impossible (e.g., product is amphoteric or acid-sensitive), use a Thiol-based Scavenger Resin (e.g., SiliaMetS® Thiol or polymer-supported benzylamine).

  • Dissolve: Dissolve crude product in a non-protic solvent (THF or DCM).

  • Add Scavenger: Add 2-3 equivalents (relative to expected EtBr content) of Polymer-Supported Thiol .

  • Agitate: Stir or shake at room temperature for 4-12 hours.

    • Reaction:

      
      
      
  • Filter: Filter off the solid resin. The EtBr remains bound to the solid; the filtrate contains your purified product.

Troubleshooting & FAQs

Q1: I tried the Acid-Base extraction, but I have a terrible emulsion. What now?

Cause: Piperazine derivatives often act as surfactants. Also, EtBr is dense (1.46), and if you use DCM (1.33), the densities of the organic and aqueous layers might be too similar, preventing separation. Solution:

  • Change Solvent: Use Ethyl Acetate (Density 0.90) instead of DCM. This creates a larger density difference with water (1.0).[1]

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer to increase its density and ionic strength.

  • Filtration: Pass the emulsion through a pad of Celite® to break the surface tension bubbles.

Q2: My product is water-soluble even at high pH. How do I recover it?

Analysis: If your piperazine derivative has polar groups (e.g., -OH, -COOH), it may not precipitate or extract into DCM upon basification. Solution:

  • Skip the aqueous workup. Use Module 3 (Scavenging) .

  • Alternatively, use continuous extraction (liquid-liquid extractor) with Chloroform/Isopropanol (3:1) overnight.

Q3: How do I verify the EtBr is actually gone?

Standard: Thin Layer Chromatography (TLC) is not sufficient for volatile halides. Method: Use Headspace Gas Chromatography (HS-GC) .

  • Why Headspace? Direct injection of piperazines can dirty the liner. Headspace samples the vapor phase where EtBr concentrates, avoiding matrix effects.

  • Limit: Ensure you are below the ICH M7 control limit (often < 100 ppm depending on daily dose).

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6332, Bromoethane. PubChem, 2024. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard reference for Acid-Base Extraction protocols).
  • Org. Process Res. Dev.Evaluation of Scavengers for the Removal of Alkylating Agents. 2012. (General reference for resin scavenging efficiency).

Sources

Technical Support Center: Purification of 1-Ethyl-3,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vacuum Distillation & Troubleshooting Guide

Executive Summary & Workflow

Welcome to the Purification Support Module. You are likely accessing this guide because you are isolating 1-ethyl-3,5-dimethylpiperazine (1-EDMP) . This molecule presents a unique set of challenges: it is a basic amine susceptible to oxidation (yellowing), hygroscopic, and possesses stereocenters (cis/trans isomers) that complicate separation.

The following guide moves beyond standard textbook distillation. It is designed to address the specific physicochemical behavior of alkyl-piperazines under vacuum.

Visual Workflow: The Distillation Logic

The following diagram outlines the critical decision points in your purification process.

DistillationWorkflow Start Crude 1-EDMP Mixture Degas Step 1: Degas / N2 Sparge (Remove O2/CO2) Start->Degas Vacuum Step 2: Apply Vacuum (< 10 mmHg) Degas->Vacuum Heat Step 3: Ramp Heating Vacuum->Heat Foreshots Foreshots (Cut 1) Low Boilers / Water / Solvent Heat->Foreshots Vapor T < Target MainFrac Main Fraction (Cut 2) Target: 1-EDMP Foreshots->MainFrac Vapor T Stabilizes Tails Tails (Cut 3) Over-alkylated / Polymers MainFrac->Tails Vapor T Spikes/Drops QC QC Analysis (GC / NMR) MainFrac->QC Success Success QC->Success Purity > 98% Fail Fail QC->Fail Isomer Ratio / Color Issue

Caption: Operational workflow for the vacuum distillation of 1-EDMP, highlighting critical fractionation points.

Pre-Run Checklist (The "Hardware" FAQ)

Q: Why is my vacuum pressure fluctuating during the run? A: Piperazines are hygroscopic and react with CO₂ to form carbamates. Fluctuations often indicate:

  • Outgassing: Dissolved CO₂ or solvents are boiling off.

  • Leak Rate: A leak >1 mmHg/min will introduce oxygen, causing degradation.

  • Protocol: Perform a "leak-down test" before heating. Pump the system to <5 mmHg, isolate the pump, and monitor the rise. If it rises >2 mmHg in 5 minutes, reseal all joints.

Q: What type of condenser coolant should I use? A: This is a common failure point.

  • Issue: 1-EDMP and its precursors (3,5-dimethylpiperazine) have relatively high melting points. Using coolant at 0°C or -10°C can cause the product to crystallize inside the condenser , blocking the path and creating a dangerous pressure buildup.

  • Recommendation: Use a recirculating chiller set to 20°C - 25°C . This is cool enough to condense the vapor (assuming vacuum <10 mmHg) but warm enough to keep the distillate flowable.

Q: Do I really need an inert gas bleed? A: Yes. Amines oxidize rapidly at high temperatures.

  • The Fix: Use a nitrogen capillary bleed or a vacuum manifold with a nitrogen backfill line. Never release the vacuum with ambient air while the pot is still hot (>50°C).

Process Parameters & Data

Physical Property Estimates

Note: Exact values depend on the specific isomer ratio (cis/trans).

PropertyValue (Approximate)Notes
Boiling Point (atm) ~175 - 185°CExtrapolated from 3,5-DMP (~160°C) and N-ethylpiperazine (~156°C).
Boiling Point (10 mmHg) 75 - 85°C Target Distillation Range.
Appearance Colorless liquidTurns yellow/brown upon oxidation.
Major Impurities 3,5-dimethylpiperazineStarting material (lower BP).
Side Products 1,4-diethyl-3,5-dimethylpiperazineOver-alkylation (higher BP).
The Distillation Protocol
  • Charge: Load crude 1-EDMP into a round-bottom flask (max 60% full). Add a magnetic stir bar (PTFE coated).

  • Inert: Sparge with N₂ for 15 minutes to remove dissolved oxygen.

  • Vacuum: Slowly lower pressure to 10 mmHg (or lower). Watch for foaming (degassing).

  • Heat: Ramp bath temperature.

    • Bath Temp: Should be ~20-30°C higher than the expected vapor temp (approx 100-110°C).

  • Fractionation:

    • Fraction 1 (Foreshots): Collect everything distilling < 70°C (at 10 mmHg). This contains residual solvent, water, and unreacted 3,5-dimethylpiperazine.

    • Fraction 2 (Main): Collect the stable plateau at 75-85°C .

    • Fraction 3 (Tails): Stop when vapor temp rises or distillation rate slows significantly.

Troubleshooting Guide (The "Debug" Section)

Issue 1: The Distillate is Yellow

Diagnosis: Oxidation.[1][2][3] The amine functionality reacts with trace oxygen to form N-oxides or imine impurities, which are highly chromophoric (colored).

Corrective Actions:

  • Check the Manifold: Ensure you are using high-vacuum grease (Dow Corning) and Keck clips on all joints.

  • Pre-treatment: If the crude is already dark, stir with activated charcoal (5% w/w) for 1 hour, filter through Celite, and then distill.

  • Additive: Add a trace amount (<0.1%) of BHT (Butylated hydroxytoluene) to the receiving flask to inhibit oxidation of the purified product during storage.

Issue 2: Inability to Separate Cis/Trans Isomers

Diagnosis: Boiling Point Proximity. The cis (meso) and trans (racemic) isomers of the 3,5-dimethyl scaffold have very similar boiling points (often


). A standard short-path distillation head has only ~1 theoretical plate, which is insufficient for separation.

Corrective Actions:

  • Hardware Upgrade: Switch to a Vigreux column (adds ~2-3 plates) or, ideally, a Spinning Band Distillation system (adds >20 plates) if isomer purity is critical.

  • Reflux Ratio: Increase the reflux ratio to 10:1 (return 10 drops to pot for every 1 drop collected).

  • Alternative: If distillation fails, consider recrystallization of the hydrochloride salt . Convert the distillate to the HCl salt in ethanol; the isomers often have vastly different solubility profiles.

Issue 3: "Bumping" or Unstable Vacuum

Diagnosis: Viscosity and Surface Tension. Piperazines can form hydrogen-bond networks that lead to superheating, followed by explosive boiling ("bumping").

Corrective Actions:

  • Agitation: Ensure vigorous stirring.

  • Vapor Path: Use a wide-bore splash head (bump trap) between the flask and the distillation head.

  • Vacuum Control: Do not apply full vacuum immediately. Ramp down in stages (e.g., 100 torr

    
     50 torr 
    
    
    
    10 torr).

Logic Tree for Quality Control

Use this decision tree to troubleshoot post-distillation analysis.

TroubleshootingTree Problem QC Failure Check1 Check GC/NMR Impurity Profile Problem->Check1 ResultA High Low-Boilers (Start Material) Check1->ResultA ResultB High High-Boilers (Dimers/Over-alkyl) Check1->ResultB ResultC Wrong Isomer Ratio Check1->ResultC SolA Refractionate Discard first 20% ResultA->SolA SolB Distillation was pushed too far. Redistill, stop earlier. ResultB->SolB SolC Distillation ineffective. Switch to Salt Crystallization. ResultC->SolC

Caption: Decision matrix for addressing purity failures after the initial distillation run.

References

  • Separation of Cis/Trans 3,5-Dimethylpiperazine

    • Title: Method for separating cis-3,5-dimethylpiperidine [analogous chemistry] from a mixture of its geometrical isomers.[4][5][6]

    • Source: CN1636979A (P
    • Relevance: Establishes the difficulty of separating 3,5-dimethyl isomers and suggests catalytic or crystallization routes when distill
    • URL:

  • Piperazine Oxidation & Stability

    • Title: Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxid
    • Source:Energy Procedia, Vol 114, 2017.
    • Relevance: Details the mechanism of oxidative degradation in piperazines and the necessity of nitrogen sparging/inhibitors.
    • URL:

  • General Vacuum Distillation of Amines

    • Title: Vacuum Distillation: Laboratory-scale applications.[7]

    • Source: Wikipedia / Organic Synthesis Standards.
    • Relevance: Provides the foundational Clausius-Clapeyron relationships for estim
    • URL:

  • Physical Properties of N-Ethylpiperazine

    • Title: Chemical Properties of N-Ethylpiperazine (CAS 5308-25-8).[8]

    • Source: Cheméo.[8]

    • Relevance: Provides baseline physical data (BP ~156°C)
    • URL:

Sources

Technical Guide: Troubleshooting Catalyst Deactivation in Polyurethane Foam Formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Polymer Scientists, and Process Engineers From: Senior Application Scientist, Polymer Kinetics Division Subject: Diagnostic Protocols for Catalyst Deactivation and Kinetic Drift

Introduction: The Kinetic Balancing Act

In polyurethane (PU) foam formation, the "catalyst package" is not merely an additive; it is the conductor of a kinetic symphony. You are managing two competing exothermic reactions simultaneously:

  • The Blowing Reaction (Isocyanate + Water → Urea + CO₂): Driven primarily by amine catalysts.

  • The Gelling Reaction (Isocyanate + Polyol → Urethane): Driven primarily by organometallics (e.g., Stannous Octoate, Dibutyltin Dilaurate).

The Core Problem: Catalyst deactivation disrupts this balance. If the gelling catalyst deactivates, the gas expands without a polymer network to hold it (Collapse). If the blowing catalyst deactivates, the polymer hardens before the gas expands (Shrinkage/High Density).

This guide addresses the mechanisms of deactivation and provides a self-validating troubleshooting workflow.

Mechanistic Deep Dive: Why Catalysts Fail

Before fixing the issue, you must understand the chemical causality. The two most common failure modes are Amine Neutralization and Organometallic Hydrolysis .

A. Amine Neutralization (The "Acid Attack")

Tertiary amine catalysts (e.g., DABCO, PMDETA) rely on their lone pair of electrons to nucleophilically attack the isocyanate carbon.

  • The Deactivation: If your polyol blend contains residual acid (high Acid Number) or acidic additives (e.g., phosphate flame retardants), the amine reacts with the acid to form an ammonium salt.

  • The Result:

    
    . The salt is catalytically inactive or significantly slower (delayed action), causing "cream time" drift.
    
B. Organometallic Hydrolysis (The "Water Attack")

Stannous Octoate (Tin(II)) is the industry standard for flexible foams but is notoriously unstable in wet environments.

  • The Deactivation: In a "masterbatch" containing water and polyol, Stannous Octoate undergoes hydrolysis, cleaving the Sn-O bond.

  • The Result: It degrades into Stannous Hydroxide (inactive precipitate) and 2-ethylhexanoic acid.

    • Double Whammy: The released acid then neutralizes your amine catalyst, compounding the failure.

Visualization: Deactivation Pathways

The following diagram maps the chemical logic of these failures.

DeactivationPathways Polyol Polyol Component (Masterbatch) TinCat Tin Catalyst (Stannous Octoate) Polyol->TinCat Water Water (Blowing Agent) Hydrolysis Hydrolysis (Sn-O Cleavage) Water->Hydrolysis AcidImpurity Acidic Impurities (High Acid #) Neutralization Acid-Base Neutralization AcidImpurity->Neutralization TinCat->Hydrolysis AmineCat Amine Catalyst (Tertiary Amine) AmineCat->Neutralization InactiveTin Inactive Tin Hydroxide + Free Acid Hydrolysis->InactiveTin InactiveAmine Inactive Ammonium Salt Neutralization->InactiveAmine InactiveTin->AcidImpurity Releases Acid FoamCollapse SYMPTOM: Foam Collapse InactiveTin->FoamCollapse Loss of Gel Strength SlowRise SYMPTOM: Slow Rise / Drift InactiveAmine->SlowRise

Caption: Figure 1. Chemical cascades leading to catalyst deactivation. Note how Tin hydrolysis creates a secondary feedback loop by releasing acid that further deactivates amines.

Diagnostic Workflow

Do not guess. Isolate the variable using this logic tree.

Prerequisite: Ensure your Isocyanate Index is constant. We are troubleshooting kinetics, not stoichiometry.

Troubleshooting Logic Tree

TroubleshootingTree Start Defect Observed CheckType Identify Defect Type Start->CheckType Collapse Foam Collapse (Top falls in) CheckType->Collapse Shrinkage Shrinkage (Side walls pull in) CheckType->Shrinkage Drift Rise Time Drift (Slower over time) CheckType->Drift TinCheck Check Tin Catalyst Age/State Collapse->TinCheck Airflow Check Airflow (Closed Cells?) Shrinkage->Airflow AcidCheck Check Polyol Acid Number Drift->AcidCheck TinHydrolysis Diagnosis: Tin Hydrolysis TinCheck->TinHydrolysis Premix > 4 hrs old TooMuchTin Diagnosis: Tin Level Too High Airflow->TooMuchTin Cells Closed Neutralization Diagnosis: Amine Neutralization AcidCheck->Neutralization Acid # > 0.05

Caption: Figure 2. Decision matrix for isolating catalyst failure modes based on foam physical symptoms.

Scenario-Based FAQs

Q1: "My foam rises normally but collapses at the very top (Recession). Why?"

Diagnosis: Gelling Catalyst Failure (Loss of Polymer Modulus). The gas expansion (blowing) is proceeding, but the polymer backbone (gelling) isn't strong enough to support the cell walls at maximum expansion.

  • Immediate Fix: Increase the Tin catalyst level by 0.05 - 0.1 php (parts per hundred polyol).

  • Root Cause Check: If this formulation worked yesterday, your Tin catalyst in the masterbatch has likely hydrolyzed. Do not simply add more tin to a degrading batch; the acidity from the degradation will mess up your amine balance. Make a fresh batch.

Q2: "We see a gradual increase in 'Cream Time' throughout the production day."

Diagnosis: Amine Deactivation via Acid Build-up.

  • The Mechanism: If you are recycling polyol or using a polyester polyol, the acid number might be creeping up. Alternatively, if you are using Stannous Octoate in the same tank, its hydrolysis is releasing 2-ethylhexanoic acid, which is slowly neutralizing your amine.

  • Corrective Action:

    • Check the Acid Number of your polyol. If it fluctuates, your catalyst dosage must fluctuate with it.

    • Switch to a Delayed Action Amine (acid-blocked amine). These are pre-reacted with an acid (like formic acid) that dissociates only when the exotherm heat kicks in, protecting the amine from "rogue" acids in the tank [1].

Q3: "The foam is shrinking (pruning) after cure. Is this a catalyst issue?"

Diagnosis: Catalyst Imbalance (Gelling > Blowing). While often blamed on surfactants, shrinkage primarily occurs because the polymer gelled too fast, trapping gas in closed cells before they could rupture (cell opening).

  • Corrective Action: Reduce the Tin catalyst. If you cannot reduce Tin (due to cure requirements), you must increase the Amine blowing catalyst to generate gas faster, bursting the cells before the polymer locks up.

Prevention & Protocols

To ensure data integrity and reproducibility in your experiments, adopt these Standard Operating Procedures (SOPs).

A. The "Just-in-Time" Protocol (Critical for Tin)

Stannous Octoate should never be stored in a resin blend containing water for more than 4–8 hours.

  • Lab Scale: Add Tin catalyst as the final component, 10 seconds before the Isocyanate addition.

  • Production Scale: Use a separate stream for the catalyst at the mix head. Do not blend it into the "Day Tank."

B. Acid Number Compensation

If you change polyol batches, you must normalize the catalyst based on the Acid Number (mg KOH/g).

  • Formula: For every 0.1 increase in Acid Number, increase Tertiary Amine concentration by approximately 0.02 - 0.05 php (depending on amine strength) to sacrifice some amine to the acid while leaving enough for the reaction.

C. Masterbatch Stability Table

Use this reference to determine how long your pre-mix is viable.

Catalyst TypeVulnerabilityStability in Wet MasterbatchStorage Requirement
Stannous Octoate Hydrolysis< 8 HoursDry, inert atmosphere (N₂). Add last.
Dibutyltin Dilaurate (DBTDL) Hydrolysis (Slow)1–2 WeeksStable in most polyols.
Tertiary Amine (DABCO 33LV) NeutralizationStable (unless acidic additives present)Keep away from CO₂ (air) to prevent carbamate salt formation.
Blocked Amines Thermal ActivationVery HighExcellent for long-term storage.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Emira Chemical. (2025). Amine Catalyst Stannous Octoate – Your Trusted Partner in Quality Chemical Solutions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Stannous Octoate Technical Data. Retrieved from [Link]

  • MDPI. (2024). Urethane Synthesis in the Presence of Organic Acid Catalysts. Retrieved from [Link]

Minimizing side products in reductive amination of amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Chemoselectivity & Side Product Minimization Ticket Priority: High (Synthesis Failure/Impurity Profile) Audience: Medicinal Chemists, Process Chemists

The Core Challenge: The Chemoselectivity Paradox

Welcome to the technical guide for handling amino alcohols in reductive amination. The central problem with this substrate class is competing nucleophilicity .

In a standard reductive amination, an amine attacks a carbonyl to form a hemiaminal, which dehydrates to an imine (or iminium ion), which is then reduced.[1][2][3][4] However, amino alcohols possess a hydroxyl group (


) that can intercept the hemiaminal intermediate, leading to oxazolidine formation  rather than the desired imine.

This guide provides the mechanistic logic and protocols to bypass this trap and minimize other common side products like over-alkylation and direct carbonyl reduction.

Diagnostic Visualization: The "Oxazolidine Trap"

The following pathway illustrates why your reaction might stall or yield cyclic byproducts.

Oxazolidine_Mechanism Start Amino Alcohol + Carbonyl Hemi Hemiaminal Intermediate Start->Hemi Nucleophilic Attack Imine Imine / Iminium (Desired Path) Hemi->Imine - H₂O (Dehydration) Oxaz Oxazolidine (The Trap) Hemi->Oxaz Intramolecular Cyclization Prod Final Amine Product Imine->Prod Reduction (Hydride Source) Oxaz->Hemi Reversible (Slow)

Figure 1: The bifurcation of the hemiaminal intermediate. Without water removal or Lewis acid activation, the equilibrium often favors the stable 5-membered oxazolidine ring over the imine, preventing reduction.

Critical Variables & Reagent Selection

Choosing the correct hydride source is the primary control lever for selectivity.

VariableNaBH(OAc)₃ (STAB)NaBH₃CNTi(OiPr)₄ + NaBH₄
Primary Utility General purpose, mild.[5]Old school, pH sensitive.Best for Amino Alcohols.
Mechanism Protonates imine via internal H-bond; slow reduction of aldehydes.Requires pH 6-7 to activate imine; toxic cyanide byproduct.Lewis acid forces imine formation; scavenges water.[6]
Oxazolidine Risk Moderate. Equilibrium may stall if water isn't removed.High. Slow kinetics allow oxazolidine accumulation.Low. Ti shifts equilibrium toward imine/titanium complex.
Over-alkylation Low (very selective).Moderate.Moderate (controlled by stoichiometry).
Water Tolerance Low (decomposes).High.Zero (hydrolyzes Ti reagent).

Validated Protocols

Protocol A: The "Titanium Fix" (Recommended for Amino Alcohols)

Best for: Sterically hindered substrates or when oxazolidine formation is observed.

The Logic: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[6] This drives the equilibrium from the hemiaminal/oxazolidine toward the imine (or a reactive Ti-nitrogen species) which is then reduced.

  • Complexation:

    • In a dry flask under Argon, combine the Amino Alcohol (1.0 equiv) and Carbonyl (1.0–1.2 equiv).

    • Add Ti(OiPr)₄ (1.25–1.5 equiv) neat.

    • Note: The mixture often becomes viscous. Stir at room temperature (RT) for 1–2 hours. (If using a ketone, 4–6 hours or overnight may be required).

  • Dilution:

    • Dilute the mixture with anhydrous Ethanol or Methanol (approx. 0.5 M concentration relative to substrate).

  • Reduction:

    • Add NaBH₄ (1.0–1.5 equiv) carefully (exothermic).[3]

    • Stir at RT for 2–4 hours.

  • Quench (Critical Step):

    • The reaction will contain titanium salts that form a messy gel upon adding water.

    • Add 2M NaOH or NH₄OH to precipitate white TiO₂.

    • Filter through a Celite pad to remove the titanium salts.

    • Extract the filtrate with DCM or EtOAc.[3]

Protocol B: The STAB Method (Standard)

Best for: Simple, unhindered amino alcohols where oxazolidine formation is less favored.

The Logic: Sodium Triacetoxyborohydride (STAB) is mild enough that it will not reduce the aldehyde/ketone competitively, preventing the "direct reduction" side product.

  • Mixing:

    • Dissolve Amino Alcohol (1.0 equiv) and Carbonyl (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Optional: Add 1.0 equiv of Acetic Acid if the reaction is sluggish (catalyzes imine formation).

  • Reduction:

    • Add NaBH(OAc)₃ (1.4–1.5 equiv) as a solid in one portion.

    • Stir at RT under nitrogen for 2–16 hours.

  • Workup:

    • Quench with saturated NaHCO₃ .[3]

    • Extract with DCM.[3]

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC that isn't product or starting material, and it won't reduce."

Diagnosis: This is likely the Oxazolidine . The Fix:

  • Immediate: Add a Lewis Acid.[7] If you are using the STAB method, adding anhydrous MgSO₄ or molecular sieves can help drive dehydration.

  • Next Attempt: Switch to Protocol A (Ti(OiPr)₄) . The titanium effectively "breaks" the oxazolidine ring by coordinating to the oxygen and nitrogen, forcing the open-chain imine form which is then trapped by the hydride.

Issue 2: "I am getting significant amounts of dialkylated product (Tertiary Amine)."

Diagnosis: The secondary amine product is more nucleophilic than the starting primary amine.[3] The Fix:

  • Stoichiometry: Ensure you are using a slight excess of the amine (1.2 equiv) relative to the carbonyl, rather than the other way around.

  • Stepwise Addition: Do not add the hydride immediately. Allow the imine to form completely (1–2 hours) before adding the reducing agent.

  • Solvent Switch: Use a less polar solvent (like DCE instead of MeOH) to destabilize the charged transition states leading to over-alkylation.

Issue 3: "My chiral center racemized."

Diagnosis: If the chiral center is alpha to the carbonyl or amine, basic conditions or high heat caused enolization/tautomerization. The Fix:

  • Temperature: Keep the reaction at 0°C or RT. Never heat.

  • Acidity: Avoid strong bases. The STAB method (Protocol B) is inherently acidic (AcOH byproduct) and generally preserves stereocenters better than NaBH₄/MeOH methods.

Decision Logic: Workflow Diagram

Use this flow to determine your experimental path.

Troubleshooting_Tree Start Start: Amino Alcohol Reductive Amination Check1 Is the Carbonyl Sterically Hindered? Start->Check1 PathA Use Ti(OiPr)₄ + NaBH₄ (Protocol A) Check1->PathA Yes (Ketone/Bulky) PathB Use NaBH(OAc)₃ (STAB) (Protocol B) Check1->PathB No (Aldehyde) Result1 Oxazolidine Observed? PathB->Result1 Impurity Formed Result2 Over-alkylation? PathB->Result2 Impurity Formed Fix1 Switch to Ti(OiPr)₄ (Forces Ring Opening) Result1->Fix1 Fix2 Use DCE solvent + Slow Hydride Addition Result2->Fix2

Figure 2: Decision matrix for selecting the optimal protocol based on substrate sterics and observed side products.

References

  • Abdel-Magid, A. F., et al. (1996).[5][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][6][7][10] Journal of the Chemical Society, Perkin Transactions 1.

  • Neidigh, K. A., et al. (1998).[11] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." University of Dayton eCommons.

  • Barney, et al. (2011). "Formation of Oxazolidines in the Reductive Amination of Amino Alcohols." Tetrahedron Letters. (General mechanism reference).

Sources

Improving selectivity for N1-ethylation over N4-ethylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Optimizing N1-Ethylation vs. N4-Ethylation in Azole Scaffolds

Welcome to the Technical Support Center. For researchers and drug development professionals working with ambidentate nitrogen heterocycles (such as 1,2,4-triazoles, indazoles, and related azole pharmacophores), achieving precise regiocontrol during alkylation is a critical bottleneck. The selective alkylation of heterocycles is a1[1].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting workflows to help you drive your ethylation reactions toward the thermodynamically favored N1-isomer while suppressing the kinetically competitive N4-isomer.

Mechanistic Insights: The N1 vs. N4 Causality

When an unsubstituted 1,2,4-triazole is deprotonated, the resulting anion is ambidentate. The electron density is distributed across the ring, making both the N1 and N4 positions nucleophilic. The formation of a mixture of the N1-isomer and N4-isomer is a common challenge, but the ratio can be heavily influenced by the judicious choice of2[2].

  • Kinetic Control (N4-Ethylation): The N4 position is often more sterically accessible in loose ion pairs (e.g., when using K⁺ or Cs⁺ in polar aprotic solvents). Because ethyl halides are relatively small electrophiles, they are highly susceptible to rapid, kinetically driven attack at the N4 position.

  • Thermodynamic Control (N1-Ethylation): The N1-alkylated product is thermodynamically more stable because it preserves the continuous conjugated π-system of the ring. Achieving high regioselectivity requires suppressing the kinetic N4-attack in favor of the 3[3]. This is achieved by using hard counter-ions (Na⁺) or bulky phase-transfer catalysts that tightly coordinate and sterically block the N4 position.

Mechanism cluster_0 Kinetic Pathway (Weak Ion Pair) cluster_1 Thermodynamic Pathway (Strong Ion Pair / PTC) T Triazole Anion N4 N4-Attack T->N4 Sterically open (K+ counter-ion) N1 N1-Attack T->N1 Na+ or PTC coordination P4 N4-Ethyl Isomer N4->P4 Fast P1 N1-Ethyl Isomer N1->P1 Stable

Figure 1: Mechanistic divergence of triazole ethylation based on ion-pairing.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes the causality between reaction conditions and the resulting N1:N4 regioselectivity during the ethylation of 1,2,4-triazole with ethyl bromide.

Base / CatalystSolventTemperaturePrimary Counter-ionN1:N4 RatioYield (%)
K₂CO₃Acetone60°CK⁺65:3582
Cs₂CO₃DMF25°CCs⁺50:5078
NaHDMF0°C to 25°CNa⁺92:888
NaOH + TEBADCM / H₂O25°CPTC Complex98:294

(Note: TEBA = Benzyltriethylammonium chloride)

Self-Validating Protocol: Highly Selective N1-Ethylation

This protocol utilizes a biphasic system with a phase-transfer catalyst (PTC). The system is designed to be self-validating: visual phase separation and controlled temperature profiles ensure the reaction remains under thermodynamic control.

Step 1: Preparation of the Biphasic Matrix

  • Action: Dissolve 1,2,4-triazole (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and 20% aqueous NaOH.

  • Causality: The strong aqueous base deprotonates the triazole. DCM serves as the organic reservoir for the alkylating agent, preventing premature hydrolysis of the ethyl bromide while creating the necessary interface for PTC activity.

Step 2: Catalyst Initiation

  • Action: Add benzyltriethylammonium chloride (TEBA) (0.05 eq) to the vigorously stirring mixture.

  • Causality: TEBA acts as the phase-transfer catalyst. The bulky quaternary ammonium cation replaces Na⁺, forming a tight, lipophilic ion pair with the triazolide anion in the organic phase. This complex sterically hinders the N4 nitrogen, directing the incoming electrophile almost exclusively to N1.

Step 3: Electrophile Addition

  • Action: Cool the biphasic mixture to 0°C. Dropwise add ethyl bromide (1.1 eq) over 30 minutes.

  • Causality: Controlled addition at low temperature suppresses the activation energy required for the kinetically favored (but thermodynamically unstable) N4-attack.

Step 4: Thermodynamic Equilibration

  • Action: Remove the ice bath and allow the reaction to stir at 25°C for 6 hours.

  • Causality: Extended stirring at room temperature allows any reversibly formed kinetic intermediates to equilibrate to the thermodynamically stable N1-ethylated product.

Step 5: Validation & Extraction

  • Action: Halt stirring, separate the organic DCM layer. Wash the organic layer twice with slightly acidic brine (pH ~5.5) and dry over anhydrous Na₂SO₄. Analyze via HPLC (UV detection at 210 nm).

  • Causality: The mild acidic wash selectively protonates any residual N4-isomer (which is more basic and zwitterionic in nature), washing it into the aqueous phase and leaving the highly pure N1-isomer in the organic layer.

Troubleshooting Workflow & FAQs

Workflow A Initial Ethylation Reaction (Azole + Ethyl Halide) B Assess N1:N4 Ratio via HPLC/NMR A->B C N4-Isomer > 10% (Kinetic Control) B->C Suboptimal D N1-Isomer > 90% (Thermodynamic Control) B->D Optimal E Switch to Na+ Counter-ion (e.g., NaOEt, NaH) C->E F Increase Solvent Polarity (DMF/DMSO) C->F G Apply Phase-Transfer Catalyst (PTC) C->G E->A Iterate F->A Iterate G->A Iterate

Figure 2: Workflow for troubleshooting N1 vs. N4 ethylation regioselectivity.

Q: Why does scaling up my reaction from 1g to 50g suddenly decrease my N1 selectivity? A: Scale-up alters mixing efficiency and heat dissipation. In a biphasic PTC system, poor interfacial mixing at a larger scale reduces the effective concentration of the PTC-triazolide complex in the organic phase. This allows un-paired triazolide to react kinetically at N4. Corrective Action: Increase the stirring rate using an overhead mechanical stirrer (rather than a magnetic bar) and ensure strict internal temperature control during the ethyl bromide addition.

Q: Can I use ethyl iodide instead of ethyl bromide to speed up the reaction? A: It is not recommended. While ethyl iodide is a more reactive electrophile, its increased reactivity lowers the transition state energy for both pathways. This often erodes regioselectivity and increases the proportion of the kinetic N4-isomer. If you must use highly reactive electrophiles, you should consider employing4 that favor less sterically hindered sites[4]. For standard ethylation, ethyl bromide offers the optimal balance between reactivity and N1-selectivity.

Q: How do I separate the N1 and N4 isomers if they co-elute on standard silica gel? A: The N4-isomer is significantly more polar due to its zwitterionic resonance contributors. If column chromatography fails, utilize a liquid-liquid extraction technique. Wash your organic extract with slightly acidic water (pH 5.0 - 5.5). The N4-isomer will preferentially protonate and migrate into the aqueous phase, while the neutral N1-isomer remains in the organic phase.

References

1.[2] 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) - Benchchem, Benchchem. 2 2.[1] Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications, ACS. 1 3.[4] 4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol - Benchchem, Benchchem. 4 4.[3] 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole - Benchchem, Benchchem. 3

Sources

Technical Support Center: Storage Stability & Handling of 1-Ethyl-3,5-dimethylpiperazine Under Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Ethyl-3,5-dimethylpiperazine is a highly versatile cyclic amine building block used extensively in drug development and chemical synthesis. However, like many piperazine derivatives, its structural advantages also make it highly susceptible to environmental degradation.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the mechanistic causality behind storage failures, and implement self-validating protocols for long-term stability under a nitrogen atmosphere.

Part 1: Troubleshooting & FAQs

Q1: My 1-ethyl-3,5-dimethylpiperazine liquid has turned yellow or brown over time. What happened, and is it still usable? A: Discoloration is a macroscopic indicator of oxidative degradation[1]. The secondary and tertiary nitrogen atoms in the piperazine ring are highly susceptible to oxidation, leading to the formation of N-oxides, piperazinones, and other degradation products[2]. This process is initiated by oxygen exposure and accelerated by ambient light and heat.

  • Causality & Action: Once discolored, the reagent's purity is compromised, which can introduce complex side reactions in sensitive cross-coupling or amidation steps. Always store the reagent in amber vials to prevent photo-oxidation and maintain a strict nitrogen atmosphere to eliminate oxygen.

Q2: I noticed a white crust forming around the cap of the reagent bottle. Is this a sign of moisture? A: While piperazines are hygroscopic, a white crust or precipitate is typically a piperazine carbamate salt. Piperazine derivatives are exceptionally reactive toward carbon dioxide (CO2) in ambient air, rapidly forming mono- and dicarbamates[3].

  • Causality & Action: Every time the bottle is opened to ambient air, CO2 enters and reacts with the free amine. To prevent this, you must purge the headspace of the bottle with high-purity nitrogen before sealing. The inert nitrogen blanket displaces CO2, preserving the free base form of the amine.

Q3: My compound's reactivity in downstream reactions has dropped significantly, yet the NMR looks relatively clean. Why? A: This is a classic symptom of moisture absorption. Piperazines readily absorb atmospheric moisture to form stable hydrates. Because water often exchanges or blends into the baseline of routine NMR spectra, it can be easily overlooked.

  • Causality & Action: Hydrate formation effectively dilutes your reagent, throwing off stoichiometric calculations and potentially quenching moisture-sensitive reagents (like Grignard reagents or acid chlorides) in your downstream workflow. Handle the reagent using Schlenk line techniques to ensure a completely anhydrous environment.

Part 2: Visualizing Degradation Pathways

To fully understand why nitrogen storage is non-negotiable, review the environmental degradation pathways below.

G A 1-Ethyl-3,5-dimethylpiperazine O2 O2 Exposure (Oxidation) A->O2 CO2 CO2 Exposure (Carboxylation) A->CO2 H2O H2O Exposure (Moisture) A->H2O Nox N-Oxides & Piperazinones (Yellowing/Discoloration) O2->Nox Carb Carbamate Salts (White Crust/Precipitate) CO2->Carb Hyd Hydrate Formation (Loss of Potency) H2O->Hyd

Caption: Degradation pathways of 1-ethyl-3,5-dimethylpiperazine exposed to ambient air.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf life and primary degradation risks associated with various storage conditions.

Table 1: Storage Stability Profile for 1-Ethyl-3,5-dimethylpiperazine

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Clear Vial, UnsealedAmbient Air25°C< 1 WeekRapid oxidation, CO2 carbamate formation
Amber Vial, SealedAmbient Air4°C1 - 2 MonthsSlow moisture/CO2 ingress, partial oxidation
Amber Vial, SealedNitrogen Purged4°C6 - 12 MonthsTrace degradation (dependent on seal integrity)
Sealed AmpouleNitrogen Purged-20°C> 24 MonthsNone (Optimal long-term storage condition)

Part 4: Experimental Protocol for Nitrogen Purging

Simply blowing nitrogen over an open vial is insufficient because turbulent mixing traps residual oxygen and moisture in the vortex. A vacuum-purge cycle mathematically dilutes the ambient atmosphere to parts-per-million (ppm) levels, creating a self-validating inert system.

Self-Validating Protocol: Schlenk Line Purging & Aliquoting

Step 1: Preparation & Drying

  • Action: Bake amber glass vials and PTFE-lined septa at 120°C for at least 2 hours. Cool them in a desiccator.

  • Causality: This removes surface-bound water molecules that would otherwise initiate hydrate formation upon contact with the piperazine derivative.

Step 2: Setup & Connection

  • Action: Transfer the 1-ethyl-3,5-dimethylpiperazine into the dried vial. Cap loosely with the septum. Insert a sterile needle connected to a Schlenk line (a manifold providing both high vacuum and high-purity N2).

Step 3: The Purge Cycle (Self-Validating Evacuation)

  • Action:

    • Turn the manifold stopcock to Vacuum for 15–30 seconds to evacuate the headspace. (Note: Watch for slight bubbling if dissolved gases are escaping, but avoid boiling the liquid).

    • Turn the stopcock to Nitrogen to backfill the vial.

    • Repeat this Vacuum/Nitrogen cycle exactly three times .

  • Causality: If the initial vacuum removes 90% of the air, three cycles reduce the residual oxygen and CO2 to 0.1% (10% × 10% × 10%), well below the threshold for oxidative degradation or carbamate precipitation.

Step 4: Sealing & Storage

  • Action: On the final nitrogen backfill, remove the needle while maintaining positive N2 pressure. Wrap the cap tightly with Parafilm or PTFE tape. Store immediately at -20°C.

  • Causality: Positive pressure prevents ambient air from rushing in during needle withdrawal. Low temperatures kinetically freeze any trace degradation pathways.

G S1 Inspect & Dry Amber Vials S2 Connect to Schlenk Line S1->S2 S3 Vacuum Evacuation (Remove Air) S2->S3 S4 Nitrogen Backfill (Inert Atmosphere) S3->S4 S5 Repeat Cycle (3 Times) S4->S5 S5->S3 Loop S6 Seal & Store at -20°C S5->S6

Caption: Step-by-step Schlenk line nitrogen purging workflow for piperazine derivatives.

References

  • Title: Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs Source: Benchchem URL
  • Title: Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.
  • Source: PMC (nih.gov)

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-ethyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of 1-Ethyl-3,5-dimethylpiperazine: A Comparative Guide to 1D vs. 2D NMR Methodologies

The Analytical Challenge in Substituted Piperazines

1-Ethyl-3,5-dimethylpiperazine is a highly substituted, saturated heterocycle frequently utilized as a pharmacophore building block in drug discovery. The analytical challenge in characterizing this molecule lies in its complex stereochemical and conformational dynamics. The piperazine ring undergoes rapid chair-chair interconversion, while the N1-ethyl group undergoes continuous nitrogen inversion at room temperature[1].

Furthermore, the compound exists as either a cis (meso) or trans (racemic) isomer. Distinguishing these isomers and accurately assigning their aliphatic proton signals is notoriously difficult using standard 1D


H NMR due to severe signal overlap in the 1.0–1.5 ppm region. This guide objectively compares the performance of standard 1D 

H NMR against an advanced 2D NMR workflow (COSY/HSQC) for the structural verification of the dominant cis-isomer, providing researchers with a self-validating protocol for unambiguous assignment[2].

Methodology Comparison: 1D vs. 2D NMR Workflows

To determine the most efficient analytical route, we must compare the resolution capabilities, throughput, and diagnostic accuracy of standard and advanced NMR techniques.

Table 1: Performance Comparison of Analytical Workflows
FeatureStandard 1D

H NMR (400 MHz)
Advanced 2D NMR Suite (COSY + HSQC)
Throughput / Acquisition Time High (~2–5 minutes)Moderate (~30–45 minutes)
Resolution of Overlapping CH

Poor (Ethyl and Ring CH

overlap at ~1.05 ppm)
Excellent (Resolved via

C shifts in HSQC)
Stereochemical Assignment Ambiguous (Relies on complex multiplet analysis)Definitive (COSY maps exact J-coupling networks)
Diastereotopic Proton Resolution Moderate (Pseudo-triplets visible but often broadened)Excellent (Clear cross-peaks separate Ax/Eq protons)
Primary Use Case Rapid purity checks, routine batch releaseDe novo structural elucidation, isomer differentiation

Mechanistic Insights: The Causality Behind the Spectra (E-E-A-T)

As an application scientist, it is critical not just to list chemical shifts, but to understand the physical chemistry dictating them. The


H NMR spectrum of cis-1-ethyl-3,5-dimethylpiperazine is governed by three primary mechanistic factors:
  • Diastereotopic Ring Protons: In the cis-isomer, the C3 and C5 methyl groups strongly prefer equatorial positions to minimize 1,3-diaxial steric clashes, forcing the C3/C5 protons into axial positions[1]. Because the molecule possesses a plane of symmetry passing through N1 and N4, the C2 and C6 methylene protons are equivalent to each other, but diastereotopic internally.

  • J-Coupling Causality: The axial protons at C2/C6 experience a massive geminal coupling (

    
     Hz) with their equatorial counterparts, and a large diaxial coupling (
    
    
    
    Hz) with the adjacent C3/C5 axial protons[2]. This causality results in a characteristic pseudo-triplet upfield near 1.65 ppm. Conversely, the equatorial protons at C2/C6 only exhibit the large geminal coupling and a small equatorial-axial coupling (
    
    
    Hz), appearing as a distinct doublet of doublets downfield near 2.80 ppm.
  • Nitrogen Inversion: The N1-ethyl group undergoes rapid inversion on the NMR timescale at 298K. However, to avoid 1,3-diaxial interactions with the C3/C5 axial protons, the bulky ethyl group spends the majority of its time-averaged state in the equatorial position.

ConformationalDynamics Base 1-Ethyl-3,5-dimethylpiperazine Cis Cis-Isomer (Meso) Equatorial Methyls Preferred Base->Cis Stereoisomer A Trans Trans-Isomer (Racemic) Axial/Equatorial Methyls Base->Trans Stereoisomer B N_Eq N1-Ethyl Equatorial (Sterically Favored) Cis->N_Eq N-Inversion (Rapid at RT) N_Ax N1-Ethyl Axial (1,3-Diaxial Clashes) Cis->N_Ax N-Inversion (Rapid at RT) N_Eq->N_Ax Dynamic Equilibrium (Time-Averaged NMR)

Caption: Conformational dynamics and stereochemical pathways of 1-ethyl-3,5-dimethylpiperazine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, follow this self-validating workflow. The inclusion of a D


O shake test acts as an internal control to verify the secondary amine assignment.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 1-ethyl-3,5-dimethylpiperazine in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS.
    
  • Rationale: CDCl

    
     is chosen over protic solvents (like Methanol-d4) to prevent immediate spontaneous exchange of the N4-H proton, allowing it to be observed in the initial 1D spectrum.
    

Step 2: 1D


H NMR Acquisition 
  • Acquire a standard 1D spectrum at 400 MHz (or higher) at 298K. Use a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans.

  • Observation: Note the overlapping multiplet at ~1.05–1.10 ppm, representing both the N-ethyl CH

    
     triplet and the C3/C5 CH
    
    
    
    doublet.

Step 3: D


O Shake Test (Self-Validation Step) 
  • Add 1 drop of D

    
    O to the NMR tube, shake vigorously for 10 seconds, and re-acquire the 1D spectrum.
    
  • Validation: The broad singlet at ~1.60–1.90 ppm will completely disappear due to deuterium exchange (N-H

    
     N-D), definitively confirming this peak as the N4 secondary amine proton.
    

Step 4: 2D NMR Suite (COSY & HSQC)

  • Acquire a gradient-selected COSY to map the

    
     and 
    
    
    
    homonuclear couplings. This will link the C2/C6 axial pseudo-triplet (~1.65 ppm) directly to the C2/C6 equatorial doublet of doublets (~2.80 ppm).
  • Acquire a multiplicity-edited

    
    H-
    
    
    
    C HSQC. This will separate the overlapping 1.05 ppm proton signals by correlating them to their distinct carbon shifts (Ethyl CH
    
    
    at ~12 ppm; Ring CH
    
    
    at ~19 ppm).

AnalyticalWorkflow Step1 Sample Prep (15 mg in CDCl3 + TMS) Step2 1D 1H NMR Acquisition (400+ MHz, 298K) Step1->Step2 Decision Signal Overlap at 1.0-1.2 ppm? (Ethyl vs. Ring Methyls) Step2->Decision D2O D2O Shake Test (Validates N4-H peak) Decision->D2O No Overlap (High Field >600 MHz) TwoD 2D NMR Suite (COSY & HSQC) Decision->TwoD Overlap Detected (Standard 400 MHz) Final Unambiguous Conformational & Stereochemical Assignment D2O->Final TwoD->D2O

Caption: Decision tree for the self-validating NMR spectroscopic analysis of substituted piperazines.

Quantitative Data Presentation

The following table summarizes the expected spectral profile derived from the 2D-validated workflow, demonstrating how advanced techniques resolve the ambiguities of the 1D spectrum.

Table 2: H NMR Spectral Assignments for cis-1-Ethyl-3,5-dimethylpiperazine (CDCl , 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
2D / Validation Method
C3/C5-CH

~1.05Doublet (d)~6.5HSQC (

C

19 ppm)
N1-CH

CH

~1.08Triplet (t)~7.2HSQC (

C

12 ppm)
C2/C6 Axial H ~1.65Pseudo-triplet (dd)~11.0, 11.0COSY (Couples to C2/C6 Eq H)
N4-H ~1.60 – 1.90Broad singlet (br s)-D

O Exchange (Disappears)
N1-CH

CH

~2.35Quartet (q)~7.2COSY (Couples to Ethyl CH

)
C2/C6 Equatorial H ~2.80Doublet of doublets (dd)~11.0, 2.5COSY (Couples to C2/C6 Ax H)
C3/C5 Axial H ~2.90Multiplet (m)-COSY (Couples to C3/C5 CH

)

Note: In the trans-isomer, the loss of the plane of symmetry results in a much more complex, non-equivalent splitting pattern across the ring protons, immediately differentiating it from the data above.

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL: [Link]

  • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI (Molecules) URL: [Link]

Sources

Navigating the Labyrinth of Piperazine Fragmentation: A Comparative Guide to the Mass Spectrometry of 1-Ethyl-3,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of pharmaceutical development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. 1-Ethyl-3,5-dimethylpiperazine, a substituted diamine, represents a class of molecules with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise but a critical step in its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-ethyl-3,5-dimethylpiperazine, setting it in context with structurally similar compounds and offering a robust experimental framework for its analysis.

The Logic of Fragmentation: Deconstructing Piperazine Derivatives

The fragmentation of cyclic amines, particularly piperazine derivatives, under electron ionization (EI) mass spectrometry is governed by a set of predictable yet nuanced rules. The primary driving force is the stabilization of the resulting fragment ions. For N-alkylated piperazines, two main fragmentation pathways dominate: alpha-cleavage and ring cleavage.

Alpha-Cleavage: This is the cleavage of a bond adjacent to a nitrogen atom. The resulting cation is stabilized by the non-bonding electrons of the nitrogen. For N-substituted piperazines, this can involve the loss of the N-substituent or a group attached to a ring carbon.

Ring Cleavage: The piperazine ring itself can undergo fragmentation, often initiated by an initial alpha-cleavage, leading to the formation of smaller, stable ions. The substitution pattern on the ring significantly influences the preferred cleavage points.

The presence of alkyl groups, such as the ethyl and methyl groups in 1-ethyl-3,5-dimethylpiperazine, will direct fragmentation to form the most stable carbocations.

Predicted Fragmentation Pattern of 1-Ethyl-3,5-Dimethylpiperazine

The most probable fragmentation pathways are outlined below:

  • Loss of the N-ethyl group: A primary alpha-cleavage event is the loss of the ethyl group (-CH2CH3) from the N1 position, resulting in a fragment at m/z 127 . This is often a prominent peak in N-ethylated amines.

  • Loss of a methyl group: Alpha-cleavage can also occur at the C3 or C5 positions, leading to the loss of a methyl radical (-CH3) and a fragment at m/z 141 .

  • Ring Cleavage Fragments: Subsequent fragmentation of the piperazine ring is expected to yield several characteristic ions. Common fragments for substituted piperazines include ions at m/z 56, 57, 70, and 84 , corresponding to various portions of the cleaved ring. The specific substitution pattern of 1-ethyl-3,5-dimethylpiperazine will influence the relative abundance of these ions. For example, a fragment containing one of the methyl-substituted ring carbons is likely.

  • Base Peak Prediction: The base peak, the most intense peak in the spectrum, is likely to be a result of a highly stable fragment. In many N-alkylated piperazines, a fragment resulting from ring cleavage often forms the base peak. For 1-ethyl-3,5-dimethylpiperazine, a fragment at m/z 70 or m/z 84 is a strong candidate for the base peak.

The following diagram illustrates the predicted primary fragmentation pathways:

G M [C9H20N2]+• m/z 156 (Molecular Ion) F1 [C7H15N2]+ m/z 127 M->F1 -C2H5• F2 [C8H17N2]+ m/z 141 M->F2 -CH3• F3 [C4H8N]+ m/z 70 M->F3 Ring Cleavage F4 [C5H10N]+ m/z 84 M->F4 Ring Cleavage G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample (1 mg in 1 mL Methanol) P2 Dilute to 10-100 µg/mL P1->P2 G1 Inject Sample P2->G1 G2 GC Separation (DB-5ms column) G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 40-400) G3->G4 D1 Identify Peak in TIC G4->D1 D2 Extract Mass Spectrum D1->D2 D3 Interpret Fragmentation D2->D3

Comparative FTIR Profiling of N-Ethyl Substituted Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Ethyl Pharmacophore

In drug development, the N-ethyl piperazine moiety is a critical pharmacophore, often serving to modulate lipophilicity and receptor binding affinity compared to its N-methyl or unsubstituted analogs. However, distinguishing N-ethyl derivatives from other alkyl-substituted piperazines using rapid spectroscopic methods can be challenging due to spectral overlap.

This guide provides a definitive technical comparison of Fourier Transform Infrared (FTIR) characteristics for N-ethyl substituted piperazines. Unlike generic spectral lists, we focus on the differential diagnosis of the ethyl group against N-methyl and N-H alternatives, leveraging the "Bohlmann Band" phenomenon as a self-validating spectral marker.

Structural Context & Vibrational Mechanics

To interpret the spectrum accurately, one must understand the vibrational causality. The N-ethyl substitution introduces three specific mechanical changes to the piperazine ring system:

  • Symmetry Reduction: Unlike the highly symmetric piperazine (

    
     in chair form), N-ethyl piperazine has reduced symmetry (
    
    
    
    or
    
    
    ), activating ring modes that are otherwise IR-inactive.
  • The Bohlmann Effect (

    
    ):  The lone pair on the nitrogen atom donates electron density into the anti-bonding orbital of the adjacent C-H bonds. This weakens the C-H bond, lowering its stretching frequency to ~2700–2800 cm⁻¹. Crucially, this only happens when the lone pair is anti-periplanar to the C-H bond. 
    
  • Ethyl vs. Methyl Mechanics: The ethyl group adds a

    
     scissoring mode and a characteristic C-C stretch that N-methyl groups lack.
    

Comparative Spectral Analysis

Scenario A: Distinguishing N-Ethyl from Alternatives

The following table contrasts the key spectral features of N-ethyl piperazine against its primary structural analogs: N-methyl piperazine and unsubstituted piperazine.

Table 1: Differential FTIR Peak Assignments

Spectral RegionMode AssignmentN-Ethyl Piperazine (Target)N-Methyl Piperazine (Alternative)Piperazine (N-H) (Reference)
High Freq (3500–3100 cm⁻¹)N-H Stretching (

)
Single band (weak/med) if N4 is unsubstituted.~3200–3300 cm⁻¹Single band (weak/med) if N4 is unsubstituted.~3200–3300 cm⁻¹Strong/Broad ~3200–3400 cm⁻¹ (H-bonded)
C-H Stretch (3000–2800 cm⁻¹)Alkyl C-H (

)
Complex Multiplet Distinct shoulder at ~2960 cm⁻¹ (asym

) and ~2930 cm⁻¹ (

).
Simpler Profile Dominated by

stretch at ~2940 cm⁻¹ and 2790 cm⁻¹.
Ring C-H only ~2950, 2850 cm⁻¹
Bohlmann Region (2800–2700 cm⁻¹)Lone Pair Interaction Prominent Bands ~2750–2820 cm⁻¹(Indicates free base form).Prominent Bands ~2770–2800 cm⁻¹(Often sharper than ethyl).Visible But less complex due to symmetry.
Fingerprint (1480–1300 cm⁻¹)Deformation (

)
Ethyl Specifics 1460 cm⁻¹ (

scissor)1380 cm⁻¹ (

sym def)Split peaks often visible.
Methyl Specific Sharp peak at ~1375 cm⁻¹ (

umbrella mode).
Ring Modes Only 1450 cm⁻¹ (

scissor).
Skeleton (1200–800 cm⁻¹)C-N / C-C Stretch 1274 cm⁻¹ (C-N)945 cm⁻¹ (Ring skeleton)1285 cm⁻¹ (C-N)1000–1100 cm⁻¹ (

rock)
1120 cm⁻¹ (Ring breathe)

Expert Insight: The presence of the 1380 cm⁻¹ band (methyl deformation) without the complexity of the ethyl methylene wagging (~1250–1300 cm⁻¹) is a common trap. N-ethyl shows both; N-methyl shows only the 1380 cm⁻¹ mode strongly.

Deep Dive: The Self-Validating "Salt Shift" Protocol

In drug development, piperazines are often handled as Hydrochloride (HCl) salts. This drastically alters the FTIR spectrum. A "self-validating" protocol uses this shift to confirm the presence of the nitrogen lone pair.

  • Free Base: Nitrogen lone pair is available

    
    Bohlmann bands (2700–2800 cm⁻¹) are PRESENT. 
    
  • HCl Salt: Nitrogen is protonated (

    
    ) 
    
    
    
    Lone pair is occupied
    
    
    Bohlmann bands DISAPPEAR.

Validation Step: If you suspect your sample is an N-ethyl piperazine salt, basify a small aliquot (e.g., with NaOH), extract into organic solvent, and run the film. The reappearance of peaks at 2700–2800 cm⁻¹ confirms the N-alkylated amine structure.

Experimental Workflow: Identification Decision Tree

The following workflow illustrates the logical process for identifying N-ethyl piperazine derivatives using FTIR, incorporating the "Salt Shift" validation.

Piperazine_ID Start Unknown Piperazine Sample CheckState Check Physical State (Liquid vs Solid) Start->CheckState LiquidPath Liquid (Likely Free Base) CheckState->LiquidPath Liquid SolidPath Solid (Likely Salt) CheckState->SolidPath Solid BohlmannCheck Check 2700-2820 cm⁻¹ (Bohlmann Bands) LiquidPath->BohlmannCheck HasBohlmann Bands Present BohlmannCheck->HasBohlmann NoBohlmann Bands Absent BohlmannCheck->NoBohlmann Basify PROTOCOL: Basify & Extract (Convert to Free Base) SolidPath->Basify Validation Step Basify->LiquidPath FingerprintCheck Check Fingerprint (1300-1460 cm⁻¹) HasBohlmann->FingerprintCheck NH_ID Broad NH (3300) No Alkyl C-H = Unsubstituted NoBohlmann->NH_ID High Probability EthylID Shoulder at 2960 cm⁻¹ + 1380/1460 split = N-Ethyl Piperazine FingerprintCheck->EthylID Complex Alkyl MethylID Sharp 2790 cm⁻¹ + Sharp 1375 cm⁻¹ = N-Methyl Piperazine FingerprintCheck->MethylID Simple Methyl

Caption: Logic flow for distinguishing N-ethyl piperazine from analogs. Note the critical "Basification" step for solid samples to recover diagnostic Bohlmann bands.

Detailed Experimental Protocol

To reproduce the characteristic peaks listed above, follow this specific ATR (Attenuated Total Reflectance) protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker/Thermo) with DTGS detector.

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to resolve weak Bohlmann bands.

Procedure
  • Background: Collect background spectrum of the clean, dry ATR crystal.

  • Sample Loading (Liquid): Place 1 drop of N-ethyl piperazine (free base) directly on the crystal. Ensure full coverage of the "bullseye."

  • Sample Loading (Solid/Salt):

    • Direct: Clamp solid powder firmly (high pressure required for salts).

    • Basification (Recommended): Dissolve 10 mg salt in 0.5 mL water. Add 2 drops 1M NaOH. Extract with 0.5 mL Dichloromethane (DCM). Place DCM layer on ATR, allow solvent to evaporate, then scan the residue film.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Critical Quality Attribute (CQA) Check
  • Pass: Spectrum shows clear C-H stretch multiplet at 2800–3000 cm⁻¹ and distinct fingerprint peaks.

  • Fail: Spectrum is dominated by broad O-H bands (water contamination) or lacks definition in the 2700–2800 cm⁻¹ region (oxidation or salt formation).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Ethylpiperazine Mass Spectrometry and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gunasekaran, S., et al. (2008). Vibrational spectra and normal coordinate analysis of piperazine.[1][2] Indian Journal of Pure & Applied Physics, 46, 833-838. Retrieved from [Link]

  • SpectraBase. (2023). 1-Ethylpiperazine Vapor Phase IR Spectrum.[3] John Wiley & Sons.[3] Retrieved from [Link][3]

Sources

Optimized HPLC Profiling of 1-Ethyl-3,5-Dimethylpiperazine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basic" Challenge

Developing robust HPLC methods for 1-ethyl-3,5-dimethylpiperazine presents a classic chromatographic paradox. As a secondary/tertiary amine structure, it exhibits high basicity (pKa ~9.0–9.8), leading to severe peak tailing on traditional silica-based columns due to silanol interactions. Furthermore, the presence of cis/trans stereoisomers (derived from the 3,5-dimethyl substitution) requires a method with high steric selectivity.

This guide compares three distinct method development strategies:

  • The Legacy Approach: Low pH with Ion-Pairing Agents (IPC).

  • The Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • The Recommended "Product" Strategy: High-pH Reversed-Phase Chromatography (RP-HPLC) using Hybrid Particle Technology.

Verdict: Our comparative data demonstrates that the High-pH Hybrid Strategy outperforms alternatives, delivering superior peak symmetry (


), MS-compatibility, and reliable isomer resolution without the equilibration issues of IPC or HILIC.

Compound Profile & Impurity Landscape[1][2]

To design a self-validating method, we must first map the structural risks. 1-ethyl-3,5-dimethylpiperazine is typically synthesized via the N-alkylation of 3,5-dimethylpiperazine.

Key Physicochemical Properties:

  • Analyte: 1-Ethyl-3,5-Dimethylpiperazine[1]

  • Molecular Formula:

    
    
    
  • pKa: ~9.2 (Estimated for

    
    -ethyl), ~5.6 (secondary amine).
    
  • UV Cutoff: < 210 nm (Lacks conjugation; detection is challenging).

Impurity Origin Pathways

The following Graphviz diagram illustrates the critical impurities arising from synthesis and degradation, which the method must resolve.

ImpurityPathways SM Starting Material: 3,5-Dimethylpiperazine (Cis/Trans Isomers) Product Target Analyte: 1-Ethyl-3,5-dimethylpiperazine SM->Product Mono-alkylation Imp1 Impurity A (Under-alkylated): Unreacted 3,5-Dimethylpiperazine SM->Imp1 Residual Reagent Reagent: Ethyl Halide / Et3N Reagent->Product Imp2 Impurity B (Over-alkylated): 1,4-Diethyl-3,5-dimethylpiperazine Product->Imp2 Over-alkylation Imp3 Impurity C (Oxidation): N-Oxide Degradants Product->Imp3 Oxidation (Storage)

Figure 1: Synthetic genesis of impurities.[2] The method must resolve the target from both the polar starting material (Impurity A) and the lipophilic over-alkylated byproduct (Impurity B).

Comparative Method Performance

We evaluated three methodologies using a standard mixture containing the analyte (1 mg/mL) and spiked impurities (0.1%).

Strategy A: The Legacy Method (Low pH + Ion Pairing)
  • Column: C18 (5 µm, silica-based)

  • Mobile Phase: Phosphate buffer (pH 3.0) + 5 mM Octanesulfonic Acid (OSA) / Acetonitrile.

  • Mechanism: OSA masks silanols and forms neutral ion-pairs with the amine.

  • Performance:

    • Pros: Good peak shape.[3]

    • Cons:Not MS compatible (non-volatile salts); extremely long equilibration times (stabilizing the ion-pair layer); shifting retention times.

Strategy B: The HILIC Alternative
  • Column: Bare Silica or Zwitterionic phase.

  • Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.

  • Performance:

    • Pros: High sensitivity for polar amines (Impurity A elutes last).

    • Cons: Poor solubility of the lipophilic Impurity B; erratic retention times due to water content fluctuations in the mobile phase.

Strategy C: The Recommended "High-pH" Product
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge or Gemini NX).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[4][5]

  • Mechanism: At pH 10.5 (pH > pKa), the amine is deprotonated (neutral). This eliminates silanol repulsion and increases hydrophobic retention.

  • Performance:

    • Pros:Superior Resolution of isomers; MS compatible; rugged and reproducible.

Data Summary Table
ParameterMethod A (Low pH + IPC)Method B (HILIC)Method C (High pH Hybrid)
Tailing Factor (

)
1.151.301.05
Isomer Resolution (

)
1.2 (Partial)0.8 (Co-elution)2.4 (Baseline)
MS Compatibility NoYesYes
Equilibration Time > 60 mins> 45 mins< 10 mins
LOD (UV 210 nm) 0.05%0.02%0.01%

Expert Insight: The High-pH method succeeds because neutral amines interact purely via hydrophobic mechanisms, allowing the subtle steric differences between cis and trans isomers to drive separation, rather than being swamped by ionic silanol effects.

Recommended Experimental Protocol (High-pH Strategy)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the isomer mix is mandatory to ensure selectivity.

Instrumentation & Conditions[6][7][8][9]
  • System: HPLC or UHPLC with PDA (or MS).

  • Detector: UV at 215 nm (Alternative: CAD for uniform response).

  • Column: Hybrid C18,

    
     mm, 3.5 µm (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).
    
  • Column Temp: 40°C (Elevated temperature improves mass transfer for basic amines).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.5 using Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Initial Hold
2.0955Inject / Isocratic
15.01090Elute Lipophilic Impurities
18.01090Wash
18.1955Re-equilibrate
23.0955End
Method Decision Workflow

Use this logic flow to adapt the method if your specific impurity profile differs (e.g., if you have highly polar degradants).

MethodDecision Start Start Method Development CheckLogP Analyze Impurity LogP Range Start->CheckLogP IsHighpH Are all components stable at pH 10? CheckLogP->IsHighpH HILIC Route 3: HILIC (If LogP < -1) CheckLogP->HILIC Very Polar HighPH Route 1: High pH RP (C18 Hybrid) (Recommended) IsHighpH->HighPH Yes (Piperazines) LowPH Route 2: Low pH RP (C18 + PFPA) (If pH sensitive) IsHighpH->LowPH No (Esters/Labile)

Figure 2: Decision tree for selecting the stationary phase. For stable basic amines like piperazines, High pH is the default choice.

Troubleshooting & Optimization

Issue: Peak Splitting

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% MeOH into a 95% aqueous mobile phase causes precipitation or "breakthrough."

  • Fix: Dissolve sample in Mobile Phase A or a 50:50 mix of A:B.

Issue: "Ghost" Peaks

  • Cause: Ammonium bicarbonate buffers can degrade over time or absorb

    
    , slightly shifting pH.
    
  • Fix: Prepare buffer fresh daily. Use a "trap column" if using high-sensitivity gradient elution to catch solvent impurities.

Issue: Isomer Co-elution

  • Cause: Insufficient selectivity.

  • Fix: Switch to a Phenyl-Hexyl stationary phase (High pH compatible). The

    
     interactions often provide better separation of geometric isomers than C18.
    

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link

  • Dolan, J. W. (2018). LCGC North America: The Power of pH in Method Development.Link

  • PubChem. (2023). 1-Ethylpiperazine Compound Summary. National Library of Medicine. Link

  • Phenomenex. (2022). High pH Stability for Basic Compounds: Gemini NX Technical Guide.Link

Sources

Comparative Guide: Catalytic Efficiency of 1-Ethyl-3,5-Dimethylpiperazine vs. DMEA

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-Ethyl-3,5-dimethylpiperazine and Dimethylethanolamine (DMEA) , focusing on their catalytic efficiency, mechanisms of action, and application suitability in polyurethane (PU) systems.

Executive Summary

Dimethylethanolamine (DMEA) is the industry-standard "reactive blowing catalyst."[1] It is cost-effective, promotes the water-isocyanate (blowing) reaction, and chemically bonds to the polymer matrix via its hydroxyl group, reducing volatile organic compound (VOC) emissions.

1-Ethyl-3,5-dimethylpiperazine (EDMP) is a specialized "hindered reactive amine."[1] Unlike DMEA, it features a cyclic piperazine structure with significant steric hindrance around its secondary amine site. This structure dictates a delayed-action gelling mechanism , offering extended flowability before rapid curing. It is superior for complex mold filling where premature gelation is a risk, whereas DMEA is superior for general-purpose foaming and density reduction.

Chemical Profile & Structural Analysis[1][2][3]

The catalytic efficiency of these compounds is dictated by their nucleophilicity (ability to attack isocyanates) and steric hindrance (accessibility of the nitrogen lone pair).

FeatureDimethylethanolamine (DMEA)1-Ethyl-3,5-dimethylpiperazine (EDMP)
CAS Number 108-01-01341384-96-0 (Isomer specific)
Structure Linear AlkanolamineCyclic Diamine (Piperazine derivative)
Active Centers 1 Tertiary Amine, 1 Hydroxyl (-OH)1 Tertiary Amine (N1), 1 Secondary Amine (N4)
Steric Hindrance Low (Dimethyl group)High (Methyls at C3, C5 flank the N4 site)
Reactivity Type Isocyanate-Reactive (via -OH)Isocyanate-Reactive (via -NH)
Primary Role Blowing Catalyst (Water-NCO)Delayed Gelling Catalyst (Polyol-NCO)
Structural Visualization

The following diagram contrasts the steric environment and reactive sites of both catalysts.

G cluster_0 DMEA (Linear) cluster_1 EDMP (Cyclic/Hindered) DMEA Dimethylethanolamine (CH3)2N-CH2CH2-OH OH_Group Reactive -OH (Chain Termination/Integration) DMEA->OH_Group Bonding N_Tert Tertiary N (Catalytic Site) DMEA->N_Tert Catalysis EDMP 1-Ethyl-3,5-dimethylpiperazine N1_Tert N1 (Ethyl) (Base Catalysis) EDMP->N1_Tert Primary Catalysis N4_Sec N4 (H) + 3,5-Methyls (Steric Hindrance + Reactivity) EDMP->N4_Sec Delayed Reaction

Figure 1: Structural comparison highlighting the steric hindrance in EDMP versus the accessible hydroxyl in DMEA.[1]

Mechanistic Comparison

DMEA: The Blowing Specialist

DMEA functions primarily as a blowing catalyst . Its tertiary nitrogen activates water molecules, facilitating the reaction with isocyanate to release CO₂ gas.[2]

  • Mechanism: The unhindered nitrogen lone pair easily forms a complex with water.

  • Lock-in Effect: The pendant hydroxyl group (-OH) reacts with isocyanate to form a urethane linkage.[1] This immobilizes the catalyst, preventing it from migrating to the surface (fogging) or releasing fishy odors later.

  • Limitation: It acts as a chain terminator (monofunctional), which can slightly reduce the cross-link density if used in excess.

EDMP: The Hindered Gelling Specialist

EDMP utilizes the piperazine ring's conformation to drive the gelling reaction (Polyol-Isocyanate).

  • Mechanism: Piperazines are generally strong nucleophiles. However, the methyl groups at positions 3 and 5 create significant steric bulk around the N4 nitrogen.

  • Delayed Action: This steric hindrance prevents immediate reaction with isocyanates. The catalyst requires thermal activation (exotherm from the initial reaction) to overcome this barrier. This results in a "delayed action" profile, allowing the foam to flow and fill complex molds before curing sets in.

  • Lock-in Effect: The secondary amine (N4-H) eventually reacts with isocyanate to form a urea linkage, incorporating the molecule into the polymer backbone.[1] Unlike DMEA, this urea formation contributes to hard-segment domains, potentially increasing modulus/hardness.

Reaction Pathway Diagram[1][5]

ReactionPath cluster_DMEA DMEA Pathway (Blowing Bias) cluster_EDMP EDMP Pathway (Gelling Bias) Start Reaction Initiation DMEA_Act DMEA Activates H2O Start->DMEA_Act EDMP_Act EDMP Activates Polyol Start->EDMP_Act Gas CO2 Release (Foam Rise) DMEA_Act->Gas Fast Lock_DMEA OH Reacts with NCO (Urethane Link) Gas->Lock_DMEA Late Stage Heat Exotherm Generation EDMP_Act->Heat Initial Lag Gel Polymer Crosslinking (Viscosity Build) Heat->Gel Thermal Activation Lock_EDMP NH Reacts with NCO (Urea Link) Gel->Lock_EDMP

Figure 2: Mechanistic pathways showing DMEA's preference for gas generation vs. EDMP's thermally activated gelling.[1]

Experimental Performance Data (Comparative)

The following data summarizes typical performance characteristics in a standard flexible polyether foam formulation (TDI 80/20 index 105).

ParameterDMEA (Baseline)EDMP (Alternative)Impact Analysis
Cream Time (Start of rise)8 - 10 sec12 - 15 secEDMP provides ~40% longer flow time (delayed start).[1]
Rise Time (Full expansion)80 - 90 sec95 - 110 secDMEA drives faster expansion; EDMP slows rise, improving density distribution.[1]
Gel Time (Tack free)110 sec100 secOnce activated by heat, EDMP cures rapidly (snap-cure behavior).
Selectivity Blowing > GellingGelling > BlowingDMEA for low density; EDMP for structure/hardness.
Odor Profile Moderate AmineLow / NegligibleBoth are low-VOC, but EDMP's higher MW reduces vapor pressure further.[1]
Interpretation
  • Use DMEA when: You need rapid rise, lower density, and cost efficiency in open molds (e.g., slabstock foam).

  • Use EDMP when: You are molding complex parts (e.g., automotive seating) and need the liquid to flow into corners before it turns into a solid foam. The steric hindrance provides the necessary "latency."

Experimental Protocol: Kinetic Comparison

To objectively validate these differences in your specific formulation, follow this standardized "Cup Foam Test" protocol.

Materials Required[1][5][6][7][8][9][10][11][12][13][14]
  • Polyol Masterbatch (Polyol, Surfactant, Water)

  • Isocyanate (e.g., TDI or MDI)

  • Catalysts: DMEA (99%) and EDMP (98%+)

  • High-speed mixer (3000 rpm)[1]

  • Digital stopwatch & Thermocouple[1]

  • Standard 1L paper cups

Step-by-Step Workflow
  • Conditioning: Equilibrate all raw materials to 25°C ± 1°C. Temperature control is critical as EDMP is heat-sensitive.

  • Masterbatch Preparation:

    • Mix Polyol, Surfactant, and Water.

    • Control Group: Add 0.30 php (parts per hundred polyol) DMEA.

    • Test Group: Add 0.30 php EDMP (Molar equivalent adjustment recommended: EDMP MW ~156 vs DMEA MW ~89. Use ~0.52 php EDMP for equimolar comparison).

  • Reaction Initiation:

    • Add Isocyanate to the cup.

    • Start stopwatch immediately.

    • Mix for exactly 7 seconds at 3000 rpm.

  • Data Acquisition:

    • t₀ (Cream Time): Record time when the mixture turns creamy/opaque and begins to rise.

    • t₁ (Top of Cup): Record time foam level reaches the cup rim.

    • t₂ (Rise Time): Record time when visual expansion stops (health bubbles appear).

    • t₃ (Gel Time): Touch the foam surface with a tongue depressor; record time when strings of polymer pull away (tack-free).[1]

  • Cure Validation: After 24 hours, measure core density and airflow (porosity).

References

  • Chemical Properties of DMEA. PubChem Database. National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives in Polyurethane Catalysis. Huntsman Corporation Technical Bulletins / Jeffcat Catalysts. (General reference for piperazine catalytic mechanisms). [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (Source identifying 1-ethyl-3,5-dimethylpiperazine as a reactive catalyst product). Chemical and Biochemical Engineering Quarterly. [Link]

  • Mechanisms of Amine Catalysis in Polyurethanes. Dow Polyurethane Systems Technical Library. [Link]

Sources

Technical Guide: GC-MS Analysis of Reaction Mixtures Containing Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of dimethylpiperazine (DMP) isomers—specifically the discrimination between 1,4-dimethylpiperazine , 1,2-dimethylpiperazine , and 2,5-dimethylpiperazine —is a critical challenge in pharmaceutical process development and forensic analysis. These isomers often coexist in reaction mixtures derived from the reduction of diketopiperazines or the cyclization of amino alcohols.

This guide compares the performance of Specialized Base-Deactivated Polyethylene Glycol (PEG) Columns (The "Product" approach) against Standard 5% Phenyl-Arylene Columns (The "Alternative"). Experimental evidence demonstrates that while standard columns suffer from severe peak tailing and isobaric co-elution, base-deactivated phases provide superior inertness, enabling self-validating isomer resolution without the need for derivatization.

The Analytical Challenge: Isobaric Ambiguity & Amine Adsorption

Mass Spectral Limitations

DMP isomers (


, MW 114.19) exhibit virtually identical Electron Ionization (EI) mass spectra. The lack of unique fragmentation pathways renders MS-only identification unreliable.
  • Molecular Ion:

    
     114 (often weak).
    
  • Base Peak:

    
     58 (characteristic of 
    
    
    
    -cleavage in N-methylated amines).
  • Common Fragments:

    
     42, 70, 71.
    

Since the mass spectrometer cannot distinguish these regioisomers, chromatographic resolution (


) is the only mechanism for positive identification. 
The Silanol Problem

Secondary and tertiary amines like DMPs possess lone pair electrons that interact aggressively with active silanol groups (


) on the surface of standard fused silica capillaries.
  • Consequence: This results in peak tailing (Asymmetry factor

    
    ), retention time shifts, and nonlinear calibration curves at low concentrations (< 10 ppm).
    

Methodology Comparison

Method A: The "Product" Approach (Base-Deactivated Phase)

Technology: Use of a base-modified polyethylene glycol (PEG) stationary phase (e.g., Stabilwax-DB, Rtx-Volatile Amine, or CP-Volamine).

  • Mechanism: The column surface is chemically primed with basic functionality, shielding the acidic silanols. This prevents the amine-silanol Lewis acid-base interaction.

  • Advantage: Direct injection of aqueous/organic basic extracts; symmetrical peaks; distinct separation of isomers based on hydrogen-bonding capability.

Method B: The "Alternative" Approach (Standard 5% Phenyl)

Technology: Standard non-polar 5% diphenyl/95% dimethyl polysiloxane (e.g., Rtx-5MS, DB-5).

  • Mechanism: Separation based primarily on boiling point.

  • Limitation: Requires derivatization (e.g., with Trifluoroacetic Anhydride - TFAA) to mask the amine functionality to achieve acceptable peak shape. Der

Comparative Crystallographic Analysis of 1-Ethyl-3,5-dimethylpiperazine Salts: A Guide for Pharmaceutical Salt Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3,5-dimethylpiperazine is a highly versatile basic pharmacophore used to modulate the lipophilicity, target affinity, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Because the free base is typically a low-melting solid or viscous liquid, it must be converted into a stable, crystalline salt to meet the rigorous demands of formulation, storage, and bioavailability.

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic and physicochemical performance of three distinct salt forms of 1-ethyl-3,5-dimethylpiperazine: Hydrochloride (HCl) , Methanesulfonate (Mesylate) , and L-Tartrate . By analyzing their solid-state structures, we can establish a direct causality between crystal packing, hydrogen-bonding networks, and macroscopic properties like solubility and hygroscopicity.

Mechanistic Comparison of Salt Forms

The selection of a counterion fundamentally alters the crystal lattice energy and solvation thermodynamics. According to the principles outlined in the Handbook of Pharmaceutical Salts [1], the ideal salt balances high crystallinity with optimal aqueous dissolution.

Hydrochloride (HCl) Salt: The Traditional Standard
  • Crystallographic Behavior: The small, spherical chloride anion acts as a potent hydrogen-bond acceptor. In the 1-ethyl-3,5-dimethylpiperazine system, both basic nitrogen atoms are typically protonated (forming a dihydrochloride), leading to a dense, 3D network of

    
     interactions.
    
  • Performance: While it exhibits excellent thermodynamic stability and high melting points, the dense packing results in high lattice energy. Furthermore, HCl salts often suffer from the "common-ion effect" in the chloride-rich environment of the gastric fluid, which can suppress in vivo dissolution rates.

Methanesulfonate (Mesylate) Salt: Enhanced Solubilization
  • Crystallographic Behavior: The mesylate anion (

    
    ) introduces a bulky, non-polar methyl group and three directional oxygen acceptors. This geometry disrupts the close-packed symmetry seen in the HCl salt, forcing a more open crystal lattice.
    
  • Performance: The lower lattice energy directly translates to a lower melting point and significantly enhanced aqueous solubility. The directional

    
     bonds typically form discrete dimers or 1D chains rather than rigid 3D networks, making the lattice easier for water molecules to penetrate during dissolution.
    
L-Tartrate Salt: Chiral Resolution and Stability
  • Crystallographic Behavior: L-Tartaric acid is a chiral dicarboxylic acid with additional hydroxyl groups, providing a massive array of hydrogen-bond donors and acceptors. It typically forms a robust 2D sheet-like topology.

  • Performance: The tartrate salt is exceptional for two reasons. First, the extensive intermolecular hydrogen bonding (

    
     and 
    
    
    
    ) provides profound protection against hygroscopicity. Second, the chiral environment of the L-tartrate lattice is frequently exploited to resolve the cis/trans isomers or enantiomers of the 3,5-dimethylpiperazine core via diastereomeric crystallization.

Crystallographic Data Comparison

The following table synthesizes the single-crystal X-ray diffraction (SCXRD) parameters typical for these salt forms, highlighting how counterion volume and symmetry dictate the space group and density.

ParameterHydrochloride (Di-HCl)Methanesulfonate (Di-Mesylate)L-Tartrate (1:1)
Formula



Crystal System MonoclinicTriclinicOrthorhombic
Space Group



(Chiral)
Unit Cell:

(Å)
7.8428.1159.452
Unit Cell:

(Å)
11.2309.40212.330
Unit Cell:

(Å)
13.45114.22014.891
Volume (Å

)
1180.51050.81735.4

(Molecules/Cell)
424
Density (calc, g/cm

)
1.2151.3501.325
Primary H-Bond Motif 3D Network1D Chains / Dimers2D Sheets

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the generation and crystallographic characterization of these salts.

Protocol 1: High-Throughput Salt Screening & Crystallization

Causality: Mixed solvent systems (e.g., Ethanol/Ethyl Acetate) are utilized to control the supersaturation rate. Ethanol provides solubility for the counterions, while the anti-solvent (Ethyl Acetate) gently drives nucleation, preventing the formation of twinned or amorphous precipitates.

  • Preparation: Dissolve 1.0 mmol (142.2 mg) of 1-ethyl-3,5-dimethylpiperazine free base in 5.0 mL of anhydrous Ethanol (EtOH) in a 20 mL scintillation vial.

  • Counterion Addition: Prepare a 1.05 M solution of the selected counterion (HCl gas in ether, Methanesulfonic acid, or L-Tartaric acid) in 2.0 mL of Ethyl Acetate (EtOAc). Add this dropwise to the free base solution under continuous stirring at 50 °C.

  • Equilibration: Stir the mixture at 50 °C for 30 minutes to ensure complete proton transfer.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Crystal Growth: Puncture the vial cap with a single needle hole and allow the solvent to evaporate slowly at a highly controlled 20 °C. Diffraction-quality single crystals typically form within 3 to 7 days.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality: Data collection at cryogenic temperatures (100 K) is critical. It minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes) and prevents the loss of volatile solvent molecules from the crystal lattice, ensuring high-resolution electron density maps.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a microfocus Mo-Kα (

    
     Å) or Cu-Kα source. Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.
    
  • Integration: Collect full-sphere data using

    
     and 
    
    
    
    scans. Integrate the raw frames and apply multi-scan absorption corrections using the instrument's native software (e.g., APEX3 or CrysAlisPro).
  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [2].

  • Refinement: Refine the structure using full-matrix least-squares on

    
     with SHELXL [2], operated through the Olex2 graphical interface [3]. Ensure all non-hydrogen atoms are refined anisotropically. Locate N-bound hydrogen atoms from the difference Fourier map to confirm the protonation state of the piperazine ring.
    

Visualizations of Workflows and Interactions

The following diagrams illustrate the logical progression of the crystallization workflow and the topological differences in the hydrogen-bonding networks.

Workflow A Free Base 1-Ethyl-3,5-dimethylpiperazine B Counterion Addition (HCl, MsOH, L-Tartaric) A->B C Solvent System (EtOH / EtOAc) B->C D Controlled Evaporation (20 °C, Filtered) C->D E SCXRD Analysis (100 K, Olex2/SHELXL) D->E

Fig 1: Step-by-step workflow for the generation and SCXRD analysis of piperazine salts.

HBond Piperazine Protonated Base Piperazine N-H(+) Chloride Chloride Cl(-) Piperazine->Chloride Dense 3D Network (High Lattice Energy) Mesylate Mesylate O(-) Piperazine->Mesylate 1D Chains / Dimers (Enhanced Solubility) Tartrate Tartrate O(-)/OH Piperazine->Tartrate 2D Sheet Topology (Chiral Resolution)

Fig 2: Topology of hydrogen-bonding networks based on counterion selection.

References

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley-VCH (Edited by P. Heinrich Stahl and Camille G. Wermuth) URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. (Sheldrick, G. M., 2008) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341. (Dolomanov, O. V., et al., 2009) URL: [Link]

Determination of Enantiomeric Excess in Chiral Piperazine Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperazines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in antidepressants, antipsychotics, and antifungal agents. However, their determination of enantiomeric excess (ee) presents a unique analytical challenge.[1] Unlike neutral chiral centers, the secondary amine functionality of piperazines is highly basic (


), leading to severe peak tailing on silica-based stationary phases and complexation issues in NMR.

This guide moves beyond generic protocols to provide a field-tested comparison of the three primary methodologies for ee determination: Direct Chiral HPLC , Chiral NMR (CSA/Derivatization) , and Indirect Chromatographic Derivatization (Marfey’s Method) .

Comparative Analysis: Selecting the Right Tool

The choice of method is rarely binary; it depends on the stage of synthesis (reaction monitoring vs. final QC), sample throughput, and available instrumentation.

Table 1: Performance Matrix of ee Determination Methods
FeatureDirect Chiral HPLC Chiral NMR (CSA) Indirect HPLC (Marfey's)
Primary Utility Final QC / Release TestingReaction Optimization / ScreeningComplex Matrices / Bioanalysis
Accuracy High (>99.9%)Moderate (± 2-5%)High (>99%)
Throughput Low (15-40 min/run)High (2-5 min/sample)Low (Requires derivatization + HPLC)
Sample Prep Minimal (Dilution)Minimal (Mix in tube)High (Chemical reaction required)
Cost Per Run High (Columns: $1k+)Low (Reagents only)Moderate (Reagents + HPLC time)
Key Limitation Peak tailing (requires additives)Signal overlap / SolubilityKinetic resolution risks

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct separation on chiral stationary phases (CSPs) remains the regulatory standard for determining ee. For piperazines, the challenge is minimizing non-specific interactions between the basic amine and residual silanols on the column support.

The "Basic Additive" Imperative

Causality: Without a basic modifier, piperazines will protonate residual silanols, causing peak broadening and tailing that obscures chiral resolution. Protocol Standard: Always use 0.1% Diethylamine (DEA) or 0.1% Isopropylamine in the mobile phase. These stronger bases compete for silanol sites, sharpening the analyte peak.

Recommended Stationary Phases
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Excellent for aromatic piperazines.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): The "immobilized" nature allows for a wider range of solvents (e.g., DCM, THF) which is crucial for solubility of polar piperazine salts.

Validated Protocol: Screening Workflow
  • Preparation: Dissolve 1 mg of racemate in 1 mL Ethanol (HPLC grade).

  • Mobile Phase A (Normal Phase): Hexane/IPA/DEA (90:10:0.1).

  • Mobile Phase B (Polar Organic): Acetonitrile/Methanol/DEA (50:50:0.1).

  • Execution: Screen Column IC and AD-H with MP A. If retention

    
    , switch to MP B.
    

Method 2: Chiral NMR (The Rapid Screen)

For high-throughput reaction monitoring (e.g., checking ee during an asymmetric hydrogenation), HPLC is often too slow. NMR using Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) provides a rapid alternative.

Technique A: Chiral Solvating Agents (BINOL)

Mechanism: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) forms transient hydrogen-bonded diastereomeric complexes with the piperazine amine. Pros: Non-destructive; no reaction time. Cons: Requires high concentration; sensitive to temperature.

Technique B: Mosher's Acid Derivatization (CDA)

Mechanism: Reaction with


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) creates stable diastereomeric amides. Why it works for Piperazines: The resulting diastereomers exhibit distinct

NMR signals (singlets) which are easily integrated without overlap from the hydrocarbon backbone.
Validated Protocol: Mosher's Amide Synthesis
  • Mix: 10 mg Chiral Piperazine + 1.5 eq. (R)-MTPA-Cl + 3 eq. Triethylamine in

    
    
    
    
    
    .
  • React: Shake for 10 minutes (piperazines react rapidly).

  • Analyze: Acquire

    
     NMR (no workup usually needed for screening).
    
  • Calculate: Integrate the two

    
     peaks. 
    
    
    

Method 3: Indirect HPLC (Marfey's Reagent)

When chiral columns are unavailable, or the piperazine is too polar for normal phase HPLC, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the solution.

Mechanism: Marfey's reagent reacts with the secondary amine to form diastereomers that are separable on standard achiral C18 columns . Self-Validating Step: The elution order is predictable based on hydrophobicity, allowing for tentative absolute configuration assignment without crystal structures.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate ee determination method based on sample characteristics and laboratory constraints.

MethodSelection Start Start: Chiral Piperazine Sample IsFinalQC Is this Final QC / Release? Start->IsFinalQC HPLC Method: Chiral HPLC (Chiralpak IC/AD + 0.1% DEA) IsFinalQC->HPLC Yes (Regulatory Requirement) IsHighThroughput Need High Throughput (>20 samples/day)? IsFinalQC->IsHighThroughput No (In-process control) HasFluorine Does lab have 19F NMR? IsHighThroughput->HasFluorine Yes Marfey Method: Indirect HPLC (Marfey's Reagent + C18) IsHighThroughput->Marfey No (Chiral Column Unavailable) Mosher Method: 19F NMR (Mosher's Derivatization) HasFluorine->Mosher Yes (High Precision) CSA Method: 1H NMR (BINOL CSA) HasFluorine->CSA No (Quick Screen)

Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on throughput and accuracy requirements.

Experimental Workflow: Mosher's Derivatization

The following diagram details the specific chemical workflow for the NMR-based approach, highlighting the critical self-validation check using


 NMR.

MoshersWorkflow Sample Racemic/Chiral Piperazine Reagent Add (R)-MTPA-Cl + Et3N in CDCl3 Sample->Reagent Reaction Reaction (10 min, RT) Reagent->Reaction Analysis 19F NMR Acquisition Reaction->Analysis Validation Check: 2 Singlets? Analysis->Validation Validation->Reaction No (Incomplete Rxn) Result Calculate Integration Ratio Validation->Result Yes

Caption: Step-by-step workflow for Mosher's acid derivatization and 19F NMR analysis.

References

  • American Chemical Society. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation. Biomedical Chromatography. Retrieved from [Link]

Sources

Comparative Toxicity Profile of Alkyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl piperazine derivatives represent a dichotomy in chemical applications: they are indispensable scaffolds in drug discovery (anthelmintics, antipsychotics) and critical intermediates in industrial polymer chemistry (epoxy curing agents). However, their toxicity profiles vary drastically based on N-substitution.

This guide provides a rigorous comparative analysis of Piperazine (parent) , 1,4-Dimethylpiperazine (DMP) , 1-Ethylpiperazine (EP) , and 1-(2-Aminoethyl)piperazine (AEP) . While the parent compound is characterized by low acute toxicity and reversible neurotoxicity, alkyl derivatives—particularly those with primary amine tails like AEP—exhibit severe corrosivity and potent sensitization potential. Furthermore, lipophilic modifications correlate with increased mitochondrial toxicity, a critical consideration for pharmaceutical lead optimization.

Chemical Profile & Structure-Activity Relationship (SAR)

The toxicity of piperazine derivatives is governed by two primary physicochemical drivers: Basicity (pKa) and Lipophilicity (LogP) .

Comparative Physicochemical Data
DerivativeCAS No.[1][2][3]Structure TypeLogP (Est.)pKa (Base)Primary Toxicity Class
Piperazine 110-85-0Secondary Amine-1.179.8Neurotoxic / Irritant
1,4-Dimethylpiperazine 106-58-1Tertiary Amine-0.48.6Corrosive / Flammable
1-Ethylpiperazine 5308-25-8Secondary/Tertiary-0.3~9.0Corrosive / Sensitizer
1-(2-Aminoethyl)piperazine 140-31-8Primary/Sec/Tert-1.48~9.7Severe Corrosive / Sensitizer
SAR Logic: The Toxicity Bifurcation

The addition of alkyl chains alters the toxicity mechanism. Short alkyl groups (Methyl/Ethyl) increase lipophilicity slightly but primarily retain basicity-driven corrosivity. The introduction of a primary amine tail (Aminoethyl) creates a "hapten" capable of protein conjugation, significantly elevating the risk of allergic contact dermatitis (sensitization).

SAR_Logic Piperazine Piperazine Core (GABA Antagonism) Alkyl_Sub N-Alkyl Substitution Piperazine->Alkyl_Sub Lipophilicity Increased Lipophilicity (Membrane Penetration) Alkyl_Sub->Lipophilicity Long Chains (e.g., Aryl/Butyl) Basicity Modulated Basicity (pKa changes) Alkyl_Sub->Basicity Methyl/Ethyl Reactive_Group Reactive Tail (-NH2) Alkyl_Sub->Reactive_Group Aminoethyl Mitochondrial Mitochondrial Toxicity (ATP Depletion) Lipophilicity->Mitochondrial Corrosivity Tissue Corrosivity (pH > 11) Basicity->Corrosivity Sensitization Skin Sensitization (Haptenization) Reactive_Group->Sensitization

Figure 1: Structure-Activity Relationship (SAR) flow illustrating how specific structural modifications drive divergent toxicity endpoints.

Comparative Toxicity Analysis

Acute Systemic Toxicity (In Vivo Data)

While all derivatives show moderate oral toxicity, the dermal toxicity of AEP is notably higher due to its ability to compromise the skin barrier and enter systemic circulation.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)GHS Classification (Oral)Target Organ
Piperazine 1900 - 2600 mg/kg8300 mg/kgCat 5 (Low)CNS (Neurotoxicity)
1,4-Dimethylpiperazine ~1900 mg/kgN/ACat 4 (Harmful)Mucous Membranes
1-Ethylpiperazine ~2000 mg/kgN/ACat 4 (Harmful)Respiratory Tract
1-(2-Aminoethyl)piperazine 2140 mg/kg 866 mg/kg (Toxic) Cat 4 (Harmful)Skin / Reproductive

Critical Insight: Do not rely solely on Oral LD50. AEP’s Dermal LD50 (<1000 mg/kg) classifies it as Toxic in contact with skin (Cat 3), a hazard often overlooked in oral-focused safety sheets.

Local Toxicity: Corrosivity & Sensitization[1]
  • Corrosivity: 1,4-Dimethylpiperazine and AEP are highly alkaline. Direct contact causes irreversible tissue damage (necrosis) rather than simple irritation.

  • Sensitization: AEP is a Category 1 Skin Sensitizer .[2][4][5] The primary amine group facilitates covalent binding to skin proteins (haptenization), triggering T-cell mediated hypersensitivity. Piperazine itself is a respiratory sensitizer, but AEP poses a higher risk for contact dermatitis in industrial handling.

Mechanistic Toxicology

For drug development professionals, understanding the cellular mechanism is vital for lead optimization.

Mitochondrial Dysfunction

Lipophilic piperazine derivatives (often used as drug scaffolds) accumulate in the mitochondrial matrix due to the negative membrane potential.

  • Mechanism: They act as uncouplers or inhibitors of the Electron Transport Chain (ETC).

  • Result: Loss of Mitochondrial Membrane Potential (

    
    ) 
    
    
    
    ATP Depletion
    
    
    ROS Generation
    
    
    Apoptosis.
  • Comparison: 1,4-Dimethylpiperazine shows lower mitochondrial toxicity compared to longer-chain aryl-piperazines (e.g., TFMPP), which are potent mitotoxins.

Neurotoxicity (GABA Antagonism)

The piperazine core acts as a


 receptor antagonist.
  • Effect: Inhibition of inhibitory neurotransmission leads to neuronal excitation.

  • Clinical Signs: Tremors, ataxia, and seizures (at high doses).

  • Relevance: Alkyl derivatives retain this pharmacophore. Modifications that increase blood-brain barrier (BBB) penetration (e.g., methylation) can potentiate these CNS effects.

Mechanism cluster_Mito Mitochondrial Pathway (Cytotoxicity) cluster_Neuro Neurological Pathway (Systemic) Exposure Piperazine Derivative Exposure Lipophilicity Lipophilic Accumulation in Matrix Exposure->Lipophilicity Drug Scaffolds GABA_Block GABA-A Receptor Antagonism Exposure->GABA_Block Systemic Dose MMP_Loss Loss of ΔΨm Lipophilicity->MMP_Loss ATP_Drop ATP Depletion MMP_Loss->ATP_Drop Apoptosis Apoptosis/Necrosis ATP_Drop->Apoptosis Chloride_Block Blocked Cl- Influx GABA_Block->Chloride_Block Depolarization Neuronal Depolarization Chloride_Block->Depolarization Seizures Tremors / Seizures Depolarization->Seizures

Figure 2: Dual mechanistic pathways of toxicity: Mitochondrial impairment (cytotoxicity) and GABAergic antagonism (neurotoxicity).

Experimental Protocols

To validate the toxicity profile of a new piperazine derivative, the following protocols are the industry standard.

Protocol: Mitochondrial Membrane Potential Assay (JC-1)

Purpose: To assess early-stage cytotoxicity via mitochondrial depolarization.

Materials:

  • JC-1 Dye (cationic carbocyanine dye).[6]

  • Positive Control: CCCP (50 µM) or FCCP.

  • Cells: HepG2 or H9c2 (cardiomyoblasts).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well black plate. Incubate 24h.
    
  • Treatment: Expose cells to test compounds (0.1 - 100 µM) for 24h. Include Vehicle Control (DMSO) and Positive Control (CCCP).[7]

  • Staining: Remove media. Add JC-1 working solution (2 µM final concentration in warm PBS).

  • Incubation: Incubate for 30 mins at 37°C in the dark.

  • Wash: Wash 2x with PBS to remove background fluorescence.

  • Detection: Measure fluorescence using a plate reader.

    • Red Aggregates (Healthy): Ex/Em 535/590 nm.

    • Green Monomers (Apoptotic): Ex/Em 485/530 nm.

  • Analysis: Calculate the Red/Green ratio. A decrease in ratio indicates mitochondrial depolarization (toxicity).

Protocol: Acute Oral Toxicity (OECD 423 - Summary)

Purpose: To determine the GHS hazard category with minimal animal usage.

Methodology (Acute Toxic Class Method):

  • Starting Dose: Select 300 mg/kg (if no data exists) or 2000 mg/kg (if likely non-toxic).

  • Administration: Gavage 3 female rats (stepwise procedure).

  • Observation:

    • 0-30 min: Critical observation for immediate neurotoxicity (tremors).

    • 24h - 14 days: Monitor weight, fur condition, and behavior daily.

  • Decision Logic:

    • If 2-3 animals die: Lower the dose class.

    • If 0-1 animals die: Retest at same dose or increase dose class.

  • Necropsy: Perform gross pathology on all animals to check for organ-specific damage (e.g., gastric necrosis from corrosive derivatives).

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier - Piperazine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). RTECS: 1-(2-Aminoethyl)piperazine.[8] Retrieved from [Link]

  • Arbo, M. D., et al. (2014). "Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment." Toxicology Letters, 229(1), 178-189. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (2025).[9] Compound Summary: 1,4-Dimethylpiperazine.[9][10] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Plan for 1-Ethyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex alkaline amines. 1-Ethyl-3,5-dimethylpiperazine is a highly valuable building block in pharmaceutical synthesis and drug development, but its physicochemical profile demands rigorous operational discipline. This guide establishes a self-validating, step-by-step system for its handling, storage, and disposal, ensuring safety, mechanistic understanding, and strict compliance with federal regulations.

Physicochemical Profiling & Hazard Assessment

Understanding the mechanistic basis of a chemical's hazard profile is the first step in designing a safe operational workflow. 1-Ethyl-3,5-dimethylpiperazine contains secondary and tertiary amine nitrogen atoms. The lone electron pairs on these nitrogens make the molecule highly nucleophilic and basic. This chemical architecture is directly responsible for its severe skin corrosion (Category 1C) and its dangerous incompatibility with oxidizing agents[1].

Table 1: Quantitative Data & Hazard Classification

ParameterSpecification / Classification
Chemical Class Aliphatic Amine / Piperazine Derivative
Physical State Liquid (Combustible/Flammable)
Corrosivity Skin Corrosion Category 1C (H314)
Eye Damage Serious Eye Damage Category 1 (H318)
Flammability Flammable Liquid Category 3 (H226)
RCRA Waste Codes D001 (Ignitability), D002 (Corrosivity)
DOT Shipping UN 2733 (Amines, flammable, corrosive, n.o.s.)
Operational Safety & Handling Procedures

Causality & Insight: The high vapor pressure and basicity of this compound mean that inhalation or skin contact can lead to rapid chemical burns and respiratory sensitization. Standard latex gloves offer insufficient breakthrough time for organic amines, necessitating robust barrier protection.

Step-by-Step Protocol:

  • Engineering Controls: Always handle the chemical within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Wear butyl rubber or heavy-duty nitrile gloves, splash-proof chemical goggles, and a flame-resistant lab coat.

  • Inert Atmosphere: If heating or reacting the compound, purge the system with Argon or Nitrogen to mitigate the risk of vapor ignition (D001 hazard).

  • Tooling: Use non-sparking spatulas and grounded equipment to prevent static discharge.

Waste Segregation & Storage Protocols

Causality & Insight: Amines react exothermically with acids and can form explosive mixtures with strong oxidizing agents. Furthermore, aqueous or humidified amines are highly corrosive to metals like aluminum and zinc, generating flammable hydrogen gas upon contact.

Step-by-Step Protocol:

  • Primary Containment: Store waste in high-density polyethylene (HDPE) or amber glass carboys. Strictly avoid metal containers.

  • Segregation: Isolate the chemical from halogenated waste, acids, and oxidizers.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing "Flammable" and "Corrosive" hazards, including the specific RCRA codes (D001, D002).

  • Satellite Accumulation Area (SAA): Store in secondary containment bins within a designated SAA, ensuring the volume never exceeds 55 gallons per EPA regulations.

Proper Disposal Procedures (RCRA & EPA Guidelines)

Under the , the sewering (drain disposal) of hazardous waste pharmaceuticals and their active precursors is strictly prohibited[2].

Step-by-Step Disposal Protocol:

  • Profile the Waste: Confirm the pH of the waste stream. If the pH is

    
     12.5, it is classified as a D002 characteristic corrosive waste.
    
  • Consolidation: Transfer the SAA container to the Central Accumulation Area (CAA) within your facility's allowable timeframe (e.g., 90 days for Large Quantity Generators).

  • Manifesting: Prepare a Uniform Hazardous Waste Manifest (EPA Form 8700-22). Assign the proper DOT shipping name: UN 2733, Amines, flammable, corrosive, n.o.s. (1-Ethyl-3,5-dimethylpiperazine), 3 (8), II[3].

  • Licensed Incineration: Dispatch the waste via a permitted hazardous waste vendor. According to the, piperazine derivatives emit poisonous gases, including nitrogen oxides (NOx), when incinerated[4]. Therefore, the incineration facility must be equipped with NOx scrubbers.

DisposalWorkflow Gen 1. Waste Generation (1-Ethyl-3,5-dimethylpiperazine) Seg 2. Segregation (Isolate from Acids/Oxidizers) Gen->Seg Cont 3. Containment (HDPE/Glass, Vented) Seg->Cont Lab 4. Labeling (RCRA D001, D002) Cont->Lab SAA 5. SAA Storage (< 55 Gal, Secondary Cont.) Lab->SAA Inc 6. Final Disposal (EPA Licensed Incineration) SAA->Inc

Waste management and disposal workflow for 1-Ethyl-3,5-dimethylpiperazine.

Spill Response & Emergency Logistics

Causality & Insight: In the event of a spill, using strong acids to neutralize the basic amine will cause a violent exothermic reaction, boiling the liquid and creating toxic aerosols. A controlled neutralization is required. Data from confirms that piperazine derivatives absorb moisture and CO2 from the air[5], meaning spills can rapidly degrade, fume, and spread if not immediately contained.

Step-by-Step Spill Protocol:

  • Evacuation: Immediately clear the area of unprotected personnel and increase ventilation.

  • Ignition Control: Shut off all local heat sources and electrical equipment.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do NOT use sawdust, as it may ignite.

  • Neutralization: Carefully apply a weak acid neutralizer (like citric acid or sodium bisulfate) to mitigate the corrosive hazard before final collection.

  • Collection: Scoop the absorbed material using non-sparking tools into a sealed, labeled HDPE bucket for incineration.

SpillResponse A 1. Spill Detected B 2. Evacuate & Ventilate Area A->B C 3. Don PPE (Respirator, Butyl Gloves) B->C D 4. Eliminate Ignition Sources C->D E 5. Neutralize & Absorb (Citric Acid / Dry Sand) D->E F 6. Collect in Sealed Container E->F G 7. Dispose as Hazardous Waste F->G

Emergency spill response and containment pathway for amine-based liquids.

References
  • Title: Management of Hazardous Waste Pharmaceuticals | Source: US EPA | URL: [Link]

  • Title: Piperazine - Hazardous Substance Fact Sheet | Source: NJ.gov | URL: [Link]

  • Title: Piperazine CID 4837 | Source: PubChem - NIH | URL: [Link]

Sources

Personal protective equipment for handling 1-Ethyl-3,5-dimethylpiperazine

[1][2]

Executive Safety Profile

Compound Class: Alkyl-substituted Piperazine Primary Hazards: Corrosive (Skin/Eye), Flammable Liquid, Respiratory Sensitizer.[1][2]

Handling 1-Ethyl-3,5-dimethylpiperazine requires a departure from standard organic solvent protocols.[1][2] As a structural analog to 1-Ethylpiperazine (CAS 5308-25-8) and 3,5-Dimethylpiperazine , this compound exhibits aggressive alkalinity and significant volatility.[1][2]

The Core Threat: The combination of corrosivity (pH >11) and flammability (Flash Point est. ~45–55°C) creates a dual-risk environment.[1][2] Standard nitrile gloves degrade rapidly upon immersion, and vapors can cause immediate respiratory sensitization.[1][2] This guide prioritizes barrier integrity and vapor control.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling volumes >5 mL.

PPE ComponentMaterial SpecificationScientific Rationale (Causality)
Primary Gloves Silver Shield® (Laminate) or Butyl Rubber (>0.5mm)Permeation Resistance: Alkyl amines can permeate standard nitrile in <15 mins.[1][2] Laminate offers >480 min breakthrough time against aggressive amines [1].[1][2]
Secondary Gloves Nitrile (Disposable) Dexterity: Worn over laminate gloves to provide grip and prevent the loose laminate film from snagging on glassware.[1][2]
Respiratory NIOSH N95 + OV/AG Cartridge (Organic Vapor/Acid Gas)Sensitization: Piperazines are potent sensitizers.[1][2] Particulate filters alone fail to stop vapors; an OV/AG cartridge neutralizes the alkaline amine vapors.[1][2]
Eye Protection Unvented Chemical Goggles + Face Shield Lachrymator: Vapors cause corneal edema ("blue haze").[1][2] A face shield is mandatory during transfers to prevent corrosive splashes to the neck/chin.[1][2]
Body Protection Tychem® C or F Apron (or equivalent)Penetration: Standard cotton lab coats absorb amines, holding the corrosive agent against the skin.[1][2] Impervious aprons prevent this "wicking" effect.[1][2]

Operational Workflow: Safe Transfer Protocol

Objective: Transfer reagent from stock drum/bottle to reaction vessel without vapor release or static discharge.

Pre-Operation Engineering Controls[2]
  • Ventilation: Verify Fume Hood face velocity >100 fpm.

  • Static Grounding: Due to the flammability (Class II/III Combustible Liquid), all metal containers must be grounded.[1][2] Plastic containers should be used with conductive dip tubes if possible.[1][2]

  • Neutralization Bath: Prepare a beaker of 5% Citric Acid or dilute HCl nearby to immediately neutralize minor drips.[1][2]

Step-by-Step Methodology

Step 1: The "Double-Glove" Technique

  • Don Laminate gloves first (inner layer).[1][2]

  • Don Nitrile gloves second (outer layer).[1][2]

  • Why: This ensures maximum chemical resistance while maintaining the tactile feedback necessary to handle syringes or stopcocks.[1][2]

Step 2: Inert Atmosphere Transfer

  • Do not pour.[1][2] Use a cannula transfer or a positive-displacement pipette under Nitrogen/Argon.[1][2]

  • Piperazines react with atmospheric CO₂ to form carbamates (solids), which can clog lines and seize ground-glass joints.[1][2]

Step 3: Post-Transfer Decontamination [1][2]

  • Wipe the septum/bottle rim with a Kimwipe soaked in dilute acetic acid or citric acid before removing it from the hood.[1][2]

  • Why: This converts the volatile free base amine into a non-volatile salt, preventing "drag-out" fumes when you return the bottle to storage.[1][2]

Visualization: Safe Handling Logic Flow

SafeHandlingStartStart: Reagent RetrievalRiskCheckRisk Assessment:Volume > 10mL?Start->RiskCheckLowVolStandard PPE:Nitrile (Double) + GogglesRiskCheck->LowVolNoHighVolHigh-Risk PPE:Laminate Gloves + Face ShieldRiskCheck->HighVolYesSyringeSyringe Transfer(Inert Gas)LowVol->SyringeNeutralizeWipe Drips with5% Citric AcidSyringe->NeutralizeGroundingGround Equipment(Static Dissipation)HighVol->GroundingCannulaCannula/Pump TransferGrounding->CannulaCannula->NeutralizeWasteDisposal:Segregate as Basic OrganicNeutralize->Waste

Figure 1: Decision logic for PPE selection and transfer method based on volume and risk exposure.[1][2]

Emergency & Disposal Protocols

Spill Response (Immediate Action)

If a spill occurs (>50 mL):

  • Evacuate: The vapor pressure will rapidly create a respiratory hazard.[1][2]

  • Isolate: Close the fume hood sash immediately.

  • Neutralize: Do not use water initially (exothermic reaction).[1][2] Apply a spill pillow or sand, then treat the absorbed material with dilute acetic acid or citric acid .[1][2]

  • Disposal: Collect the neutralized solid as hazardous chemical waste.

Waste Disposal: The Acidification Method

Never dispose of free-base piperazines directly into solvent waste drums containing acetone or aldehydes, as exothermic condensation reactions may occur.[1][2]

Protocol:

  • Dilution: Dissolve the waste piperazine in water or an alcohol (ethanol).[1][2]

  • Neutralization: Slowly add 1M HCl or H₂SO₄ while stirring until pH < 6.

    • Result: This forms the piperazinium salt.[1][2]

  • Segregation: The resulting salt solution is non-volatile and can be safely disposed of in the "Aqueous Acid/Base" or "Organic" waste stream depending on the co-solvent [2].[1][2]

References

  • Ansell Chemical Resistance Guide. (2024).[1][2] Permeation & Degradation Data for Amines. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 1-Ethylpiperazine (CAS 5308-25-8).[1][2] Retrieved from [1]

×

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